Baicalein 6-O-glucoside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-8-14-16(25)18(27)19(28)21(30-14)31-20-11(24)7-13-15(17(20)26)10(23)6-12(29-13)9-4-2-1-3-5-9/h1-7,14,16,18-19,21-22,24-28H,8H2/t14-,16-,18+,19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYYPLMAODUDGW-QOUKUZOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498465 | |
| Record name | 5,7-Dihydroxy-2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28279-72-3 | |
| Record name | Baicalein 6-O-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28279-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydroxy-2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Baicalein 6-O-glucoside: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Baicalein 6-O-glucoside is a glycosylated flavonoid and a metabolite of the well-studied bioactive compound, baicalein. While research has extensively focused on baicalein and its primary conjugate, baicalin, emerging evidence suggests that this compound possesses unique physicochemical properties and biological activities that warrant dedicated investigation. This technical guide provides a comprehensive overview of the current knowledge on this compound, covering its chemical structure, physicochemical properties, and known biological effects, with a particular focus on its anti-inflammatory potential. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development in this area.
Chemical Structure and Identification
This compound, a derivative of the flavone baicalein, is characterized by the attachment of a glucose molecule at the 6-position of the A-ring. This glycosylation significantly alters the molecule's properties compared to its aglycone.
The definitive chemical identifiers for this compound are summarized in the table below.
| Identifier | Value | Citation |
| IUPAC Name | 5,7-dihydroxy-2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [1] |
| CAS Number | 28279-72-3 | [1] |
| Molecular Formula | C21H20O10 | [1] |
| Molecular Weight | 432.4 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O | [1] |
| InChI Key | WTYYPLMAODUDGW-QOUKUZOOSA-N | [1] |
Physicochemical Properties
The addition of a glucose moiety to baicalein significantly impacts its physicochemical characteristics, most notably its solubility and stability. These properties are critical for its potential as a therapeutic agent, influencing its bioavailability and formulation possibilities.
| Property | Value/Description | Citation |
| Solubility | 26.3 times more soluble than baicalein in aqueous solutions. Soluble in DMSO, Pyridine, Methanol, and Ethanol. | [1][2][3] |
| Stability | Highly stable in buffered solutions and Dulbecco's modified Eagle medium (DMEM) containing 10% fetal bovine serum. | [1][2] |
| XLogP3 | 0.9 | [4] |
| Hydrogen Bond Donor Count | 7 | [4] |
| Hydrogen Bond Acceptor Count | 10 | [4] |
Biological Activities and Signaling Pathways
While research specifically on this compound is still in its early stages, a key study has elucidated its potent anti-inflammatory effects. The primary mechanism of action identified is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can significantly reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2] This inhibitory effect on a key inflammatory mediator highlights its potential as an anti-inflammatory agent.
Nrf2 Signaling Pathway Activation
The anti-inflammatory effects of this compound are mediated through the activation of the Nrf2 signaling pathway.[1][2] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon stimulation by this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. This pathway is crucial for cellular defense against oxidative stress and inflammation.
References
- 1. Synthesis and biological evaluation of a novel baicalein glycoside as an anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Multifaceted Role of Baicalein in Cancer Management through Modulation of Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources of Baicalein 6-O-glucoside (Baicalin)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of Baicalein 6-O-glucoside, more commonly known as baicalin. This flavonoid glycoside, along with its aglycone baicalein, has garnered significant attention in the scientific community for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This document outlines the primary plant sources of baicalin, presents quantitative data on its concentration in various plant tissues, and offers a detailed experimental protocol for its extraction and quantification. Furthermore, it visualizes a key signaling pathway influenced by baicalin.
Primary Natural Sources
Baicalin is predominantly found in the plant kingdom, with significant concentrations identified in species belonging to the Scutellaria and Oroxylum genera. It is also present in Thymus vulgaris.
-
Scutellaria baicalensis (Baikal Skullcap): The dried root of Scutellaria baicalensis, known as Huang-Qin in traditional Chinese medicine, is the most well-known and commercially utilized source of baicalin.[1][2][3] The plant is a perennial herb native to East Asia, including China, Korea, and Siberia.[1][4] The roots are typically harvested from plants that are at least three to four years old to ensure a high concentration of active compounds.[1]
-
Oroxylum indicum (Indian Trumpet Flower): This deciduous tree, found throughout Asia, is another significant source of baicalin.[4][5][6] Various parts of the plant, including the bark, seeds, and leaves, have been reported to contain baicalin.[5][7][8]
-
Other Scutellaria Species: Several other species within the Scutellaria genus have been identified as sources of baicalin, including Scutellaria lateriflora (Mad-dog Skullcap), Scutellaria galericulata (Common Skullcap), Scutellaria wrightii, Scutellaria tomentosa, and Scutellaria racemosa.[4][6][8]
-
Thymus vulgaris (Common Thyme): This common culinary herb is also a source of baicalin, though typically in lower concentrations compared to Scutellaria and Oroxylum species.[9][10]
Quantitative Analysis of Baicalin Content
The concentration of baicalin can vary significantly depending on the plant species, the part of the plant analyzed, geographical location, and harvesting time. The following table summarizes the quantitative data on baicalin content from various natural sources.
| Plant Species | Plant Part | Baicalin Content (mg/g dry weight) | Reference |
| Scutellaria wrightii | Roots | 122.14 ± 1.42 | [8] |
| Oroxylum indicum | Seed Extract | 68.7 ± 1.1 | [8] |
| Scutellaria lateriflora | Leaves | 33.58 | [8] |
| Scutellaria lateriflora | Roots | 14.91 | [8] |
| Scutellaria tomentosa | Roots | 17.30 ± 0.22 | [8] |
| Scutellaria racemosa | Leaves | 15.21 ± 0.11 | [8] |
| Scutellaria galericulata | Leaves | 10 | [1][6] |
| Scutellaria tomentosa | Stems | 10.63 ± 0.26 | [8] |
| Scutellaria racemosa | Stems | 10.59 ± 0.11 | [8] |
| Scutellaria racemosa | Roots | 11.11 ± 0.24 | [8] |
| Scutellaria lateriflora | Petioles | 5.71 | [8] |
| Scutellaria lateriflora | Stems | 4.7 | [8] |
| Oroxylum indicum | Young Fruit Extract | 1.9 | [8] |
| Scutellaria tomentosa | Leaves | 1.05 ± 0.03 | [8] |
| Veronica urticifolia | Above-ground parts | 0.779 | [8] |
| Oroxylum indicum | Flower Extract | 0.4 | [8] |
| Veronica teucrium | Above-ground parts | 0.347 | [8] |
| Scutellaria arenicola | Leaves | 0.04 | [8] |
| Scutellaria arenicola | Roots | 0.03 | [8] |
| Scutellaria integrifolia | Roots | 0.02 | [8] |
| Scutellaria arenicola | Stems | 0.01 | [8] |
| Scutellaria integrifolia | Stems | 0.01 | [8] |
| Scutellaria integrifolia | Leaves | 0.01 | [8] |
| Veronica jacquinii | Above-ground parts | 0.009 | [8] |
Experimental Protocols
This protocol describes a standard method for the extraction of baicalin from the dried roots of Scutellaria baicalensis.
Materials and Equipment:
-
Dried and powdered roots of Scutellaria baicalensis
-
70% Ethanol (v/v)
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Filter paper or vacuum filtration system
-
Rotary evaporator
-
Freeze-dryer (optional)
Procedure:
-
Maceration: Weigh 100 g of powdered Scutellaria baicalensis root and place it in a 2 L round-bottom flask. Add 1 L of 70% ethanol.
-
Reflux Extraction: Assemble the reflux apparatus and heat the mixture to boiling using a heating mantle. Maintain a gentle reflux for 2 hours.
-
Filtration: Allow the mixture to cool to room temperature. Filter the extract through filter paper to separate the solid plant material from the liquid extract. For a more efficient separation, a vacuum filtration system can be used.
-
Re-extraction: Return the solid residue to the flask and add another 1 L of 70% ethanol. Repeat the reflux extraction for another 2 hours.
-
Pooling and Concentration: Combine the filtrates from both extractions. Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C until the ethanol is completely removed.
-
Drying: The resulting aqueous concentrate can be dried to a powder using a freeze-dryer or by evaporation in a vacuum oven.
This protocol outlines the quantification of baicalin in the obtained extract using HPLC.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Baicalin analytical standard
-
Methanol (HPLC grade)
-
Phosphoric acid
-
Deionized water
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of Methanol (A) and 0.1% Phosphoric Acid in water (B).
-
0-20 min: 30-70% A
-
20-25 min: 70-30% A
-
25-30 min: 30% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of baicalin standard (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 200 µg/mL.
-
Sample Preparation: Dissolve a known amount of the dried plant extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the baicalin standard against its concentration. Determine the concentration of baicalin in the sample extract by comparing its peak area to the calibration curve.
Signaling Pathway and Experimental Workflow Visualization
The pharmacological effects of baicalin are attributed to its interaction with various cellular signaling pathways. One of the well-documented mechanisms is its role as a positive allosteric modulator of the GABAA receptor.[6][9] The following diagram illustrates this interaction.
Caption: Modulation of GABA-A Receptor by Baicalin.
The following diagram illustrates a general workflow for the extraction and analysis of baicalin from a plant source.
Caption: Workflow for Baicalin Extraction and Quantification.
References
- 1. scienceofparkinsons.com [scienceofparkinsons.com]
- 2. The Use of Chinese Skullcap (Scutellaria baicalensis) and Its Extracts for Sustainable Animal Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scutellaria baicalensis, the golden herb from the garden of Chinese medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Biological Activities and Therapeutic Potentials of Baicalein Extracted from Oroxylum indicum: A Systematic Review [mdpi.com]
- 6. Baicalin - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Baicalin: Natural Sources, Extraction Techniques, and Therapeutic Applications Against Bacterial Infections [mdpi.com]
- 9. Baicalein - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Biosynthesis of Baicalein and its Glycosides in Scutellaria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the biosynthetic pathway of baicalein and its primary glycosylated derivatives in the medicinal plant genus Scutellaria. While the topic of interest is "baicalein 6-O-glucoside," it is crucial to note that the predominant and most extensively studied baicalein glycosides in the medicinally significant species Scutellaria baicalensis are baicalin (baicalein 7-O-glucuronide) and oroxin A (baicalein 7-O-glucoside) .[1][2][3][4] The formation of these compounds occurs through glycosylation at the 7-hydroxyl group of the baicalein molecule. While a baicalein 6-O-glucuronide has been reported in Scutellaria galericulata, this paper will focus on the well-elucidated, root-specific biosynthetic pathways in Scutellaria baicalensis, a primary source of therapeutic flavonoids.[5]
Biosynthesis of the Baicalein Aglycone
In the roots of Scutellaria baicalensis, baicalein is synthesized via a specialized branch of the phenylpropanoid pathway that produces 4'-deoxyflavones.[6][7] This pathway is distinct from the canonical flavonoid biosynthesis pathway that operates in the aerial parts of the plant.[6]
The synthesis begins with L-phenylalanine, which is converted to cinnamic acid. The key steps are as follows:
-
Activation of Cinnamic Acid: Cinnamic acid is activated by cinnamate-CoA ligase-like 7 (CLL-7) to form cinnamoyl-CoA.[8]
-
Chalcone Synthesis: A root-specific isoform of chalcone synthase (CHS-2) catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to produce pinocembrin chalcone.[6][7]
-
Isomerization: Chalcone isomerase (CHI) facilitates the stereospecific isomerization of the chalcone into the flavanone, pinocembrin.[6][8]
-
Flavone Formation: A specialized isoform of flavone synthase II (FNSII-2) , a cytochrome P450 enzyme, introduces a double bond into the C-ring of pinocembrin to yield the flavone chrysin.[6]
-
Hydroxylation: Finally, chrysin is hydroxylated at the 6-position by a root-specific flavone 6-hydroxylase, SbF6H (CYP82D1.1) , to produce baicalein (5,6,7-trihydroxyflavone).[6][9]
This root-specific pathway, which bypasses the formation of 4'-hydroxy intermediates like naringenin, is a key evolutionary adaptation in Scutellaria for the production of its characteristic flavones.[6]
References
- 1. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baicalin | C21H18O11 | CID 64982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Oroxin A | C21H20O10 | CID 5320313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Baicalein-6-glucuronide - from Scutellaria galericulata (skullcap) | 35990-03-5 | XB161661 [biosynth.com]
- 6. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]
- 7. Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterologous Biosynthesis of Health-Promoting Baicalein in Lycopersicon esculentum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scientists Elucidate the Whole Biosynthesis Pathway of Baicalein in Scutellaria Baicalensis----Chinese Academy of Sciences [english.cas.cn]
Baicalein 6-O-glucoside: A Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baicalein 6-O-glucoside, a flavonoid compound, is a derivative of baicalein, a major bioactive component isolated from the roots of Scutellaria baicalensis. While much of the existing research has focused on its aglycone form, baicalein, and the related compound baicalin (baicalein 7-O-glucuronide), the therapeutic potential of this compound in oncology is an area of growing interest. This technical guide provides an in-depth overview of the core mechanisms of action of baicalein and its related glycosides in cancer cells, drawing from available preclinical data. The information presented herein is intended to support further research and drug development efforts in this promising field.
Core Mechanisms of Action
Baicalein and its glycosides exert their anticancer effects through a multi-pronged approach, targeting key cellular processes including proliferation, apoptosis, cell cycle progression, and metastasis. The primary mechanisms are detailed below.
Induction of Apoptosis
Baicalein is a potent inducer of apoptosis in a wide range of cancer cell lines. This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: Baicalein disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This event triggers a caspase cascade, primarily involving the activation of caspase-9 and the executioner caspase-3. The expression of pro-apoptotic proteins such as Bax is upregulated, while the expression of anti-apoptotic proteins like Bcl-2 is downregulated, further promoting cell death.[1][2][3]
-
Extrinsic Pathway: Baicalein has been shown to upregulate the expression of death receptors such as DR4 and DR5, as well as their ligands (e.g., TRAIL).[4] This increased expression facilitates the activation of the extrinsic apoptotic pathway, also culminating in the activation of caspase-3.
Cell Cycle Arrest
Baicalein and its derivatives can halt the progression of the cell cycle at various checkpoints, thereby inhibiting the proliferation of cancer cells. The specific phase of arrest (G0/G1, S, or G2/M) appears to be cell-type and concentration-dependent.[2][5][6][7][8]
-
G0/G1 Phase Arrest: In several cancer cell lines, baicalein induces G0/G1 arrest by downregulating the expression of key regulatory proteins such as cyclin D1, cyclin E, and cyclin-dependent kinases (CDKs) like CDK2 and CDK4.[5][6]
-
S Phase Arrest: In other cellular contexts, baicalein has been observed to cause an accumulation of cells in the S phase of the cell cycle.[2][9]
-
G2/M Phase Arrest: Baicalein can also induce G2/M arrest, which is associated with the modulation of DNA damage response proteins and G2/M phase regulatory molecules.[8]
Inhibition of Metastasis and Invasion
Metastasis is a critical process in cancer progression, and baicalein has demonstrated the ability to interfere with this cascade at multiple steps.
-
Inhibition of Cell Migration and Invasion: Baicalein suppresses the migratory and invasive capabilities of cancer cells by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[1]
-
Suppression of Epithelial-to-Mesenchymal Transition (EMT): Baicalein can inhibit EMT, a process by which epithelial cells acquire a mesenchymal phenotype, which is associated with increased motility and invasiveness. This is achieved in part through the modulation of signaling pathways like TGF-β.[5]
Modulation of Key Signaling Pathways
The anticancer effects of baicalein and its glycosides are underpinned by their ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Baicalein has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, leading to decreased cell viability and induction of apoptosis and autophagy.[5][10][11]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK and p38, is also a target of baicalein. By modulating this pathway, baicalein can influence cell proliferation and apoptosis.[1][7]
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation and cancer. Baicalein can inhibit the activation of NF-κB, thereby reducing the expression of its downstream target genes involved in cell survival and proliferation.[12]
Quantitative Data
The following tables summarize the in vitro efficacy of baicalein and its related compound, baicalin, across various cancer cell lines.
Table 1: IC50 Values of Baicalein in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (h) | Assay |
| Breast Cancer | MCF-7 | 95 ± 4.8 | 24 | MTT |
| Breast Cancer | MDA-MB-231 | 30 | 72 | Cell Viability |
| Lung Cancer | H460 | 80 ± 6 | - | Anti-proliferation |
| Multiple Myeloma | RPMI8226 | 168.5 | - | Cell Viability |
| Ovarian Cancer | OVCAR-3 | 25-40 | - | Cell Viability |
| Ovarian Cancer | CP-70 | 25-40 | - | Cell Viability |
Table 2: IC50 Values of Baicalin in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (h) | Assay |
| Breast Cancer | MCF-7 | 250 ± 10.5 | 24 | MTT |
| Nasopharyngeal Carcinoma | CNE-2R | 16.68 µg/ml | 24 | CCK-8 |
| Nasopharyngeal Carcinoma | CNE-2R | 30.41 µg/ml | 48 | CCK-8 |
| Nasopharyngeal Carcinoma | CNE-2R | 28.22 µg/ml | 72 | CCK-8 |
| Ovarian Cancer | OVCAR-3 | 45-55 | - | Cell Viability |
| Ovarian Cancer | CP-70 | 45-55 | - | Cell Viability |
Table 3: Apoptotic Effects of Baicalein
| Cancer Type | Cell Line | Concentration (µM) | Apoptosis Rate (%) | Treatment Duration (h) | Assay |
| Breast Cancer | MCF-7 | 10 | 13.08 ± 0.78 | 48 | Flow Cytometry |
| Breast Cancer | MCF-7 | 20 | 20.55 ± 0.62 | 48 | Flow Cytometry |
| Breast Cancer | MCF-7 | 40 | 26.89 ± 0.96 | 48 | Flow Cytometry |
| Breast Cancer | MDA-MB-231 | 10 | 16.94 ± 0.86 | 48 | Flow Cytometry |
| Breast Cancer | MDA-MB-231 | 20 | 20.27 ± 0.36 | 48 | Flow Cytometry |
| Breast Cancer | MDA-MB-231 | 40 | 27.73 ± 0.23 | 48 | Flow Cytometry |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.[13][14][15]
-
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[4][16][17][18]
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with different concentrations of this compound for the specified duration.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation after treatment with this compound.[19][20][21]
-
Materials:
-
Cancer cell line of interest
-
Culture dishes
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3, Cyclin D1)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Cell Cycle Analysis
This protocol determines the distribution of cells in different phases of the cell cycle after treatment with this compound.[2][22]
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Culture and treat cells with this compound as described previously.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Cell Migration and Invasion Assays (Transwell Assay)
This protocol assesses the effect of this compound on the migratory and invasive potential of cancer cells.[23][24][25][26]
-
Materials:
-
Cancer cell line of interest
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium with FBS (chemoattractant)
-
This compound stock solution
-
Crystal violet staining solution
-
-
Procedure:
-
For the invasion assay, coat the top of the Transwell insert with Matrigel and allow it to solidify. For the migration assay, no coating is needed.
-
Pre-treat cells with this compound for a specified time.
-
Resuspend the treated cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Add complete medium with FBS to the lower chamber as a chemoattractant.
-
Incubate for 12-24 hours.
-
Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the insert with crystal violet.
-
Count the stained cells under a microscope in several random fields to quantify cell migration/invasion.
-
Conclusion
This compound and its related compounds have demonstrated significant anticancer activity in a variety of preclinical models. Their ability to induce apoptosis, cause cell cycle arrest, inhibit metastasis, and modulate key oncogenic signaling pathways highlights their potential as valuable candidates for further investigation in cancer therapy. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to advance the understanding and application of this promising natural product in the fight against cancer. Further studies are warranted to fully elucidate the specific contributions of the glucoside moiety to the overall activity and to evaluate its efficacy and safety in in vivo models and ultimately in clinical settings.
References
- 1. mdpi.com [mdpi.com]
- 2. Baicalein induced cell cycle arrest and apoptosis in human lung squamous carcinoma CH27 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Baicalein, a component of Scutellaria baicalensis, induces apoptosis by Mcl-1 down-regulation in human pancreatic cancer cells [boris-portal.unibe.ch]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baicalein induces a dual growth arrest by modulating multiple cell cycle regulatory molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Baicalein as Promising Anticancer Agent: A Comprehensive Analysis on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Baicalein Induces G2/M Cell Cycle Arrest Associated with ROS Generation and CHK2 Activation in Highly Invasive Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Multifaceted Role of Baicalein in Cancer Management through Modulation of Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Baicalein induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Baicalein induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Baicalein Induces Apoptosis of Rheumatoid Arthritis Synovial Fibroblasts through Inactivation of the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Baicalin Inhibits Cell Proliferation and Inflammatory Cytokines Induced by Tumor Necrosis Factor α (TNF-α) in Human Immortalized Keratinocytes (HaCaT) Human Keratinocytes by Inhibiting the STAT3/Nuclear Factor kappa B (NF-κB) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Baicalin and Baicalein Enhance Cytotoxicity, Proapoptotic Activity, and Genotoxicity of Doxorubicin and Docetaxel in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Baicalin Induces Apoptosis and Suppresses the Cell Cycle Progression of Lung Cancer Cells Through Downregulating Akt/mTOR Signaling Pathway [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Baicalein inhibits the migration and invasion of colorectal cancer cells via suppression of the AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. e-century.us [e-century.us]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Pharmacological profile of Baicalein 6-O-glucoside
An In-depth Technical Guide on the Pharmacological Profile of Baicalein 6-O-glucoside
Introduction
This compound, a flavonoid glycoside, is a significant bioactive compound. It is often discussed in the context of its isomer, baicalin (baicalein 7-O-glucuronide), which is a major constituent of the dried roots of Scutellaria baicalensis Georgi. While much of the literature focuses on baicalin, this compound has been identified as a primary metabolite in plasma after oral administration of baicalin in rats, suggesting its importance in the overall pharmacological effects observed.[1][2] This guide provides a comprehensive overview of the pharmacological profile of this compound and its closely related isomer, baicalin, for researchers, scientists, and drug development professionals. The pharmacological activities of baicalin and its aglycone, baicalein, are extensive, encompassing anti-inflammatory, antioxidant, anticancer, neuroprotective, and cardioprotective effects.[3][4]
Pharmacodynamics: Mechanism of Action and Therapeutic Effects
The therapeutic potential of this compound and its related compounds stems from their ability to modulate multiple signaling pathways and molecular targets.
Anti-inflammatory and Antioxidant Activity
Baicalin and its metabolites are potent anti-inflammatory and antioxidant agents.[5] They exert their effects by scavenging reactive oxygen species (ROS) and modulating key inflammatory pathways.[3] The ortho-dihydroxyl groups in the A ring of baicalin are significant contributors to its radical scavenging ability.[5]
The anti-inflammatory mechanisms include the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[5][6] Baicalin has been shown to suppress the activation of the NLRP3 inflammasome and Toll-like receptors (TLRs).[5] In various inflammatory disease models, baicalin acts on immune cells like macrophages, T cells, and mast cells to reduce the expression of pro-inflammatory proteins and genes.[5] It can also inhibit the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[3][7]
Anticancer Activity
The anticancer properties of baicalin and baicalein are well-documented and involve multiple mechanisms, including the induction of apoptosis and autophagy, cell cycle arrest, and inhibition of metastasis and angiogenesis.[3][8][9][10]
-
Apoptosis and Autophagy: Baicalin and baicalein can induce apoptosis in various cancer cells through both intrinsic (mitochondria-mediated) and extrinsic (receptor-mediated) pathways.[3][10] They can also trigger autophagy, a cellular self-degradation process that can lead to cell death in cancer cells.[11]
-
Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases, such as G0/G1 and S phases, thereby inhibiting cancer cell proliferation.[3][11]
-
Inhibition of Metastasis and Angiogenesis: Baicalin and baicalein have been shown to inhibit the epithelial-mesenchymal transition (EMT) and suppress the activity of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis.[3][10] They also interfere with angiogenesis by inhibiting factors like vascular endothelial growth factor (VEGF) and hypoxia-inducible factor (HIF).[3]
Neuroprotective Effects
Baicalin and its metabolites exhibit significant neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases like Parkinson's and Alzheimer's disease.[12][13] Their neuroprotective mechanisms are multifaceted and include:
-
Antioxidative Stress: Reducing oxidative damage by scavenging free radicals and enhancing the activity of antioxidant enzymes.[12]
-
Anti-inflammatory Action: Suppressing neuroinflammation by inhibiting the production of pro-inflammatory cytokines in the brain.[12][13]
-
Anti-apoptotic Effects: Preventing neuronal apoptosis by modulating apoptotic pathways.[12][14]
-
Stimulation of Neurogenesis: Promoting the growth of new neurons.[12]
Cardioprotective and Hepatoprotective Effects
Baicalin has demonstrated protective effects on the cardiovascular and hepatic systems. It can ameliorate myocardial ischemia-reperfusion injury by reducing oxidative stress and inflammation.[5][15] In the liver, baicalin and baicalein can protect against injury by suppressing inflammatory cytokines and reducing collagen deposition in models of liver fibrosis.[3]
Pharmacokinetics
The oral bioavailability of baicalin is relatively low.[5] After oral administration, baicalin is metabolized to its aglycone, baicalein, by β-glucuronidase produced by intestinal microbiota.[5] Baicalein is then absorbed and can be metabolized in the liver. A key metabolite identified in rat plasma is baicalein 6-O-β-d-glucopyranuronoside (B6G), which can be present at higher levels than baicalin itself after oral administration of baicalin.[1][2] This suggests that the hepatic glucuronidation of baicalein favors the formation of the 6-O-glucuronide isomer.[16] The systemic exposure of baicalein and its glucuronides can be influenced by microbial hydrolysis in the gut and hepatic metabolism.[16]
Quantitative Data
The following tables summarize quantitative data from various in vitro and in vivo studies on baicalin and baicalein.
Table 1: In Vitro Pharmacological Data
| Compound | Cell Line | Concentration | Effect | Reference |
| Baicalein | SH-SY5Y | 0.5, 5 µg/mL | Ameliorated 6-OHDA-induced apoptosis | [14] |
| Baicalein | PC12 | Not specified | Promoted neurite outgrowth | [14] |
| Baicalein | MCF-7 | 50–200 µmol/L | Concentration-dependent cell growth inhibition | [5] |
| Baicalein | PIG1 | 10-40 µM | Reduced H2O2-induced apoptosis | [3] |
| Baicalin | HUVECs | 5 and 10 mM | Reduced vascular inflammation | [3] |
| Baicalin | Rat VSMCs | 20, 40, 60 mM | Reduced migration and proliferation | [3] |
| Baicalin | Heart Failure Model | 50 µg/ml | Improved cell viability and mitochondrial biogenesis | [3] |
Table 2: In Vivo Pharmacological Data
| Compound | Animal Model | Dosage | Effect | Reference |
| Baicalin | Myocardial I/R Rats | Not specified | Improved cardiac function, decreased infarct area | [5] |
| Baicalein | 6-OHDA-lesioned rats | Not specified | Attenuated muscle tremor, increased TH-positive neurons | [14] |
| Baicalein | Rat parkinsonism model | 200 mg/kg/d for 15 days | Reduced apoptosis and ROS in neurons | [3] |
| Baicalein | Mice with renal fibrosis | 50 and 100 mg/kg/d for a week | Reduced collagen and fibronectin accumulation | [3] |
| Baicalin | Chicken liver (LPS-induced) | 50, 100, and 200 mg/kg BW | Suppressed NF-κB pathway and inflammatory markers | [3] |
| Baicalin | Chicken (MG infection) | 450 mg/kg for 7 days | Reduced inflammation in lungs and trachea | [3] |
| Baicalein | CCl4-induced acute liver injury in mice | 80 mg/kg/d for 4 days | Ameliorated liver injury, suppressed IL-6 and TNF-α | [3] |
| Baicalin | CCl4-induced liver fibrotic rats | 70 mg/kg/d (IP) for 56 days | Reduced liver index, collagen deposition, and inflammatory markers | [3] |
Experimental Protocols
Detailed experimental protocols are often proprietary to the conducting laboratories. However, generalized methodologies based on the cited literature are provided below.
In Vitro Cell-Based Assays
A common workflow for evaluating the in vitro effects of this compound involves:
-
Cell Culture: Specific cell lines (e.g., cancer cell lines like MCF-7, neuronal cell lines like SH-SY5Y) are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of the test compound (this compound or related compounds) for specific durations.
-
Assessment of Viability/Proliferation: Assays such as MTT or WST-1 are used to measure cell viability and proliferation.
-
Apoptosis Assays: Apoptosis can be quantified using methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.
-
Western Blot Analysis: To investigate the effect on signaling pathways, protein expression levels of key molecules (e.g., NF-κB, Akt, caspases) are determined by Western blotting.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure changes in the mRNA levels of target genes.
In Vivo Animal Studies
A typical in vivo experiment to assess the pharmacological effects of this compound in a disease model (e.g., neurodegeneration) would follow these steps:
-
Animal Model Induction: A disease state is induced in laboratory animals (e.g., rats or mice). For example, neurodegeneration can be induced by injecting neurotoxins like 6-hydroxydopamine (6-OHDA).[14]
-
Drug Administration: The animals are treated with the test compound or a vehicle control via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosage and frequency.
-
Behavioral Assessments: Functional outcomes are assessed through behavioral tests relevant to the disease model (e.g., monitoring motor function in a Parkinson's disease model).[14]
-
Tissue Collection and Analysis: After the treatment period, animals are euthanized, and relevant tissues (e.g., brain, liver) are collected for histological and biochemical analysis.
-
Histology and Immunohistochemistry: Tissue sections are stained to visualize cellular morphology and the expression of specific protein markers (e.g., tyrosine hydroxylase for dopaminergic neurons).[14]
-
Biochemical Assays: Tissue homogenates are used to measure levels of biomarkers such as inflammatory cytokines (e.g., via ELISA) or markers of oxidative stress.
Mandatory Visualizations
Signaling Pathways
Caption: Inhibition of the NF-κB signaling pathway by Baicalin.
Caption: Modulation of the PI3K/Akt signaling pathway by Baicalein.
Experimental Workflow
Caption: A generalized workflow for an in vivo pharmacological study.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Baicalein 6-O-β-D-glucopyranuronoside is a main metabolite in the plasma after oral administration of baicalin, a flavone glucuronide of scutellariae radix, to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Pharmacological Efficacy of Baicalin in Inflammatory Diseases | MDPI [mdpi.com]
- 7. ajp.mums.ac.ir [ajp.mums.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. The Multifaceted Role of Baicalein in Cancer Management through Modulation of Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer properties of baicalein: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Baicalein as Promising Anticancer Agent: A Comprehensive Analysis on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective and Cognitive Enhancement Potentials of Baicalin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Mitigating neurodegenerative diseases: the protective influence of baicalin and baicalein through neuroinflammation regulation [frontiersin.org]
- 14. Baicalein exerts neuroprotective effects in 6-hydroxydopamine-induced experimental parkinsonism in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potential therapeutic effects of baicalin and baicalein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oral pharmacokinetics of baicalin, wogonoside, oroxylin A 7-O-β-d-glucuronide and their aglycones from an aqueous extract of Scutellariae Radix in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Activity of Baicalein 6-O-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antioxidant properties of Baicalein 6-O-glucoside, more commonly known as Baicalin. This flavonoid glycoside, primarily isolated from the roots of Scutellaria baicalensis Georgi, has demonstrated significant potential as a potent antioxidant agent. This document summarizes key quantitative data, details common experimental protocols for assessing its antioxidant capacity, and illustrates the underlying molecular signaling pathways.
Quantitative Antioxidant Activity
Baicalin has been evaluated in a variety of in vitro antioxidant assays. The following tables summarize the quantitative data from several key studies, providing a comparative look at its efficacy. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.
| Assay | IC50 of Baicalin | Positive Control | IC50 of Positive Control | Reference |
| DPPH Radical Scavenging | 16.4 µg/mL | Ascorbic Acid | 8.1 µg/mL | [1] |
| DPPH Radical Scavenging | 27.21 µM | - | - | [2] |
| Iron-Chelating Activity | 17.0 µg/mL | Ascorbic Acid | 19.6 µg/mL | [1] |
| Metal-Chelating Potency | 352.04 µM | - | - | [2] |
| Superoxide Radical Scavenging | 1.19 x 10⁵ u/g | - | - | [3] |
| Cytochrome c Reduction | 224.12 µM | - | - | [3] |
| Xanthine Oxidase Inhibition | 215.19 µM | - | - | [3] |
| Lipid Peroxidation Inhibition | 95.09 µM | - | - | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vitro antioxidant assays cited in the quantitative data summary.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
A stock solution of Baicalin is prepared in a suitable solvent (e.g., methanol or ethanol).
-
A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
In a test tube or microplate well, a specific volume of the Baicalin solution at various concentrations is mixed with a fixed volume of the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control is prepared using the solvent instead of the Baicalin solution.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of Baicalin.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), which can be measured spectrophotometrically.
Protocol:
-
The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ in HCl (e.g., 10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v).
-
The FRAP reagent is warmed to 37°C before use.
-
A specific volume of the Baicalin solution at various concentrations is mixed with a larger volume of the FRAP reagent.
-
The reaction mixture is incubated at 37°C for a defined time (e.g., 4-30 minutes).
-
The absorbance of the resulting blue-colored solution is measured at a specific wavelength (typically around 593 nm).
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity of Baicalin is expressed as ferric reducing equivalents (e.g., µM Fe(II)).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is a blue-green chromophore. The antioxidant capacity of a sample is determined by its ability to quench the color of the ABTS•⁺ radical, which is measured by the decrease in absorbance.
Protocol:
-
The ABTS radical cation (ABTS•⁺) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, the ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).
-
A specific volume of the Baicalin solution at various concentrations is added to a fixed volume of the diluted ABTS•⁺ solution.
-
The mixture is incubated at room temperature for a set time (e.g., 6 minutes).
-
The absorbance is measured at the same wavelength used for dilution.
-
The percentage of inhibition of absorbance is calculated, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
Baicalin exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the antioxidant defense system.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in regulating the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain bioactive compounds like Baicalin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). Studies have shown that Baicalin can activate the Nrf2/HO-1 signaling pathway, contributing to its protective effects against oxidative stress-induced cellular damage.[4][5][6]
Caption: Baicalin-mediated activation of the Nrf2/ARE pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating a variety of cellular processes, including inflammation and the response to oxidative stress. The MAPK family includes three main kinases: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Depending on the cellular context and stimulus, these pathways can either promote or mitigate oxidative stress. Baicalin has been shown to modulate MAPK signaling to exert its anti-inflammatory and antioxidant effects.[6][7][8] For instance, it can inhibit the phosphorylation of p38 and ERK, which are often activated during inflammatory and oxidative stress conditions.[7][8][9]
References
- 1. Purification and antioxidant activities of baicalin isolated from the root of huangqin (Scutellaria baicalensis gcorsi) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and free radical scavenging effects of baicalein, baicalin and wogonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Baicalein alleviates tubular-interstitial nephritis in vivo and in vitro by down-regulating NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological mechanisms by which baicalin ameliorates cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Isolation of Baicalein 6-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Baicalein 6-O-glucoside has been identified as a principal metabolite of baicalin and its aglycone, baicalein, which are flavonoids renowned for their wide-ranging pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of this compound. The document details its identification in biological matrices, particularly plasma, following the oral administration of its parent compounds. Furthermore, this guide outlines the experimental protocols for its isolation and quantification, presents key quantitative data in structured tables, and visualizes the metabolic and signaling pathways through detailed diagrams. This resource is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their endeavors to understand and utilize this significant metabolite.
Discovery and Significance
This compound is not typically isolated in significant quantities directly from its natural source, the roots of Scutellaria baicalensis. Instead, its discovery is intrinsically linked to the in vivo metabolism of baicalin and baicalein. Following oral administration, baicalin is hydrolyzed to baicalein, which is then subject to phase II metabolism, including glucuronidation.
Studies in rat models have demonstrated that this compound is a major metabolite present in plasma.[1] This discovery is significant as the metabolic fate of a compound is crucial in determining its bioavailability, efficacy, and potential toxicity. The glycosylation at the 6-O position can alter the physicochemical properties of baicalein, potentially influencing its solubility, distribution, and interaction with biological targets.
Quantitative Data
The following table summarizes the key quantitative data related to the presence of this compound in rat plasma after oral administration of baicalin.
| Parameter | Value | Species | Dosage of Baicalin | Reference |
| Cmax (Maximum Plasma Concentration) | 1.66 ± 0.34 µM | Wistar rats | 20 mg/kg | [1] |
| AUC0–24 h (Area Under the Curve) | 19.8 ± 3.9 µM·h | Wistar rats | 20 mg/kg | [1] |
Experimental Protocols
Isolation of this compound from Plasma (Representative Protocol)
This protocol is a representative method for the extraction and isolation of flavonoid glucuronides from plasma, based on common laboratory practices.
Objective: To isolate this compound from plasma samples for analytical and further experimental purposes.
Materials:
-
Plasma sample containing this compound
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
HPLC-MS/MS system
Procedure:
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) for Purification:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute the this compound with 1 mL of methanol.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for HPLC-MS/MS analysis.
-
Quantification by HPLC-MS/MS
Objective: To quantify the concentration of this compound in the isolated sample.
Instrumentation:
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A time-programmed gradient from 5% to 95% of mobile phase B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Baicalin to this compound
The following diagram illustrates the metabolic conversion of baicalin to this compound in the body.
Metabolic conversion of baicalin.
Experimental Workflow for Isolation and Quantification
The workflow below outlines the key steps from sample collection to the final quantification of this compound.
Isolation and quantification workflow.
Potential Signaling Pathway Modulation
While research on the specific signaling pathways modulated by this compound is ongoing, studies on a similar compound, Baicalein-6-α-glucoside, suggest anti-inflammatory effects through the activation of the Nrf2 signaling pathway.[2] The parent compound, baicalein, is also known to activate this pathway.[3][4][5]
Nrf2 signaling pathway activation.
Conclusion
This compound represents a key metabolite in the biotransformation of baicalin and baicalein. Its identification and quantification in biological systems are crucial for a comprehensive understanding of the pharmacological profile of Scutellaria baicalensis extracts. The methodologies and data presented in this guide offer a foundational resource for researchers to further investigate the therapeutic potential of this and other related flavonoid metabolites. Future studies should focus on elucidating the specific biological activities and signaling pathways directly modulated by this compound to fully unravel its contribution to the overall therapeutic effects of its parent compounds.
References
- 1. Synthesis and Biochemical Evaluation of Baicalein Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baicalein Alleviates Liver Oxidative Stress and Apoptosis Induced by High-Level Glucose through the Activation of the PERK/Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Baicalein Alleviates Liver Oxidative Stress and Apoptosis Induced by High-Level Glucose through the Activation of the PERK/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Baicalein 6-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity: Baicalein 6-O-glucoside
CAS Number: 28279-72-3
Synonyms:
-
Baicalein 6-O-beta-D-glucopyranoside
-
Tetuin
Physicochemical Properties and Data
This section summarizes the key physicochemical properties of this compound. The data is compiled from various chemical databases and presented for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₀O₁₀ | [1] |
| Molecular Weight | 432.38 g/mol | [1] |
| Appearance | Yellow powder | |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | |
| Chemical Structure | 5,7-dihydroxy-2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Biological Activity and Mechanism of Action
This compound is a glycosylated form of baicalein, a flavonoid with known anti-inflammatory and antioxidant properties. The addition of a glucose moiety at the 6-O position is understood to enhance the bioavailability of baicalein. Emerging research indicates that this compound acts as a prodrug, being converted intracellularly to its aglycone, baicalein. This conversion is crucial for its biological activity.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects. A key mechanism underlying this activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Upon intracellular conversion to baicalein, the compound induces the translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. This cascade ultimately helps to mitigate inflammatory responses.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, analysis, and evaluation of this compound.
Enzymatic Synthesis of this compound
This protocol describes a method for the enzymatic synthesis of this compound, which offers advantages in terms of specificity and milder reaction conditions compared to chemical synthesis.
Objective: To synthesize this compound from baicalein using a suitable glycosyltransferase.
Materials:
-
Baicalein
-
Uridine diphosphate glucose (UDPG)
-
Glycosyltransferase (e.g., from microbial sources or plant cell cultures)
-
Reaction buffer (e.g., phosphate buffer, pH 7.0)
-
Organic solvent (e.g., DMSO) for dissolving baicalein
-
Reaction vessel
-
Incubator/shaker
-
HPLC system for monitoring reaction progress and purification
Procedure:
-
Prepare a stock solution of baicalein in a minimal amount of DMSO.
-
Prepare the reaction mixture in the reaction buffer containing:
-
Baicalein (from stock solution)
-
UDPG (in molar excess to baicalein)
-
Glycosyltransferase enzyme
-
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) with gentle shaking.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.
-
Once the reaction is complete (indicated by the consumption of baicalein and the formation of the product peak), stop the reaction by adding a quenching solvent (e.g., methanol or acetonitrile).
-
Purify the this compound from the reaction mixture using preparative HPLC or other chromatographic techniques.
-
Confirm the identity and purity of the synthesized compound using analytical techniques such as LC-MS and NMR.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantitative analysis of this compound in various matrices.
Objective: To determine the concentration of this compound in a sample.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for mobile phase modification)
-
This compound standard of known purity
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, increasing linearly over time to elute the compound.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 280 nm and 320 nm).
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol) at known concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared sample into the HPLC system and record the peak area of this compound.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Summary of Quantitative Data
The following table summarizes available quantitative data on the biological activities of this compound and its aglycone, baicalein, for comparative purposes.
| Assay | Compound | Result (IC₅₀ or other) | Reference |
| Anti-inflammatory | |||
| Lipoxygenase Inhibition | Baicalein | ~0.1 - 1 µM | |
| Nitric Oxide Production Inhibition (in LPS-stimulated RAW 264.7 cells) | This compound | Dose-dependent decrease | |
| Antioxidant Capacity | |||
| DPPH Radical Scavenging | Baicalein | ~10-20 µM | |
| ORAC (Oxygen Radical Absorbance Capacity) | Baicalein | High µmol TE/g |
Note: Specific IC₅₀ values for this compound are not yet widely reported in the literature, with studies often describing its effects qualitatively or in comparison to its aglycone. Further research is needed to establish precise quantitative measures of its activity.
References
Methodological & Application
Application Note: Quantitative Analysis of Baicalein 6-O-glucoside in Human Plasma by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Baicalein 6-O-glucoside in human plasma. The methodology utilizes a simple protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this compound.
Introduction
This compound is a flavonoid glycoside, an isomer of the more commonly studied Baicalin (Baicalein 7-O-glucuronide). These compounds are found in medicinal plants such as Scutellaria baicalensis and are known for their various pharmacological activities, including antioxidant and anti-inflammatory properties.[1] Accurate quantification of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed protocol for a robust HPLC-MS/MS method developed for this purpose.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Luteolin or other suitable analogue
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, LC-MS grade
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method was employed for the extraction of this compound and the internal standard from human plasma.
Protocol:
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC-MS/MS Conditions
The analysis was performed on a system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1 min: 10% B, 1-5 min: 10-90% B, 5-6 min: 90% B, 6-6.1 min: 90-10% B, 6.1-8 min: 10% B |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 4°C |
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas (CAD) | Nitrogen, Medium |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |
| This compound | 447.0 | 271.0 | -80 | -35 |
| Internal Standard (IS) | To be determined | To be determined | To be determined | To be determined |
Note: The MRM transition for this compound is based on the fragmentation of the glycosidic bond, leading to the baicalein aglycone (m/z 271.0). Parameters for the internal standard should be optimized based on the selected compound.
Method Validation Summary
The method should be validated according to regulatory guidelines. A summary of typical acceptance criteria and expected performance is provided below.
Table 4: Method Validation Parameters and Expected Performance
| Parameter | Acceptance Criteria / Expected Range |
| Linearity (r²) | ≥ 0.99 |
| Calibration Range | 1 - 1000 ng/mL in plasma |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20% |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15 |
| Recovery | Consistent, precise, and reproducible |
| Stability | Stable under various storage and handling conditions (bench-top, freeze-thaw, long-term) with analyte recovery within ±15% of nominal |
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Logical Relationship of Analytical Method Components
Caption: Interrelation of analytical method components.
Conclusion
The described HPLC-MS/MS method provides a robust and sensitive tool for the quantitative determination of this compound in human plasma. The simple sample preparation and the high selectivity and sensitivity of MS/MS detection make this method ideal for supporting pharmacokinetic and other research studies involving this compound. The provided protocols and parameters serve as a strong foundation for researchers to implement and further optimize this analytical method in their own laboratories.
References
Application Notes and Protocols for In Vivo Experimental Models in the Study of Baicalein and Its Glycosides
A Note to Researchers: Direct in vivo experimental models and protocols for Baicalein 6-O-glucoside are not extensively documented in publicly available scientific literature. Research has primarily focused on its aglycone, Baicalein , and its more common glucuronide form, Baicalin (Baicalein 7-O-glucuronide). Baicalein 6-O-glucuronide has been identified as a significant metabolite of Baicalin in rats[1][2].
This document provides detailed application notes and protocols for in vivo experimental models used in the study of Baicalein and Baicalin. This information serves as a robust starting point for researchers, scientists, and drug development professionals interested in the in vivo pharmacology of this class of flavonoids. The protocols provided for Baicalein and Baicalin can be adapted for foundational studies of this compound.
A novel glycosylated derivative, Baicalein-6-α-glucoside , has been synthesized and has demonstrated enhanced solubility and anti-inflammatory activity in vitro compared to Baicalein. It has been shown to activate the Nrf2 signaling pathway and suppress reactive oxygen species more effectively than its aglycone in cell-based assays[3]. This suggests a promising avenue for future in vivo research.
Part 1: In Vivo Experimental Models for Baicalein and Baicalin
A variety of animal models have been employed to investigate the therapeutic potential of Baicalein and Baicalin across a range of diseases.
Table 1: Summary of In Vivo Experimental Models for Baicalein Studies
| Disease Model | Animal Model | Administration Route | Dosage | Duration | Key Findings |
| Type 2 Diabetes | High-fat diet-fed middle-aged diabetic mice | Dietary Intake | 0.25, 0.5 g/kg/day | 5 weeks | Improved hyperglycemia, glucose tolerance, and blood insulin levels; enhanced islet β-cell survival and mass[4]. |
| Parkinson's Disease | 6-hydroxydopamine (6-OHDA)-induced rats | - | - | - | Attenuated muscle tremor and increased tyrosine hydroxylase (TH)-positive neurons[5]. |
| Liver Fibrosis | Carbon tetrachloride (CCl₄)-induced rats | Oral | 40, 80 mg/kg/day | 10 weeks | Alleviated liver fibrosis by inhibiting hepatic stellate cell activation[6]. |
| Acute Liver Injury | Carbon tetrachloride (CCl₄)-induced mice | Oral | 80 mg/kg/day | 4 days | Ameliorated acute liver injury through suppression of inflammatory cytokines IL-6 and TNF-α[6]. |
| Neuroprotection | 6-OHDA-induced mice | Intraperitoneal | 25, 50 mg/kg | 3 days | Reduced apomorphine-induced rotational behavior and inhibited lipid peroxidation[7]. |
| Ischemic Stroke | Middle Cerebral Artery Occlusion (MCAO) mice | Intravenous | 100 mg/kg | - | Alleviated liver injury via suppression of IFN-γ and TNF-α[6]. |
Table 2: Summary of In Vivo Experimental Models for Baicalin Studies
| Disease Model | Animal Model | Administration Route | Dosage | Duration | Key Findings |
| Ischemic Stroke | Middle Cerebral Artery Occlusion (MCAO) animals | Intraperitoneal | 100 mg/kg | 24 hours | Alleviated neurological deficits and reduced oxidative stress[8]. |
| Liver Fibrosis | Carbon tetrachloride (CCl₄)-induced rats | Intraperitoneal | 70 mg/kg/day | 56 days | Reduced liver index, collagen deposition, and inflammatory markers (AST, ALT, IL-6, TNF-α)[6]. |
| Obesity/Metabolic Syndrome | High-fat diet (HFD) rats | Intraperitoneal | 80 mg/kg/day | - | Reduced body weight and levels of free fatty acids, TNF-α, and serum cholesterol[6]. |
| Bacterial Infection | Lipopolysaccharide (LPS)-induced infection in chickens | - | 50, 100, 200 mg/kg BW | - | Suppressed the NF-κB pathway and inflammatory markers (iNOS, IL-1β, COX-2, TNF-α, IL-6)[6]. |
| Rheumatoid Arthritis | Murine arthritic mice | Intraperitoneal | 100 mg/kg/day | 7 days | Reduced ankle swelling and inhibited the splenic Th17 cell population[6]. |
| Diabetes | Streptozotocin (STZ)-induced diabetic rats and mice | - | - | - | Mitigated hyperglycemia[4][9]. |
Part 2: Detailed Experimental Protocols
Protocol 1: Evaluation of Neuroprotective Effects of Baicalein in a Parkinson's Disease Model
Objective: To assess the neuroprotective effects of Baicalein in a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease.
Animal Model: Male C57BL/6 mice.
Materials:
-
Baicalein
-
6-hydroxydopamine (6-OHDA)
-
Apomorphine
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Vehicle for Baicalein (e.g., DMSO and saline)
Procedure:
-
Induction of Nigrostriatal Damage:
-
Anesthetize mice and place them in a stereotaxic apparatus.
-
Inject 6-OHDA into the right striatum to induce neuronal damage[7].
-
-
Baicalein Administration:
-
Behavioral Assessment:
-
Biochemical and Histological Analysis:
-
At the end of the study period, euthanize the animals and collect brain tissue.
-
Measure dopamine and its metabolites in the striatum using HPLC[7].
-
Assess lipid peroxidation in the striatum[7].
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival in the substantia nigra and striatum[7].
-
Protocol 2: Assessment of Anti-inflammatory Effects of Baicalin in a Stroke Model
Objective: To investigate the antioxidant and anti-apoptotic effects of Baicalin in a middle cerebral artery occlusion (MCAO) model of ischemic stroke.
Animal Model: Adult male Sprague-Dawley rats.
Materials:
-
Baicalin (100 mg/kg)
-
Vehicle (e.g., saline)
-
Surgical instruments for MCAO
-
TUNEL staining kit
-
Reagents for ROS and lipid peroxidation assays (e.g., DCF, MDA)
-
Antibodies for Western blotting (Bcl-2, Bax, Caspase-3)
Procedure:
-
Induction of Ischemic Stroke:
-
Perform MCAO surgery to induce focal cerebral ischemia[8].
-
-
Baicalin Administration:
-
Administer Baicalin (100 mg/kg) or vehicle intraperitoneally immediately after the MCAO surgery[8].
-
-
Neurobehavioral Testing:
-
Conduct neurobehavioral tests 24 hours post-MCAO to assess neurological deficits[8].
-
-
Tissue Collection and Analysis:
-
After 24 hours, euthanize the animals and isolate the brain tissue[8].
-
Histopathology: Perform H&E staining to assess histopathological changes and TUNEL staining to detect apoptosis in the cerebral cortex[8].
-
Oxidative Stress: Quantify reactive oxygen species (ROS) and lipid peroxidation (LPO) levels using DCF and MDA assays, respectively[8].
-
Western Blotting: Analyze the expression of apoptosis-associated proteins such as Bcl-2, Bax, and caspase-3[8].
-
Part 3: Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Baicalein and Baicalin
Baicalein and Baicalin exert their therapeutic effects by modulating a variety of signaling pathways involved in inflammation, apoptosis, and oxidative stress.
Caption: Signaling pathways modulated by Baicalein and Baicalin.
Experimental Workflow Diagrams
The following diagrams illustrate typical experimental workflows for in vivo studies of Baicalein and its derivatives.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Baicalein 6-O-β-D-glucopyranuronoside is a main metabolite in the plasma after oral administration of baicalin, a flavone glucuronide of scutellariae radix, to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. The Anti-Diabetic Potential of Baicalin: Evidence from Rodent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of baicalein in animal models of Parkinson's disease: A systematic review of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Baicalin confers neuroprotection in animal models of stroke through its antioxidant and anti-apoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Baicalein 6-O-glucoside in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the anti-inflammatory properties of Baicalein 6-O-glucoside. The protocols detailed below are designed for researchers in pharmacology, cell biology, and drug discovery to investigate the compound's mechanism of action and quantify its therapeutic potential.
Introduction
This compound is a flavonoid glycoside derived from the roots of Scutellaria baicalensis. Its aglycone, baicalein, has been extensively studied for its diverse pharmacological activities, including potent anti-inflammatory effects. These effects are primarily attributed to the inhibition of pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document outlines key in vitro assays to assess the anti-inflammatory efficacy of this compound by measuring its impact on inflammatory mediators and signaling pathways in a lipopolysaccharide (LPS)-induced inflammation model using RAW 264.7 macrophage cells.
Key Anti-inflammatory Mechanisms
Baicalein and its glycosides exert their anti-inflammatory effects by modulating several key cellular processes:
-
Inhibition of Pro-inflammatory Mediators: They suppress the production of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
Modulation of Signaling Pathways: They interfere with the activation of the NF-κB and MAPK signaling cascades, which are central regulators of the inflammatory response.
Data Presentation: Quantitative Effects of Baicalein and its Glycosides
The following tables summarize the inhibitory effects of Baicalein and its related compounds on various inflammatory markers. It is important to note that specific quantitative data for this compound is limited in the current literature. Therefore, data for its aglycone, Baicalein, and the related glucuronide, Baicalin, are presented as a proxy to indicate potential efficacy.
Table 1: Inhibition of Pro-inflammatory Mediators by Baicalein and Baicalin
| Compound | Assay | Cell Line | Inducer | IC50 / Inhibition | Reference |
| Baicalein | 5-Lipoxygenase (5-LO) Inhibition | Rat Peritoneal Macrophages | Calcium Ionophore A23187 | IC50: 9.5 µM | [1] |
| Baicalein | Leukotriene B4 (LTB4) Biosynthesis | Rat Polymorphonuclear Leukocytes | - | IC50: 0.48 µM | [1] |
| Baicalein | Leukotriene C4 (LTC4) Biosynthesis | Rat Polymorphonuclear Leukocytes | - | IC50: 3.15 µM | [1] |
| Baicalin | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | LPS | IC50: 26.76 µM | [2] |
| Baicalin | TNF-α Production | LPS-stimulated RAW 264.7 cells | LPS | IC50: 450 µM | [2] |
| Baicalin | IL-6 Production | LPS-stimulated RAW 264.7 cells | LPS | IC50: 591.3 µM | [2] |
| Baicalein | IL-6 Production | LPS-stimulated THP-1 cells | LPS | IC50: 88 µg/mL | [2] |
| Baicalin | IL-6 Production | LPS-stimulated THP-1 cells | LPS | IC50: 578 µg/mL | [2] |
Table 2: Effects of Baicalein on Signaling Pathways
| Compound | Pathway Component | Effect | Cell Line | Reference |
| Baicalein | NF-κB Activation | Inhibition | HeLa Cells | [3] |
| Baicalein | IκBα Phosphorylation and Degradation | Inhibition | HeLa Cells | [3] |
| Baicalein | p38 and ERK1/2 Activation | Inhibition | HeLa Cells | [3] |
| Baicalein | JNK, ERK, and p38 MAPK Activation | Inhibition | Human Osteoarthritic Chondrocytes | [4][5] |
| Baicalein | PI3K/Akt Signaling | Inhibition | Human Osteoarthritic Chondrocytes | [4] |
Experimental Protocols
This section provides detailed protocols for inducing inflammation in a macrophage cell line and for the subsequent measurement of key inflammatory markers.
Protocol 1: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol describes the induction of an inflammatory response in RAW 264.7 murine macrophage cells using Lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well or a 24-well plate at a density of 5 x 10^5 cells/well.[6][7]
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.
-
Pre-treatment: After incubation, remove the medium and replace it with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) should also be included.
-
Incubation with Compound: Incubate the cells with the compound for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except for the negative control group.[6]
-
Final Incubation: Incubate the plates for an additional 18-24 hours.[8]
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for subsequent analysis of NO and cytokines. The cells can be used for ROS measurement or protein extraction for Western blot analysis.
Protocol 2: Nitric Oxide (NO) Measurement using Griess Assay
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
Cell culture supernatant (from Protocol 1)
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
-
Sodium Nitrite (NaNO2) standard solution (for standard curve)
-
96-well plate
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the NaNO2 standard solution (e.g., 0-100 µM) in fresh cell culture medium.
-
Sample Preparation: Add 100 µL of cell culture supernatant to a new 96-well plate.[6]
-
Griess Reagent Addition: Add 100 µL of freshly mixed Griess reagent (equal volumes of Solution A and Solution B) to each well containing the standards and samples.[6]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[6]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.
Protocol 3: Reactive Oxygen Species (ROS) Measurement using DCFH-DA Assay
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
Cells treated as in Protocol 1
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free DMEM
-
PBS
-
Black 96-well plate
Procedure:
-
Cell Treatment: After the LPS stimulation period (from Protocol 1), remove the culture medium and wash the cells once with serum-free DMEM.
-
DCFH-DA Loading: Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free DMEM. Add 500 µL (for 24-well plate) or 100 µL (for 96-well plate) of the DCFH-DA working solution to each well.[9]
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[9]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well of a black 96-well plate. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[10]
Protocol 4: Cytokine (TNF-α and IL-6) Measurement using ELISA
This protocol describes the quantification of TNF-α and IL-6 in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatant (from Protocol 1)
-
ELISA kit for human or mouse TNF-α and IL-6 (including capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
96-well ELISA plate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Stop solution (e.g., 1 M H2SO4)
Procedure:
-
Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Wash the plate three times with wash buffer.
-
Substrate Addition: Add the substrate solution and incubate until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in inflammation and the experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Experimental workflow for assessing anti-inflammatory effects.
References
- 1. limbrel.com [limbrel.com]
- 2. researchgate.net [researchgate.net]
- 3. Baicalin, a Potent Inhibitor of NF-κB Signaling Pathway, Enhances Chemosensitivity of Breast Cancer Cells to Docetaxel and Inhibits Tumor Growth and Metastasis Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 9. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Testing Baicalein 6-O-Glucoside in Animal Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Baicalein and its glycoside derivatives, such as baicalin, have demonstrated significant anti-inflammatory properties in preclinical models of colitis.[1][2][3] These natural flavonoids, extracted from the root of Scutellaria baicalensis, hold promise as therapeutic agents for inflammatory bowel disease (IBD). This document provides detailed protocols for testing the efficacy of Baicalein 6-O-glucoside (structurally similar to the widely studied baicalin) in dextran sulfate sodium (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS) induced colitis models in rodents.
The therapeutic effects of baicalein and its glycosides are attributed to their ability to modulate key inflammatory signaling pathways. These include the suppression of the NF-κB and STAT3 pathways, which are crucial regulators of pro-inflammatory gene expression.[2][4] Additionally, they have been shown to inhibit the PI3K/AKT and TLR4/MyD88 signaling cascades, further reducing the inflammatory response.[5][6][7] Studies have also indicated that baicalein can modulate the balance of T-helper 17 (Th17) and regulatory T (Treg) cells, and protect intestinal goblet cells.[8][9][10]
Experimental Protocols
Two common and well-established animal models for inducing colitis are the DSS and TNBS models. The choice of model may depend on the specific aspects of IBD pathogenesis being investigated.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is widely used to induce an acute or chronic colitis that mimics ulcerative colitis in humans.
Materials:
-
This compound
-
Dextran sulfate sodium (DSS, molecular weight 36,000-50,000 Da)
-
Male ICR mice or C57BL/6 mice (6-8 weeks old)
-
Standard laboratory animal diet and water
-
Animal caging and husbandry equipment
-
Gavage needles
-
Analytical balance and other standard laboratory equipment
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Group Allocation: Randomly divide the mice into the following groups (n=8-10 mice per group):
-
Control Group: Receive regular drinking water and vehicle administration.
-
DSS Model Group: Receive DSS in drinking water and vehicle administration.
-
This compound Treatment Groups: Receive DSS in drinking water and this compound at different doses (e.g., 10, 25, 50 mg/kg).[2][4][11][12]
-
Positive Control Group (Optional): Receive DSS in drinking water and a standard anti-inflammatory drug (e.g., sulfasalazine, 50 mg/kg).[3]
-
-
Induction of Colitis:
-
Drug Administration:
-
Monitoring and Sample Collection:
-
Record body weight, stool consistency, and presence of rectal bleeding daily to calculate the Disease Activity Index (DAI).
-
At the end of the experiment (day 8 or as determined by the study design), euthanize the mice.
-
Collect blood samples for cytokine analysis.
-
Excise the entire colon and measure its length.
-
Collect colon tissue samples for histological analysis (formalin-fixed) and molecular analysis (snap-frozen in liquid nitrogen).
-
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model
This model is often used to induce a Th1-mediated colitis that shares features with Crohn's disease.
Materials:
-
This compound
-
2,4,6-trinitrobenzene sulfonic acid (TNBS)
-
Ethanol
-
Phosphate-buffered saline (PBS)
-
Male Sprague-Dawley rats or BALB/c mice (6-8 weeks old)
-
Vehicle
-
Anesthesia (e.g., isoflurane)
-
Catheters for intrarectal administration
Procedure:
-
Animal Acclimatization: As described for the DSS model.
-
Group Allocation: Similar to the DSS model, with groups for control, TNBS model, this compound treatment, and optional positive control.
-
Induction of Colitis:
-
Fast the animals overnight before induction.
-
Anesthetize the animals.
-
Prepare the TNBS solution by dissolving TNBS in 50% ethanol. A common dose for rats is 100 mg/kg.[5]
-
Gently insert a catheter intrarectally to about 8 cm (for rats) or 4 cm (for mice) from the anus.
-
Slowly instill the TNBS solution.
-
Keep the animal in a head-down position for a few minutes to ensure the solution remains in the colon.
-
-
Drug Administration:
-
Monitoring and Sample Collection:
-
Monitor the animals daily for changes in body weight, stool consistency, and overall health.
-
At the end of the treatment period, euthanize the animals and collect blood and colon tissue as described for the DSS model.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Disease Activity Index (DAI) Scoring System
| Score | Body Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose | Slight |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross |
Table 2: Efficacy of this compound in DSS-Induced Colitis
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Colon Length (cm) | DAI Score | Histological Score | Myeloperoxidase (MPO) Activity (U/g tissue) |
| Control | ||||||
| DSS Model | ||||||
| Baicalein (10 mg/kg) | ||||||
| Baicalein (25 mg/kg) | ||||||
| Baicalein (50 mg/kg) | ||||||
| Sulfasalazine (50 mg/kg) |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | |||
| DSS/TNBS Model | |||
| Baicalein (10 mg/kg) | |||
| Baicalein (25 mg/kg) | |||
| Baicalein (50 mg/kg) | |||
| Sulfasalazine (50 mg/kg) |
Mandatory Visualization
Signaling Pathways
The anti-inflammatory effects of baicalein and its glycosides in colitis are mediated through the modulation of several key signaling pathways.
Caption: this compound inhibits inflammatory signaling pathways.
Experimental Workflow
References
- 1. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baicalein Inhibits Dextran Sulfate Sodium-induced Mouse Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the anti-inflammatory effect of baicalein on dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Baicalein Inhibits Dextran Sulfate Sodium-induced Mouse Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Baicalin alleviates TNBS-induced colitis by inhibiting PI3K/AKT pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baicalein ameliorates TNBS-induced colitis by suppressing TLR4/MyD88 signaling cascade and NLRP3 inflammasome activation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-inflammation effect of baicalin on experimental colitis through inhibiting TLR4/NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Baicalin attenuates TNBS-induced colitis in rats by modulating the Th17/Treg paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Baicalin Ameliorates DSS-Induced Colitis by Protecting Goblet Cells through Activating NLRP6 Inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Baicalin Ameliorates DSS-Induced Colitis by Protecting Goblet Cells through Activating NLRP6 Inflammasomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Baicalein Inhibits Dextran Sulfate Sodium-induced Mouse Colitis [jcpjournal.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of Baicalein 6-O-glucoside in Neurodegenerative Disease Research: Application Notes and Protocols
Disclaimer: Direct research on the application of Baicalein 6-O-glucoside in neurodegenerative diseases is currently limited. The following application notes and protocols are extrapolated from the extensive research conducted on its parent compound, Baicalein , and its closely related and more widely studied glycoside, Baicalin (Baicalein 7-O-glucuronide). This compound is a known metabolite of Baicalein, and thus, the biological activities described herein for Baicalein and Baicalin may provide a foundation for investigating the potential of this compound. Researchers should validate these applications specifically for this compound in their experimental settings.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of structure and function of neurons. Emerging evidence suggests that natural flavonoids possess neuroprotective properties, offering potential therapeutic avenues. Baicalein, a flavonoid extracted from the root of Scutellaria baicalensis, and its glycoside derivatives have garnered significant attention for their multifaceted pharmacological effects.[1][2] These compounds have been shown to exert potent antioxidant, anti-inflammatory, and anti-apoptotic effects, which are critical in combating the pathological processes of neurodegeneration.[1][3] This document provides an overview of the application of these related compounds in neurodegenerative disease research, with detailed protocols for their investigation.
Mechanism of Action in Neurodegeneration
The neuroprotective effects of Baicalein and its derivatives are attributed to their ability to modulate multiple signaling pathways implicated in neuronal survival and death. Key mechanisms include:
-
Antioxidant Activity: Baicalein is a potent scavenger of reactive oxygen species (ROS), which are major contributors to oxidative stress-induced neuronal damage in neurodegenerative diseases.[1]
-
Anti-inflammatory Effects: These compounds can suppress neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1] This is often achieved through the downregulation of signaling pathways like NF-κB and MAPK.[4][5]
-
Anti-apoptotic Activity: Baicalein has been shown to protect neurons from apoptosis by modulating the expression of Bcl-2 family proteins and inhibiting caspase activation.[1][6]
-
Inhibition of Protein Aggregation: In the context of Alzheimer's disease, Baicalein has been found to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro and in vivo studies on Baicalein and Baicalin, providing a reference for designing experiments with this compound.
Table 1: In Vitro Neuroprotective Effects of Baicalein and Baicalin
| Compound | Cell Line | Neurotoxin | Concentration Range | Observed Effects | Reference |
| Baicalein | PC12 | Aβ25-35 | Not Specified | Decreased ROS generation, suppressed apoptosis, attenuated mitochondrial dysfunction. | [4] |
| Baicalein | SH-SY5Y | 6-OHDA | 0.5, 5 µg/mL | Significantly ameliorated apoptosis (from 31.56% to 18.90% and 21.61% respectively). | [7] |
| Baicalin | PC12 | Oxygen-Glucose Deprivation (OGD) | EC50: 1.2 µg/mL | Protected cells from OGD-induced damage. | [8] |
| Baicalin | HT-22 | Glutamate | 10, 30, 50 µM | Attenuated glutamate-induced increases in ROS and MDA levels in a dose-dependent manner. | [9] |
| Baicalin | NT2-N | - | 0.1, 1, 5 µM | Positively affected neurite outgrowth and increased oxygen consumption rate. | [10] |
Table 2: In Vivo Neuroprotective Effects of Baicalein and Baicalin
| Compound | Animal Model | Disease Model | Dosage | Route | Key Findings | Reference |
| Baicalein | Rats | 6-OHDA-induced Parkinsonism | Not Specified | Not Specified | Increased the number of tyrosine hydroxylase (TH)-positive neurons to 265.52% of the 6-OHDA group. | [7] |
| Baicalein | Mice | MPTP-induced Neurotoxicity | 280, 560 mg/kg/d | Not Specified | Protected against neurotoxicity and reduced apoptosis. | [2] |
| Baicalin | Rats | Cerebral Ischemia | 50, 100, 200 mg/kg | Intraperitoneal | Reduced neurological deficit scores and cerebral infarct area. | [11] |
| Baicalin | APP/PS1 Mice | Alzheimer's Disease | 100 mg/kg | Not Specified | Alleviated spatial memory impairment and reduced pro-inflammatory cytokine levels. | [12] |
Experimental Protocols
In Vitro Neuroprotection Assay against Oxidative Stress
Objective: To evaluate the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO) and a negative control (medium only).
-
Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 100 µM to all wells except the negative control and incubate for another 24 hours.
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the negative control.
In Vivo Assessment in a Parkinson's Disease Model
Objective: To assess the neuroprotective effects of this compound in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
6-hydroxydopamine (6-OHDA)
-
Desipramine
-
This compound
-
Apomorphine
-
Stereotaxic apparatus
-
Apparatus for behavioral tests (e.g., rotarod, cylinder test)
-
Immunohistochemistry reagents (e.g., anti-Tyrosine Hydroxylase antibody)
Procedure:
-
Animal Model Induction:
-
Anesthetize rats and place them in a stereotaxic apparatus.
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection to protect noradrenergic neurons.
-
Inject 6-OHDA (8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle.
-
-
Compound Administration:
-
One week after surgery, begin daily administration of this compound (e.g., 25, 50 mg/kg, oral gavage or i.p.) for a period of 4 weeks. A vehicle control group should be included.
-
-
Behavioral Testing:
-
Perform apomorphine-induced rotation tests weekly to assess the lesion and the effect of the treatment.
-
Conduct other behavioral tests such as the rotarod test for motor coordination and the cylinder test for forelimb akinesia at the end of the treatment period.
-
-
Immunohistochemistry:
-
At the end of the study, perfuse the animals and collect the brains.
-
Process the brain tissue for immunohistochemical staining of tyrosine hydroxylase (TH) in the substantia nigra and striatum.
-
Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum.
-
-
Data Analysis: Compare the behavioral scores and immunohistochemical results between the treatment and vehicle control groups.
Visualizations
Caption: Neuroprotective mechanisms of Baicalein and Baicalin.
Caption: In vitro experimental workflow for neuroprotection assays.
References
- 1. Mitigating neurodegenerative diseases: the protective influence of baicalin and baicalein through neuroinflammation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Effects of Baicalein, Wogonin, and Oroxylin A on Amyloid Beta-Induced Toxicity via NF-κB/MAPK Pathway Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mitigating neurodegenerative diseases: the protective influence of baicalin and baicalein through neuroinflammation regulation [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Baicalein exerts neuroprotective effects in 6-hydroxydopamine-induced experimental parkinsonism in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Study of the Effect of Baicalin and Its Natural Analogs on Neurons with Oxygen and Glucose Deprivation Involving Innate Immune Reaction of TLR2/TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Baicalin protects neurons from oxidative stress and apoptosis induced by glutamate excitotoxicity in HT-22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The potential of baicalin to enhance neuroprotection and mitochondrial function in a human neuronal cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effects of Baicalin and Baicalein on Cerebral Ischemia: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Synthesis of Baicalein 6-O-glucoside for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Baicalein, a flavonoid extracted from the root of Scutellaria baicalensis, exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] However, its therapeutic potential is often limited by poor bioavailability. Glycosylation, the attachment of sugar moieties, is a key strategy to enhance the solubility, stability, and bioavailability of flavonoids.[2][3] While baicalin (baicalein 7-O-glucuronide) is the most well-known glycoside of baicalein, other glycosylated forms, such as Baicalein 6-O-glucoside, are of significant interest for research and drug development. This document provides detailed application notes and protocols for the synthesis of this compound for research purposes, covering both enzymatic and chemical approaches.
Introduction
Baicalein (5,6,7-trihydroxyflavone) possesses three hydroxyl groups on its A ring, which are potential sites for glycosylation. The position of glycosylation can significantly influence the biological activity and pharmacokinetic properties of the resulting flavonoid glycoside.[2] While the 7-O position is commonly glycosylated in nature, leading to the formation of baicalin, targeting the 6-O position can lead to novel derivatives with potentially unique therapeutic properties.[4][5] Baicalein-6-O-glucuronide has been identified as a major metabolite of baicalein in rats, indicating that the 6-hydroxyl group is accessible for conjugation in biological systems.[6] The synthesis of this compound allows for the investigation of its specific biological effects and its potential as a therapeutic agent or a prodrug.
Synthesis Methodologies
The synthesis of this compound can be approached through two primary routes: enzymatic synthesis and chemical synthesis. Each method offers distinct advantages and challenges.
Enzymatic Synthesis using UDP-Glycosyltransferases (UGTs)
Enzymatic synthesis offers high regioselectivity and stereoselectivity under mild reaction conditions. UDP-glycosyltransferases (UGTs) are a class of enzymes that catalyze the transfer of a glycosyl group from a nucleotide sugar donor, such as UDP-glucose, to an acceptor molecule like baicalein.[7][8] While a specific UGT for the 6-O position of baicalein is not commercially available, screening of existing UGT libraries or protein engineering can yield enzymes with the desired regioselectivity.[9]
-
Enzyme and Substrate Preparation:
-
Obtain a suitable UDP-glycosyltransferase (UGT). This may involve screening a library of plant-derived or microbial UGTs for activity towards baicalein. Alternatively, a known flavonoid UGT with potential for 6-O glycosylation can be used.
-
Prepare a stock solution of baicalein (e.g., 10 mM in DMSO).
-
Prepare a stock solution of UDP-glucose (e.g., 20 mM in reaction buffer).
-
Prepare the reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 10 mM MgCl₂).
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the following components in the specified order:
-
Reaction buffer
-
Baicalein solution (final concentration, e.g., 200 µM)
-
UDP-glucose solution (final concentration, e.g., 2 mM)
-
UGT enzyme (e.g., 1-5 µg)
-
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for a specified period (e.g., 1-24 hours).
-
-
Reaction Quenching and Product Analysis:
-
Stop the reaction by adding an equal volume of ice-cold methanol or acetonitrile.
-
Centrifuge the mixture to precipitate the enzyme and any insoluble material.
-
Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of this compound.
-
-
Purification:
-
If the conversion is successful, the product can be purified from the reaction mixture using preparative HPLC or other chromatographic techniques.
-
Caption: Workflow for the enzymatic synthesis of this compound.
Chemical Synthesis
Chemical synthesis provides a more direct route that is not dependent on the availability of a specific enzyme. However, it requires a multi-step process involving protection of the more reactive hydroxyl groups at positions 5 and 7 to achieve regioselective glycosylation at the 6-OH position.
-
Protection of 5-OH and 7-OH groups:
-
Dissolve baicalein in a suitable solvent (e.g., dry DMF or acetone).
-
Add a protecting group reagent that selectively reacts with the 5- and 7-hydroxyl groups. A common strategy is to use a reagent that can form a cyclic acetal or ketal, such as 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid), to protect the 6- and 7-OH groups, followed by selective deprotection of the 6-OH. A more direct approach would be to use a bulky protecting group that preferentially reacts with the more acidic 7-OH and the chelated 5-OH. For this example, we will consider a two-step protection.
-
Protect the 7-OH group first using a suitable protecting group like a benzyl group (benzyl bromide in the presence of a base like K₂CO₃).
-
Then, protect the 5-OH group. Due to its chelation with the carbonyl group, it is less reactive than the 7-OH but more reactive than the 6-OH. A silyl protecting group like tert-butyldimethylsilyl chloride (TBDMSCl) can be used.
-
-
Glycosylation of the 6-OH group:
-
Dissolve the protected baicalein in a dry, aprotic solvent (e.g., dichloromethane).
-
Add a glycosyl donor, such as acetobromoglucose, and a promoter, such as silver carbonate or mercury(II) cyanide.
-
Stir the reaction at room temperature until completion, monitoring by Thin Layer Chromatography (TLC).
-
-
Deprotection:
-
Remove the protecting groups. The acetyl groups on the glucose moiety can be removed under basic conditions (e.g., sodium methoxide in methanol).
-
The benzyl and silyl protecting groups can be removed by catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) and fluoride ion (e.g., TBAF), respectively.
-
-
Purification:
-
Purify the final product, this compound, using column chromatography or preparative HPLC.
-
References
- 1. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sxrebecca.com [sxrebecca.com]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Baicalein 6-O-β-D-glucopyranuronoside is a main metabolite in the plasma after oral administration of baicalin, a flavone glucuronide of scutellariae radix, to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive engineering of novel glycosyltransferase for efficient, donor-promiscuous, and regioselective glycosylation of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Baicalein 6-O-glucoside Uptake in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baicalein 6-O-glucoside is a flavonoid glycoside derived from the roots of Scutellaria baicalensis (Chinese skullcap). As a glycosylated form of the bioactive flavonoid baicalein, its solubility and bioavailability are enhanced, making it a compound of interest for pharmacological research and drug development[1]. Understanding the cellular uptake of this compound is crucial for elucidating its mechanism of action and therapeutic potential. This document provides detailed protocols for measuring the uptake of this compound in a relevant cell model, data presentation guidelines, and visualizations of the experimental workflow and putative transport pathways.
Principle
The measurement of this compound uptake in cells involves several key steps. A suitable cell line, such as the human colon adenocarcinoma cell line Caco-2, which differentiates into a polarized monolayer resembling the intestinal epithelium, is cultured and seeded on permeable supports[2][3][4][5]. The cells are then incubated with this compound for a defined period. Following incubation, the cells are washed to remove any unbound compound and then lysed. The intracellular concentration of this compound is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity[6][7][8][9][10].
Experimental Protocols
Protocol 1: Caco-2 Cell Culture and Seeding
This protocol details the steps for maintaining and seeding Caco-2 cells for uptake experiments.
Materials:
-
Caco-2 cell line (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-buffered saline (PBS), pH 7.4
-
Permeable cell culture inserts (e.g., Transwell®), 0.4 µm pore size
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture Caco-2 cells in T-75 flasks with supplemented DMEM. Change the medium every 2-3 days.
-
Sub-culturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with supplemented DMEM and centrifuge to pellet the cells.
-
Seeding on Inserts: Resuspend the cell pellet and seed the Caco-2 cells onto the apical side of the permeable inserts at a density of 6 x 10^4 cells/cm².
-
Differentiation: Culture the cells on the inserts for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium in both the apical and basolateral compartments every 2-3 days.
-
Monolayer Integrity: Before the uptake experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values >250 Ω·cm² are suitable for transport studies[2].
Protocol 2: Cellular Uptake Assay
This protocol describes the incubation of Caco-2 cells with this compound.
Materials:
-
Differentiated Caco-2 cell monolayers on permeable inserts
-
This compound stock solution (in DMSO or other suitable solvent)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
37°C water bath or incubator
Procedure:
-
Preparation: Prepare working solutions of this compound in transport buffer at the desired concentrations (e.g., 1, 10, 50 µM). The final DMSO concentration should be less than 0.5%.
-
Washing: Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.
-
Incubation: Add the this compound working solution to the apical compartment of the inserts. Add fresh transport buffer to the basolateral compartment.
-
Time Points: Incubate the cells at 37°C for various time points (e.g., 15, 30, 60, 120 minutes) to determine the time-dependency of uptake.
-
Termination: At each time point, aspirate the solution from the apical and basolateral compartments.
-
Washing: Immediately wash the monolayers three times with ice-cold PBS to stop the uptake process and remove any remaining extracellular compound.
Protocol 3: Sample Preparation for Analysis
This protocol details the lysis of cells and extraction of the intracellular compound.
Materials:
-
Ice-cold methanol or acetonitrile
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Lysis: Add a fixed volume of ice-cold methanol or acetonitrile to the apical side of the insert to lyse the cells and precipitate proteins.
-
Scraping: Scrape the cells from the insert membrane using a cell scraper and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the intracellular this compound.
-
Storage: Store the supernatant at -80°C until analysis.
Protocol 4: Quantification by HPLC-UV
This protocol provides a general method for quantifying this compound using HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used. A typical gradient might be:
-
0-5 min: 10% Acetonitrile
-
5-20 min: 10-50% Acetonitrile
-
20-25 min: 50-10% Acetonitrile
-
25-30 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for cell lysis.
-
Analysis: Inject the standards and the cell lysate supernatants into the HPLC system.
-
Quantification: Create a standard curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
Protocol 5: (Optional) Quantification by LC-MS/MS
For higher sensitivity and specificity, LC-MS/MS can be used.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column and Mobile Phase: Similar to HPLC-UV, a C18 column with a gradient of acetonitrile and water with 0.1% formic acid is suitable[7][8].
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for this compound will need to be determined by infusing a standard solution. For related compounds, positive ion mode is often used[8].
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: HPLC and LC-MS/MS Parameters for Analysis of Baicalein and Related Flavonoids
| Parameter | HPLC-UV | LC-MS/MS | Reference |
| Column | Hypersil Gold C18 (2.1x150 mm, 5 µm) | Hypersil Gold C18 (2.1x150 mm, 5 µm) | [8] |
| Mobile Phase A | 0.1% Formic acid in water | 0.1% Formic acid in water | [8] |
| Mobile Phase B | Acetonitrile | Acetonitrile | [8] |
| Gradient | Gradient elution | Gradient elution | [8] |
| Flow Rate | 0.2 mL/min | 0.2 mL/min | [8] |
| Detection | UV at 320 nm | MRM (Positive Ion Mode) | [8][10] |
| LLOQ | - | 0.5-1.0 ng/mL for similar flavonoids | [8] |
Table 2: Experimental Parameters for this compound Uptake Study
| Parameter | Recommended Value/Range | Notes |
| Cell Line | Caco-2 | Differentiated for 21-25 days. |
| Seeding Density | 6 x 10^4 cells/cm² | Ensures monolayer formation. |
| This compound Concentration | 1 - 100 µM | A concentration range to assess dose-dependency. |
| Incubation Time | 15 - 120 minutes | To determine uptake kinetics. |
| Temperature | 37°C | Physiological temperature for active transport. |
| Transport Buffer | HBSS, pH 7.4 | Mimics physiological conditions. |
Visualization of Workflow and Putative Transport Mechanisms
Caption: Experimental workflow for measuring this compound uptake in Caco-2 cells.
Caption: Putative transport mechanisms for this compound in intestinal cells.
Investigating the Role of Transporters (Optional Protocol)
To investigate the involvement of specific transporters, such as SGLT1, GLUTs, or efflux transporters like P-gp and MRPs, the uptake assay can be performed in the presence of known inhibitors.
Materials:
-
Phlorizin (SGLT1 inhibitor)
-
Phloretin (GLUTs inhibitor)
-
Verapamil (P-gp inhibitor)
-
MK-571 (MRP inhibitor)
Procedure:
-
Pre-incubate the Caco-2 monolayers with the inhibitor for 30-60 minutes before adding this compound.
-
Perform the uptake assay (Protocol 2) in the continued presence of the inhibitor.
-
Compare the uptake of this compound with and without the inhibitor to determine the transporter's contribution. A significant reduction in uptake in the presence of an inhibitor suggests the involvement of that transporter.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low TEER values | Incomplete monolayer formation or cell death. | Ensure proper seeding density and cell viability. Check for contamination. |
| High variability between replicates | Inconsistent washing or cell lysis. | Standardize washing steps and ensure complete cell lysis. |
| No detectable uptake | Poor cell permeability of the compound. | Increase incubation time or concentration. Use a more sensitive analytical method like LC-MS/MS. |
| Compound instability | Degradation in buffer or during sample processing. | Assess compound stability in the experimental conditions. Keep samples on ice and analyze promptly. |
References
- 1. tandfonline.com [tandfonline.com]
- 2. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Caco-2 Cell Monolayers to Study Drug Absorption and Metabolism | Springer Nature Experiments [experiments.springernature.com]
- 5. Caco-2 Intestinal Drug Transporter Models for More Predictive Drug Absorption [sigmaaldrich.com]
- 6. Functional Characterization of β-Glucuronidase Genes Involved in Baicalein Biosynthesis from Scutellaria baicalensis Based on Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Baicalin—Current Trends in Detection Methods and Health-Promoting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of baicalin, wogonoside, baicalein, wogonin, oroxylin A and chrysin of Radix scutellariae extract in rat plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a SPE-LC/MS/MS method for simultaneous quantification of baicalein, wogonin, oroxylin A and their glucuronides baicalin, wogonoside and oroxyloside in rats and its application to brain uptake and plasma pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and quantification of baicalein, wogonin, oroxylin A and their major glucuronide conjugated metabolites in rat plasma after oral administration of Radix scutellariae product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Baicalein 6-O-glucoside as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baicalein 6-O-glucoside is a significant flavonoid glucoside and a primary metabolite of baicalein.[1] As a key analytical standard, it is essential for the accurate quantification of this compound in various matrices, including biological fluids, plant extracts, and pharmaceutical formulations. Its use in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is critical for pharmacokinetic studies, quality control of herbal products, and drug metabolism research. These application notes provide detailed protocols for the effective use of this compound as a reference standard.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₁₈O₁₁ |
| Molecular Weight | 446.4 g/mol |
| Appearance | Typically a solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of this compound using a validated LC-MS/MS method. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) in Plasma | 0.025 nmol/mL |
| Lower Limit of Quantification (LLOQ) in Brain Tissue | 0.02 nmol/g |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
Experimental Protocols
Protocol 1: Preparation of Standard Stock and Working Solutions
Objective: To prepare accurate and stable standard solutions of this compound for calibration and quality control.
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol and then fill to the mark with methanol.
-
Stopper the flask and sonicate for 5-10 minutes to ensure complete dissolution.
-
-
Working Solutions:
-
Prepare a series of working solutions by serially diluting the stock solution with methanol to achieve the desired concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
-
Storage and Stability:
-
Store stock and working solutions at 2-8°C in amber glass vials to protect from light.
-
The stability of these solutions is pH-dependent, with better stability in acidic conditions.[2][3] It is recommended to prepare fresh working solutions daily. Long-term stability of the stock solution should be evaluated under specific storage conditions.
-
Protocol 2: HPLC-UV Method for Quantification
Objective: To provide a standard HPLC-UV method for the quantification of this compound. This protocol is adapted from methods used for the analysis of structurally related compounds, baicalin and baicalein.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 10 20 40 25 90 30 90 31 10 | 35 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Calibration Curve: Inject the prepared calibration standards in ascending order of concentration.
-
Sample Analysis: Inject the prepared samples for analysis.
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 3: UPLC-MS/MS Method for High-Sensitivity Quantification
Objective: To provide a highly sensitive and selective UPLC-MS/MS method for the quantification of this compound in biological matrices.
Instrumentation and Conditions:
-
UPLC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Precursor Ion (Q1): m/z 445.1
-
Product Ion (Q3): m/z 269.0 (Quantifier), m/z 113.0 (Qualifier)
-
Note: These transitions are predicted based on the structure and may require optimization.
-
Procedure:
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis: Follow the general procedure outlined in Protocol 2 for system equilibration, calibration, and sample analysis using the UPLC-MS/MS system.
Visualizations
Caption: Experimental workflow for chromatographic analysis.
Caption: Metabolic conversion of Baicalein.
Caption: Modulation of signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative research on stability of baicalin and baicalein administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative research on stability of baicalin and baicalein administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Permeability of Baicalein 6-O-glucoside
Introduction
Baicalein 6-O-glucoside is a key metabolite of baicalin and baicalein, flavonoids derived from the root of Scutellaria baicalensis Georgi.[1][2] Understanding the intestinal permeability of this compound is crucial for evaluating the oral bioavailability and overall pharmacokinetic profile of its parent compounds. In vitro permeability assays are indispensable tools in drug discovery and development, offering insights into a compound's ability to traverse the intestinal epithelium. These models, such as the Caco-2 cell line, Madin-Darby Canine Kidney (MDCK) cells, and the Parallel Artificial Membrane Permeability Assay (PAMPA), are used to predict in vivo absorption and identify potential transport mechanisms, including passive diffusion and active transport.
While direct permeability data for this compound is limited, studies on its parent compounds and related metabolites provide critical context. For instance, its aglycone, baicalein, readily passes through Caco-2 cell monolayers, whereas its isomer, baicalin (baicalein 7-O-glucuronide), exhibits poor permeability and is a substrate for efflux transporters like Multidrug Resistance-Associated Proteins (MRPs).[3] Studies have shown that this compound, formed in the jejunum and liver, is subject to efflux back into the intestinal lumen, suggesting it is also a substrate for efflux transporters.[1] This indicates that active transport mechanisms likely play a dominant role in its low oral bioavailability.
These application notes provide detailed protocols for the most common in vitro permeability assays—Caco-2, MDCK, and PAMPA—tailored for the investigation of this compound.
Data Presentation
Quantitative permeability data for this compound is not extensively available in the literature. However, data from related compounds and pharmacokinetic studies of the metabolite itself provide valuable insights.
Table 1: Pharmacokinetic Parameters of this compound (B6G) and Baicalin (BG) in Rat Plasma After Oral Administration of Baicalin (20 mg/kg)
| Parameter | This compound (B6G) | Baicalin (BG) | Reference |
|---|---|---|---|
| Cmax (µM) | 1.66 ± 0.34 | 0.853 ± 0.065 | [1] |
| AUC₀₋₂₄ₕ (µM·h) | 19.8 ± 3.9 | 10.0 ± 3.1 | [1] |
Data derived from studies in Wistar rats, indicating that the 6-O-glucoside metabolite achieves higher plasma concentrations than its 7-O-glucuronide isomer after oral administration of baicalin.
Table 2: In Vitro Permeability and Efflux Transporter Interaction of Related Compounds
| Compound | Assay System | Key Finding | Reference |
|---|---|---|---|
| Baicalein | Caco-2 cells | Readily permeable; undergoes significant glucuronidation and sulfation during transport. | [3] |
| Baicalein | Caco-2 cells | Significantly increased intracellular accumulation of Rhodamine-123, indicating P-glycoprotein (P-gp) inhibition. | [4][5][6] |
| Baicalin | Caco-2 cells | Not permeable from apical to basolateral side; exhibits significant efflux transport inhibited by MRP inhibitors. | [3] |
| Baicalin | HT-29 cells | Did not pass through cell membranes. | [7] |
| This compound | Rat everted jejunal sacs | Formed from baicalein and excreted into the mucosal (apical) side, not the serosal (basolateral) side, indicating efflux. |[1] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the standard workflow for permeability screening and the known transport mechanisms for baicalein and its glucuronidated metabolites.
Caption: General experimental workflow for in vitro permeability screening.
Caption: Proposed transport and metabolism of baicalein and its glucuronides.
Experimental Protocols
Caco-2 Permeability Assay Protocol
The Caco-2 assay is the gold standard for predicting human intestinal absorption, as the cells differentiate into a monolayer that structurally and functionally resembles the small intestinal epithelium, expressing key efflux transporters.[8][9]
Objective: To determine the bidirectional permeability (apical to basolateral, A→B; and basolateral to apical, B→A) of this compound and calculate the apparent permeability coefficient (Papp) and efflux ratio (ER).
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
24-well Transwell® plates (e.g., 0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Non-Essential Amino Acids (NEAA)
-
Hanks' Balanced Salt Solution (HBSS), HEPES buffer
-
This compound, control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of ~6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days in a humidified incubator (37°C, 5% CO₂). Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be >250 Ω·cm² to ensure tight junction integrity.[8]
-
Alternatively, perform a Lucifer Yellow rejection test.
-
-
Transport Experiment:
-
Wash the cell monolayers twice with pre-warmed HBSS (pH 7.4).
-
Prepare the dosing solution of this compound (e.g., 10 µM) in HBSS.
-
For A→B permeability: Add the dosing solution to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
-
For B→A permeability: Add the dosing solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
Incubate the plates at 37°C on an orbital shaker for 2 hours.
-
-
Sample Collection and Analysis:
-
After incubation, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of permeation (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor compartment (µmol/mL).
-
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
An ER ≥ 2 suggests the compound is a substrate for active efflux.[10]
-
-
MDCK-MDR1 Permeability Assay Protocol
This assay uses MDCK cells transfected with the human MDR1 gene, which overexpresses the P-glycoprotein (P-gp) efflux pump. It is specifically used to identify P-gp substrates.[10][11]
Objective: To determine if this compound is a substrate of the P-gp efflux transporter.
Procedure:
-
The protocol is similar to the Caco-2 assay, using MDCK-MDR1 cells.
-
Cells are typically cultured for 3-5 days to form a confluent monolayer.[11]
-
Bidirectional transport (A→B and B→A) is measured.
-
A high efflux ratio (Papp B→A / Papp A→B ≥ 2) indicates that the compound is likely a P-gp substrate.[11]
-
The experiment can be repeated in the presence of a known P-gp inhibitor (e.g., Verapamil) to confirm the interaction. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated transport.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive, transcellular permeability. It measures a compound's ability to diffuse from a donor well, through an artificial lipid-infused membrane, to an acceptor well.[12][13]
Objective: To evaluate the passive permeability of this compound.
Materials:
-
PAMPA plate system (e.g., a 96-well filter donor plate and a 96-well acceptor plate)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate Buffered Saline (PBS)
-
This compound, control compounds
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating:
-
Coat the filter of the donor plate with the phospholipid solution (e.g., 5 µL per well) and allow it to impregnate for 5 minutes.
-
-
Assay Setup:
-
Add buffer to the acceptor wells.
-
Prepare the dosing solution of this compound (e.g., 100 µM) in buffer from a DMSO stock. Add this solution to the donor wells.
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".[14]
-
-
Incubation:
-
Quantification:
-
After incubation, separate the plates and determine the concentration of the compound in both donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
-
Data Calculation:
-
Calculate the effective permeability coefficient (Pe) in cm/s. The calculation accounts for compound concentration in donor and acceptor wells, well volumes, membrane area, and incubation time. A common simplified formula is:
-
Pe = - [ln(1 - Cₐ/Cₑₙₜ)] * Vₐ / (A * t)
-
Where Cₐ is the concentration in the acceptor well, Cₑₙₜ is the equilibrium concentration, Vₐ is the acceptor volume, A is the membrane area, and t is time.
-
-
The available evidence strongly suggests that this compound, like its isomer baicalin, has low intestinal permeability primarily due to its role as a substrate for active efflux transporters such as MRPs. While it is a major metabolite found in plasma after oral administration of its parent compounds, its absorption is likely limited by this efflux mechanism.[1] The Caco-2 and MDCK-MDR1 assays are critical for confirming its interaction with specific transporters and quantifying the extent of efflux. The PAMPA assay will clarify its capacity for passive diffusion, which is expected to be low. Together, these protocols provide a comprehensive framework for researchers to fully characterize the in vitro permeability of this compound, aiding in the development of strategies to improve its oral bioavailability.
References
- 1. Baicalein 6-O-β-D-glucopyranuronoside is a main metabolite in the plasma after oral administration of baicalin, a flavone glucuronide of scutellariae radix, to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic study on the intestinal absorption and disposition of baicalein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. In vitro potential modulation of baicalin and baicalein on P-glycoprotein activity and expression in Caco-2 cells and rat gut sacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Evaluation of the Antiglycation and Anti-α-Glucosidase Activities of Baicalein, Baicalin (Baicalein 7-O-Glucuronide) and the Antidiabetic Drug Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 11. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. corning.com [corning.com]
- 14. Optimization of experimental conditions for skin-PAMPA measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Baicalein 6-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baicalein 6-O-glucoside is a flavonoid glycoside found in the roots of Scutellaria baicalensis Georgi, a plant widely used in traditional medicine. Its aglycone, Baicalein, has been extensively studied and shown to possess significant anti-cancer properties, including the induction of apoptosis in various cancer cell lines.[1][2][3] Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[4] Therefore, compounds that can modulate apoptosis are promising candidates for cancer therapy.
Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful technique for the quantitative analysis of apoptosis.[4][5][6] This method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells based on changes in plasma membrane integrity and the externalization of phosphatidylserine (PS).[5][6]
Disclaimer: As of the current date, specific quantitative data on apoptosis induced directly by this compound is limited in published literature. The following application notes and protocols are based on the extensive research conducted on its aglycone, Baicalein . It is generally observed that flavonoid aglycones exhibit more potent biological activity than their glycoside counterparts.[5] Therefore, the provided concentration ranges and expected outcomes should be considered a starting point for experimental optimization when working with this compound.
Quantitative Data Summary (Based on Baicalein)
The following tables summarize the apoptotic effects of Baicalein on various cancer cell lines as determined by flow cytometry. These values can serve as a reference for designing experiments with this compound, though higher concentrations of the glucoside may be required to achieve similar effects.
Table 1: Apoptosis Induction by Baicalein in Pancreatic Cancer Cells
| Cell Line | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) (Early + Late) | Reference |
| Panc-1 | 50 | 48 | Significantly Increased vs. Control | [3] |
| Panc-1 | 100 | 48 | Significantly Increased vs. 50 µM | [3] |
Table 2: Apoptosis Induction by Baicalein in Lung Cancer Cells
| Cell Line | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Reference |
| H1299 | 12.5 (Low Dose) | Not Specified | Dose-dependent increase | [1] |
| H1299 | 25 (IC50) | Not Specified | Dose-dependent increase | [1] |
| H1299 | 50 (High Dose) | Not Specified | Dose-dependent increase | [1] |
| A549 | 10 (Low Dose) | Not Specified | Dose-dependent increase | [1] |
| A549 | 20 (IC50) | Not Specified | Dose-dependent increase | [1] |
| A549 | 40 (High Dose) | Not Specified | Dose-dependent increase | [1] |
Table 3: Apoptosis Induction by Baicalein in Gastric Cancer Cells
| Cell Line | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Reference |
| SGC-7901 | 30 | 48 | Dose-dependent increase | [7] |
| SGC-7901 | 60 | 48 | Dose-dependent increase | [7] |
| SGC-7901 | 120 | 48 | Dose-dependent increase | [7] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed the cancer cell line of interest (e.g., Panc-1, A549, AGS) in 6-well plates at a density of 2-5 x 10^5 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution (e.g., 50-100 mM) of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Cell Treatment: Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., starting with a range of 20-200 µM). Replace the medium in each well with the medium containing the appropriate concentration of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest treatment dose.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Protocol 2: Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is adapted from standard procedures for apoptosis detection.[4][5][6]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
Flow cytometry tubes
Procedure:
-
Harvest Cells:
-
For adherent cells, carefully collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells once with PBS.
-
Trypsinize the cells and add the collected culture medium back to neutralize the trypsin.
-
Transfer the cell suspension to a centrifuge tube.
-
For suspension cells, simply collect the cells into a centrifuge tube.
-
-
Cell Centrifugation: Centrifuge the cell suspension at approximately 500 x g for 5 minutes at room temperature.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge after each wash.
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water. Prepare a sufficient volume for all samples.
-
Resuspend Cells: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the tubes to mix.
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[5]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
Data Analysis:
-
Quadrant Gating: Set up quadrants based on unstained and single-stained controls.
-
Lower-Left (Q3): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
-
Quantification: The total percentage of apoptotic cells is typically calculated as the sum of the percentages of cells in the early (Q4) and late (Q2) apoptotic quadrants.
Visualizations
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Signaling Pathways in Baicalein-Induced Apoptosis
The pro-apoptotic activity of Baicalein (and likely its glucoside derivatives) is mediated through the modulation of several key signaling pathways. These include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Key signaling pathways in Baicalein-induced apoptosis.
References
- 1. Frontiers | Scutellaria baicalensis and its flavonoids in the treatment of digestive system tumors [frontiersin.org]
- 2. Baicalein as Promising Anticancer Agent: A Comprehensive Analysis on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Therapeutic Potentials of Baicalin and Its Aglycone Baicalein for Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Korean Scutellaria baicalensis Georgi flavonoid extract induces mitochondrially mediated apoptosis in human gastric cancer AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophobic flavonoids from Scutellaria baicalensis induce colorectal cancer cell apoptosis through a mitochondrial-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Korean Scutellaria baicalensis Georgi flavonoid extract induces mitochondrially mediated apoptosis in human gastric cancer AGS cells | Semantic Scholar [semanticscholar.org]
- 7. Baicalein Induces Apoptosis of Pancreatic Cancer Cells by Regulating the Expression of miR-139-3p and miR-196b-5p - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Baicalein 6-O-glucoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of Baicalein 6-O-glucoside. The following information is based on established methods for improving the solubility of flavonoids, particularly its close structural analogs, Baicalein and Baicalin (Baicalein 7-O-glucuronide), and is intended to serve as a strong starting point for your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
A1: this compound, like many flavonoids, possesses a largely hydrophobic core structure. While the glucose moiety enhances water solubility compared to its aglycone (Baicalein), the overall molecule can still exhibit limited solubility in aqueous media, which can hinder its bioavailability and therapeutic efficacy.
Q2: What are the most common strategies to improve the aqueous solubility of flavonoids like this compound?
A2: Several techniques have been successfully employed to enhance the solubility of poorly soluble natural compounds.[1] These include:
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins.
-
Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix.
-
Nanoparticle Formulation: Reducing particle size to the nanometer range to increase surface area.
-
Use of Co-solvents: Employing a mixture of solvents to increase solubility.
-
Prodrug Approach: Modifying the chemical structure to a more soluble form that converts to the active compound in the body.
Q3: How much can I expect to increase the solubility of my compound?
A3: The degree of solubility enhancement depends on the chosen method and the specific physicochemical properties of your compound. For instance, studies on the related compound Baicalin have shown that complexation with γ-cyclodextrin can increase its aqueous solubility by approximately 5-fold.[2] Solid dispersion techniques have also demonstrated significant improvements in the dissolution of Baicalein.[1]
Q4: Are there any commercially available products that can help with solubility enhancement?
A4: Yes, various excipients are commercially available for solubility enhancement. These include different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin), polymers for solid dispersions (e.g., Pluronic F68, PVP K-30), and various surfactants and co-solvents.
Troubleshooting Guides
Issue 1: Poor dissolution of this compound in aqueous buffers.
| Possible Cause | Troubleshooting Step |
| Intrinsic low solubility | 1. Attempt to dissolve the compound in a small amount of an organic co-solvent like DMSO or ethanol before diluting with the aqueous buffer.[3][4] 2. Consider preparing a solid dispersion or a cyclodextrin inclusion complex to enhance aqueous solubility. |
| Compound has precipitated out of solution | 1. Ensure the final concentration is below the saturation point in the chosen solvent system. 2. If using a co-solvent, ensure the percentage of the organic solvent is sufficient to maintain solubility upon dilution. |
| Incorrect pH of the buffer | Flavonoid solubility can be pH-dependent. Experiment with buffers of different pH values to find the optimal condition for your compound. For Baicalin, solubility significantly increases at higher pH.[2] |
Issue 2: Inconsistent results in solubility experiments.
| Possible Cause | Troubleshooting Step |
| Equilibrium not reached | Ensure sufficient incubation time with adequate agitation (e.g., shaking or stirring) for the compound to reach its thermodynamic solubility. |
| Inaccurate quantification | 1. Validate your analytical method (e.g., HPLC, UV-Vis spectroscopy) for accuracy and precision. 2. Prepare a calibration curve with appropriate standards for accurate concentration determination. |
| Degradation of the compound | Flavonoids can be sensitive to light, temperature, and pH. Protect your samples from light and consider performing experiments at a controlled temperature. Assess the stability of your compound under the experimental conditions. |
Quantitative Data on Solubility Enhancement of Related Flavonoids
The following tables summarize quantitative data on the solubility of Baicalein and the enhancement of Baicalin's solubility using different techniques. This data can serve as a valuable reference for your experiments with this compound.
Table 1: Solubility of Baicalein in Various Solvents
| Solvent | Solubility (mg/mL) |
| Ethanol | ~1.3[3][4] |
| DMSO | ~28[3][4] |
| Dimethyl formamide (DMF) | ~52[3][4] |
| PBS (pH 7.2) | ~0.09[3] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~26[4] |
Table 2: Enhancement of Baicalin Aqueous Solubility using Cyclodextrins [2]
| Cyclodextrin | Solubility Enhancement (fold increase) | Final Solubility (µg/mL) |
| γ-CD | ~5.47 | 366.64 |
| RAMEB | ~2.88 | - |
| SBE-β-CD | ~2.55 | - |
| HP-β-CD | ~1.59 | - |
| Initial solubility of Baicalin in distilled water was 67.03 ± 1.60 µg/mL. |
Table 3: Dissolution of Baicalein from Solid Dispersions with Pluronic F68 [1]
| Formulation | Drug:Carrier Ratio (w/w) | Dissolution after 120 min (%) |
| Pure Baicalein | - | ~2.4 |
| Physical Mixture | 1:4 | - |
| Solid Dispersion | 1:1 | 57 |
| Solid Dispersion | 1:2 | 73 |
| Solid Dispersion | 1:4 | 81 |
Detailed Experimental Protocols
Protocol 1: Preparation of a Baicalein-Cyclodextrin Inclusion Complex by Freeze-Drying
This protocol is adapted from methods used for Baicalein and is likely applicable to this compound.
Materials:
-
This compound
-
β-cyclodextrin (or a derivative like HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Prepare an aqueous solution of the chosen cyclodextrin at the desired concentration.
-
Add an excess amount of this compound to the cyclodextrin solution.
-
Stir the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the formation of the inclusion complex and to reach equilibrium.
-
Filter the suspension to remove the undissolved compound.
-
Freeze the resulting clear solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.
-
The resulting powder can be used for further experiments, and its aqueous solubility should be determined and compared to the uncomplexed compound.
Protocol 2: Preparation of a Baicalein-Solid Dispersion by Solvent Evaporation
This protocol is a common method for preparing solid dispersions and can be adapted for this compound.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Pluronic F68, PVP K-30)
-
Organic solvent (e.g., ethanol, methanol, or a mixture)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve both this compound and the hydrophilic polymer in the chosen organic solvent at the desired weight ratio (e.g., 1:1, 1:2, 1:4).
-
Ensure complete dissolution of both components. Gentle heating or sonication may be applied if necessary.
-
Remove the organic solvent using a rotary evaporator under reduced pressure.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Dry the resulting solid film in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion and, if necessary, gently grind it to obtain a fine powder.
-
Characterize the solid dispersion and evaluate its dissolution properties in an aqueous medium.
Visualizations
Below are diagrams illustrating the experimental workflows described above.
Caption: Workflow for Cyclodextrin Inclusion Complexation.
Caption: Workflow for Solid Dispersion Preparation.
References
- 1. Comparison of Spray Freeze Drying and the Solvent Evaporation Method for Preparing Solid Dispersions of Baicalein with Pluronic F68 to Improve Dissolution and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical Profiling of Baicalin Along with the Development and Characterization of Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Optimizing Oral Bioavailability of Baicalein Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the oral bioavailability of Baicalein and its related compounds, such as its precursor Baicalin. The primary challenge in this field is overcoming the poor aqueous solubility and extensive metabolism of these flavonoids, which leads to low systemic exposure.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Baicalein and its glycosides so low?
The poor oral bioavailability of Baicalein and its common precursor, Baicalin, stems from several factors:
-
Low Aqueous Solubility : Baicalin is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility (67.03 ± 1.60 μg/ml) and low permeability. Baicalein is a BCS Class II compound, with poor water solubility but higher permeability.[1][2] This poor solubility limits the dissolution of the compound in the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Poor Permeability : While Baicalein has better permeability than Baicalin, the glycoside form (Baicalin) is poorly absorbed in its intact form across the intestinal wall.[2][3]
-
Extensive First-Pass Metabolism : After oral administration, Baicalin is primarily hydrolyzed by the gut microbiota into its aglycone, Baicalein.[2][4][5] This absorbed Baicalein then undergoes extensive Phase II metabolism (glucuronidation and sulfation) in the intestine and liver, forming various metabolites, including Baicalein 6-O-glucuronide and Baicalein 7-O-glucuronide (which is Baicalin).[2][6][7] This rapid conversion and elimination process significantly reduces the amount of active compound reaching systemic circulation.
-
Efflux Transporters : Baicalein and its metabolites can be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Protein 2 (MRP2), further limiting net absorption.[7]
Q2: What is the relationship between Baicalin, Baicalein, and Baicalein 6-O-glucoside in pharmacokinetic studies?
These three compounds are metabolically linked. When Baicalin (Baicalein 7-O-glucuronide) is administered orally, it is not well absorbed. Instead, it travels to the lower intestine and colon, where bacterial β-glucuronidases hydrolyze it to Baicalein.[2][4] Baicalein is then absorbed and undergoes extensive metabolism in the liver. One of the major metabolites formed is Baicalein 6-O-glucuronide.[8][9][10] Therefore, after oral administration of Baicalin or Baicalein, Baicalein 6-O-glucuronide is one of the primary forms detected in the plasma.[8][9]
Q3: My plasma concentrations of Baicalein are consistently low. What formulation strategies can I explore to improve its bioavailability?
Low plasma concentration is the most common issue. Advanced formulation strategies are essential to enhance the oral bioavailability of Baicalein. Key approaches include:
-
Nanosuspensions : Reducing the particle size of Baicalein to the nanometer range increases the surface area for dissolution, leading to a faster dissolution rate and improved absorption.[4] This can also improve mucoadhesion, prolonging residence time in the GI tract.[4]
-
Lipid-Based Formulations :
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS) : These are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water microemulsions upon gentle agitation with aqueous fluids in the GI tract. SMEDDS can significantly increase the solubility and absorption of lipophilic drugs like Baicalein.[4]
-
Nanoemulsions : Similar to SMEDDS, these are droplet-based systems that can encapsulate the drug, enhance its solubility, and facilitate transport across the intestinal membrane, partly through the lymphatic system.[11]
-
Solid Lipid Nanoparticles (SLN) : These are solid-core lipid nanoparticles that offer advantages like controlled release and protection of the encapsulated drug from degradation in the GI tract.[2]
-
-
Cyclodextrin Inclusion Complexes : Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with poorly soluble molecules. Encapsulating Baicalin within a cyclodextrin cavity (e.g., γ-CD) can significantly increase its aqueous solubility (~5-fold).[1]
-
Phospholipid Complexes : Complexing Baicalein with phospholipids can improve its lipophilicity and membrane permeability, thereby enhancing its absorption.
Q4: Which analytical methods are recommended for quantifying Baicalein and its metabolites in plasma?
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for accurately and sensitively quantifying Baicalein and its metabolites (e.g., this compound, Baicalein 7-O-glucuronide) in biological matrices like plasma and urine.[12][13] This method offers high selectivity to differentiate between isomeric metabolites and low limits of quantification (LOQ), often in the range of 0.5-1.0 ng/mL.[12][14]
Troubleshooting Guide
| Problem Encountered | Potential Cause | Troubleshooting Steps & Recommendations |
| Low drug dissolution in vitro | Poor aqueous solubility of Baicalein/Baicalin. | 1. Reduce Particle Size : Employ micronization or nanosizing techniques (e.g., high-pressure homogenization) to create a nanosuspension.[4]2. Use Solubilizing Excipients : Formulate with cyclodextrins to form inclusion complexes.[1]3. Develop Lipid-Based Systems : Create a SMEDDS or nanoemulsion formulation to keep the drug in a solubilized state.[4][11] |
| High variability in animal pharmacokinetic data | Differences in gut microbiota composition among animals, leading to inconsistent hydrolysis of Baicalin to Baicalein. Food effect. | 1. Use Aglycone Form : Consider using Baicalein directly in formulations to bypass the dependency on microbial hydrolysis.[3]2. Standardize Conditions : Ensure consistent diet and fasting protocols for all animals. Food intake can alter drug absorption.[15]3. Increase Animal Group Size : Use a larger number of animals per group (n > 6) to improve statistical power and account for inter-individual variability. |
| In vitro permeability is low in Caco-2 cell assays | High efflux activity by transporters like P-gp and MRP2. Extensive intracellular metabolism by UGT enzymes. | 1. Co-administer Inhibitors : Include known inhibitors of P-gp or MRP2 (e.g., piperine, curcumin) in the formulation to assess the impact of efflux on transport.[7][16]2. Use Excipients that Modulate Transporters : Some excipients, like PEG400, have been shown to inhibit efflux transporters and affect UGT enzyme activity, potentially increasing absorption.[17]3. Analyze Metabolites : Quantify the formation of glucuronide and sulfate conjugates within the Caco-2 cells to understand the extent of intracellular metabolism. |
| Low systemic exposure (in vivo) despite good in vitro dissolution | Extensive first-pass metabolism in the liver and/or intestine. Rapid clearance of the drug. | 1. Investigate Lymphatic Transport : For lipid-based formulations, conduct a chylomicron flow blocking study to determine the contribution of lymphatic absorption, which bypasses first-pass hepatic metabolism.[11]2. Pharmacodynamic Readouts : In addition to pharmacokinetics, measure a relevant pharmacodynamic marker to assess if sufficient drug is reaching the target site to elicit a biological effect, even if plasma levels are low.[18]3. Inhibit Metabolism : Co-administer with a compound known to inhibit UGT enzymes to confirm if metabolism is the primary barrier to bioavailability.[16] |
Quantitative Data on Formulation Performance
The following tables summarize pharmacokinetic parameters from studies comparing different Baicalein/Baicalin formulations in rats.
Table 1: Pharmacokinetic Parameters of Baicalin Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | AUC (0-t) (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Baicalin Suspension | 50 | 0.14 ± 0.03 | 0.98 ± 0.17 | 100% (Reference) | [11] |
| Baicalin Nanoemulsion | 50 | 1.21 ± 0.24 | 14.27 ± 2.53 | 1456% | [11] |
Table 2: Pharmacokinetic Parameters of Baicalein Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Baicalein Suspension | 50 | 45.3 ± 11.2 | 160.4 ± 39.8 | 100% (Reference) | [4] |
| Baicalein SMEDDS | 50 | 158.7 ± 25.4 | 321.9 ± 55.1 | 200.7% | [4] |
| Baicalein Phospholipid Complex SMEDDS | 50 | 289.6 ± 41.3 | 703.5 ± 98.7 | 438.6% | [4] |
Detailed Experimental Protocols
Protocol 1: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This protocol is used to determine the intestinal absorption rate and permeability of a compound.
Objective : To measure the effective permeability (Peff) of Baicalein in a specific intestinal segment.
Procedure :
-
Animal Preparation : Fast male Wistar rats (250-300g) overnight with free access to water. Anesthetize the rat with an appropriate anesthetic (e.g., urethane).
-
Surgical Procedure : Make a midline abdominal incision to expose the small intestine. Select the desired intestinal segment (e.g., jejunum, ileum). Ligate both ends of the segment and insert cannulas for perfusion.
-
Perfusion : Gently rinse the intestinal segment with warm saline (37°C) to remove residual contents.
-
Begin perfusing the drug solution (Baicalein dissolved in a buffer, e.g., Krebs-Ringer) through the segment at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump.
-
Collect the outlet perfusate at specified time intervals (e.g., every 15 minutes) for up to 2 hours.
-
Sample Analysis : Accurately measure the volume of the collected perfusate. Analyze the concentration of Baicalein in the initial drug solution and in the collected perfusate samples using a validated HPLC-MS/MS method.
-
Calculation : Calculate the absorption rate constant (Ka) and effective permeability (Peff) using the steady-state concentrations and relevant equations, correcting for water flux.
Protocol 2: Oral Pharmacokinetic Study in Rats
Objective : To determine key pharmacokinetic parameters (Cmax, Tmax, AUC) of a Baicalein formulation after oral administration.
Procedure :
-
Animal Preparation : Fast male Wistar rats (250-300g) overnight (12 hours) before dosing, with free access to water. Divide rats into groups (e.g., control suspension vs. test formulation).
-
Dosing : Administer the formulation orally via gavage at a predetermined dose.
-
Blood Sampling : Collect blood samples (approx. 200 µL) from the tail vein or jugular vein into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation : Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage : Store the plasma samples at -80°C until analysis.
-
Sample Preparation for Analysis : Perform a protein precipitation or liquid-liquid extraction on the plasma samples. For example, add a threefold volume of acetonitrile containing an internal standard (e.g., naringin) to 50 µL of plasma, vortex, and centrifuge to precipitate proteins.[12]
-
Analysis : Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of Baicalein and its major metabolites.
-
Pharmacokinetic Analysis : Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters, including Cmax, Tmax, and AUC. Calculate the relative bioavailability compared to the control formulation.
References
- 1. Physicochemical Profiling of Baicalin Along with the Development and Characterization of Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Therapeutic Potentials of Baicalin and Its Aglycone Baicalein for Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Flavonoid Components of Scutellaria baicalensis: Biopharmaceutical Properties and their Improvement using Nanoformulation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Safety, tolerability, and pharmacokinetics of oral baicalein tablets in healthy Chinese subjects: A single‐center, randomized, double‐blind, placebo‐controlled multiple‐ascending‐dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Baicalein Enhances the Oral Bioavailability and Hepatoprotective Effects of Silybin Through the Inhibition of Efflux Transporters BCRP and MRP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Baicalein 6-O-β-D-glucopyranuronoside is a main metabolite in the plasma after oral administration of baicalin, a flavone glucuronide of scutellariae radix, to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Oral pharmacokinetics of baicalin, wogonoside, oroxylin A 7-O-β-d-glucuronide and their aglycones from an aqueous extract of Scutellariae Radix in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulation optimization and the absorption mechanisms of nanoemulsion in improving baicalin oral exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of baicalin, wogonoside, baicalein, wogonin, oroxylin A and chrysin of Radix scutellariae extract in rat plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Baicalin—Current Trends in Detection Methods and Health-Promoting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Baicalein and Baicalin Promote Melanoma Apoptosis and Senescence via Metabolic Inhibition [frontiersin.org]
Technical Support Center: Large-Scale Synthesis of Baicalein 6-O-glucoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the large-scale synthesis of Baicalein 6-O-glucoside. The guidance is based on established methodologies for flavonoid glycosylation.
Troubleshooting Guide: Chemical Synthesis
This section addresses common issues encountered during the chemical glycosylation of Baicalein to produce this compound.
Q1: Why is my glycosylation reaction yield consistently low?
Low yields in chemical glycosylation can stem from several factors, including reaction conditions, reactant quality, and side reactions.[1][] A systematic approach to troubleshooting is essential.
-
Incorrect Stoichiometry: The molar ratio of the glycosyl donor to the baicalein acceptor is critical. An excess of the donor is often used to drive the reaction to completion, but too much can complicate purification.[1]
-
Suboptimal Temperature: Many glycosylation reactions are initiated at low temperatures (e.g., -78°C) and slowly warmed. Running the reaction at a constant, optimized temperature below the donor's decomposition point can minimize side reactions and improve yields.[1]
-
Inappropriate Activator or Solvent: The choice of activator (e.g., Lewis acid) must be appropriate for the glycosyl donor. The solvent system can significantly influence reaction efficiency and stereoselectivity.[1] For instance, ethereal solvents may favor certain stereochemical outcomes.[1]
-
Side Reactions: Competing reactions like hydrolysis (if moisture is present) or elimination can consume starting materials and reduce the yield of the desired product.[1][] Ensuring anhydrous conditions is crucial.
Q2: How can I control the stereoselectivity to favor the desired β- or α-glucoside?
Controlling stereochemistry is a common challenge in glycosylation.[][3] The outcome depends heavily on the protecting groups on the glycosyl donor, the solvent, and the reaction mechanism.
-
Neighboring Group Participation: A participating protecting group (like an acetyl or benzoyl group) at the C-2 position of the glucose donor will typically lead to the formation of a 1,2-trans glycoside (a β-glucoside for glucose).
-
Solvent Effects: The choice of solvent can influence the stereochemical outcome. For example, nitrile solvents can promote the formation of 1,2-trans-β-glycosides.[3]
-
Protecting Groups: The nature of protecting groups on both the donor and the acceptor can create steric hindrance that favors one anomer over the other.[3]
Q3: I am observing significant amounts of side products. How can they be minimized?
Side reactions are a primary cause of yield erosion and purification difficulties.[]
-
Hydrolysis: The glycosyl donor or the product can be hydrolyzed if water is present in the reaction mixture. Always use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Aglycone Transfer: With certain donors like thioglycosides, intermolecular aglycone transfer can be a competing reaction. Optimizing the concentration of the acid catalyst can help reduce this.[1]
-
Elimination: Competing elimination reactions can lead to the formation of glycal by-products, which terminates the reaction chain.[] This can be influenced by the base or activator used.
Troubleshooting Guide: Enzymatic Synthesis
This section addresses common issues encountered during the enzymatic synthesis (biotransformation) of this compound.
Q1: My enzymatic glycosylation is slow or the conversion rate is low. What are the potential causes?
Incomplete or inefficient enzymatic glycosylation is often related to enzyme stability, activity, or suboptimal reaction conditions.[1]
-
Low Enzyme Activity: Confirm the specific activity of your glycosyltransferase (UGT) using a standard assay. Ensure the enzyme has been stored correctly and has not been subjected to multiple freeze-thaw cycles.[1]
-
Substrate/Product Inhibition: High concentrations of the baicalein substrate or the this compound product can inhibit the enzyme, slowing down the reaction rate. A fed-batch strategy for the substrate may be beneficial.
-
Suboptimal pH and Temperature: Every enzyme has an optimal pH and temperature range for activity. Verify that your reaction conditions are aligned with the enzyme's specific requirements.
-
Insufficient Co-substrate: Enzymatic glycosylation often requires an activated sugar donor, such as UDP-glucose (UDPG). The low availability of this co-substrate can be a limiting factor in whole-cell biotransformation systems.[4]
Q2: The reaction produces a mixture of mono-, di-, and poly-glucosides. How can I improve selectivity for the 6-O-monoglucoside?
The formation of multiple glycosylated products is common in enzymatic reactions, particularly with enzymes like cyclodextrin glucanotransferases (CGTases).[5][6]
-
Reaction Time: Shorter reaction times often favor the formation of mono-glycosylated products. Monitor the reaction over time to determine the optimal point to stop it before significant amounts of di- or poly-glucosides are formed.
-
Enzyme Selection: Different glycosyltransferases exhibit different regioselectivity and processivity. Screening various enzymes is crucial to find one that selectively glycosylates the 6-OH position and has low activity for further glycosylation.
-
Substrate Ratio: Adjusting the molar ratio of the glucosyl donor (e.g., α-cyclodextrin) to the baicalein acceptor can influence the product distribution.[5]
Q3: How can I efficiently purify the this compound from the complex reaction or fermentation medium?
Purification is a critical step for isolating the final product.
-
Chromatography: Macroporous resin chromatography is effective for capturing the flavonoid compounds from the aqueous reaction mixture.[7] This can be followed by more refined methods.
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a powerful liquid-liquid chromatography technique that has been successfully used to purify baicalin from crude extracts with high recovery and purity.[8]
-
Crystallization: After chromatographic purification, crystallization can be used to obtain a high-purity final product.[9]
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of enzymatic synthesis over chemical synthesis for producing this compound?
Enzymatic synthesis offers several key advantages, including high regioselectivity and stereoselectivity, which avoids the need for complex protecting group chemistry and reduces the formation of unwanted isomers. It also operates under mild, environmentally friendly conditions (aqueous systems, neutral pH), avoiding harsh chemicals and solvents.
Q2: How is the baicalein starting material typically sourced for large-scale synthesis?
Baicalein is most commonly obtained from the roots of Scutellaria baicalensis.[10] However, the plant primarily accumulates baicalin (baicalein-7-O-glucuronide).[7] Therefore, the large-scale production of baicalein involves two main steps:
-
Extraction: Baicalin is extracted from the powdered roots using solvents like ethanol or methanol.[8][10]
-
Hydrolysis: The extracted baicalin is then hydrolyzed to cleave the glucuronic acid group and yield baicalein. This can be achieved through acid hydrolysis or enzymatic hydrolysis.[7][9]
Q3: What analytical methods are used to verify the structure and purity of the final product?
A combination of chromatographic and spectroscopic techniques is used:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the product and quantify the yield.[11]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): Essential for unambiguous structural elucidation, confirming the identity of the sugar moiety, the aglycone, and the precise location and stereochemistry of the glycosidic bond.[7][12]
Data Presentation
Table 1: Comparison of Synthesis Parameters for Flavonoid Glycosylation
| Parameter | Chemical Synthesis | Enzymatic Synthesis (Biocatalysis) |
|---|---|---|
| Selectivity | Often requires complex protecting group strategies to achieve regioselectivity.[] | High regioselectivity and stereoselectivity are characteristic of the enzyme.[13] |
| Reaction Conditions | Often requires anhydrous conditions, inert atmosphere, and extreme temperatures (-78°C to reflux).[1] | Typically mild conditions (aqueous buffer, 25-50°C, neutral pH).[5][14] |
| Byproducts | Can generate significant byproducts from side reactions and protecting group manipulation.[1] | Fewer byproducts; main challenge can be multiple glycosylations.[5] |
| Yield | Can be high but often suffers from compounding inefficiencies over multiple steps.[] | Conversion rates can be very high (>85%) under optimized conditions.[5][14] |
| Scalability | Well-established for large-scale chemical production. | Can be challenging due to enzyme cost/stability or low titers in fermentation.[13] |
| Environmental Impact | Often involves hazardous solvents and reagents. | Considered a "greener" alternative with less hazardous waste. |
Table 2: Optimized Conditions for Enzymatic Transglucosylation of Baicalin (Model Reaction) This table presents data for the synthesis of α-glucosyl-baicalin, which serves as a model for the enzymatic synthesis of related flavonoid glucosides.
| Parameter | Optimized Value | Reference |
|---|---|---|
| Enzyme Source | CGTase from Thermoanaerobacter sp. | [5] |
| Glucosyl Donor | α-cyclodextrin | [5] |
| Initial Baicalin Conc. | 38 mM | [5] |
| α-cyclodextrin Conc. | 150 mM | [5] |
| pH | 5.3 | [5] |
| Enzyme Concentration | 0.5% (v/v) | [5] |
| Reaction Time | 1 - 6 hours | [5] |
| Conversion Yield | > 85% |[5][14] |
Table 3: Example Purification Scheme for Flavonoids This table presents data for the purification of baicalein from a crude product after hydrolysis, serving as a model for flavonoid purification.
| Purification Step | Initial Purity | Final Purity | Recovery Rate | Reference |
|---|---|---|---|---|
| Macroporous Resin Chromatography | 74.2% | 98.7% | Not specified | [7] |
| HSCCC (Crude Baicalin) | 21.6% | 96.5% | 86.0% |[8] |
Experimental Protocols
Protocol 1: General Method for Enzymatic Synthesis of this compound
This protocol is a generalized procedure based on the successful enzymatic glucosylation of related flavonoids like baicalin.[5][14] Optimization will be required for the specific substrate and enzyme.
-
Reaction Setup: Prepare a buffered aqueous solution (e.g., 50 mM sodium phosphate buffer) at the optimal pH for the chosen glycosyltransferase (e.g., pH 5.3).
-
Substrate Dissolution: Dissolve the glucosyl donor (e.g., UDP-glucose or sucrose for some enzymes) in the buffer.
-
Add Aglycone: Add Baicalein to the reaction mixture. Due to its poor water solubility, a co-solvent like DMSO may be required, but its concentration should be kept low (<5% v/v) to avoid enzyme denaturation.
-
Enzyme Addition: Initiate the reaction by adding the purified glycosyltransferase or whole-cell biocatalyst.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30-40°C) with gentle agitation for a predetermined time (e.g., 1-24 hours).
-
Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC to determine the consumption of baicalein and the formation of this compound.
-
Termination: Once the desired conversion is reached, terminate the reaction by heat inactivation (e.g., 100°C for 10 minutes) or by adding an organic solvent like ethanol or acetonitrile to precipitate the enzyme.
-
Downstream Processing: Centrifuge the mixture to remove the enzyme/cells. The supernatant containing the product can then proceed to purification.
Protocol 2: General Method for Purification by Column Chromatography
This protocol is a generalized procedure based on methods used for purifying baicalein and other flavonoids.[7][10]
-
Column Packing: Pack a chromatography column with an appropriate stationary phase. For crude purification from an aqueous solution, a macroporous adsorbent resin (e.g., D101) is suitable.[7] For higher resolution, silica gel or reversed-phase C18 silica can be used.
-
Equilibration: Equilibrate the packed column with the starting mobile phase.
-
Sample Loading: Dissolve the crude product from the synthesis step in a minimal amount of solvent and load it onto the column.
-
Elution:
-
Wash Step: Begin eluting with a weak solvent (e.g., water for macroporous resin, or a non-polar solvent like hexane for silica gel) to wash away highly polar or non-polar impurities.
-
Gradient Elution: Gradually increase the concentration of a stronger eluting solvent (e.g., ethanol in water for macroporous resin, or ethyl acetate in hexane for silica gel). This will separate compounds based on their affinity for the stationary phase.
-
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify which ones contain the pure this compound.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Visualizations
Caption: Overall workflow for the large-scale synthesis of this compound.
Caption: Troubleshooting logic for low yield in chemical glycosylation reactions.
Caption: Troubleshooting logic for inefficient enzymatic synthesis of glucosides.
References
- 1. benchchem.com [benchchem.com]
- 3. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103160549A - Method of preparing, separating and purifying baicalein and wogonin by endogenous enzymatic hydrolysis of baicalin and wogonoside in scutellaria - Google Patents [patents.google.com]
- 10. The process of extracting baicalein from baicalin. [greenskybio.com]
- 11. Heterologous Biosynthesis of Health-Promoting Baicalein in Lycopersicon esculentum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic Synthesis of α-Glucosyl-Baicalin through Transglucosylation via Cyclodextrin Glucanotransferase in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Baicalein 6-O-glucoside in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Baicalein 6-O-glucoside and its metabolites in plasma.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in plasma studies?
This compound (B6G) is a significant metabolite of baicalein, a flavonoid with numerous pharmacological activities. Following administration of baicalin (baicalein 7-O-glucuronide) or baicalein, B6G is identified as a major metabolite in the plasma of rats.[1][2][3] Its quantification in plasma is crucial for pharmacokinetic and metabolic studies.
Q2: What are the expected degradation products of this compound in plasma?
While direct degradation studies of this compound in plasma are not extensively documented, information on the closely related isomer, baicalin, suggests potential degradation pathways. The primary degradation process for baicalin in plasma is an oxidation-reduction reaction.[1][4][5] Therefore, it is plausible that this compound could also undergo oxidation. Hydrolysis of the glucuronide bond to yield baicalein is another potential degradation pathway, which can be influenced by enzymatic activity in the plasma.
Q3: How can I prevent the degradation of this compound in plasma samples during collection and storage?
The stability of baicalin, a similar compound, is known to be dependent on pH and temperature.[1][4][5] To ensure the stability of this compound in plasma samples, the following precautions are recommended:
-
Acidification: Adjusting the pH of the plasma to a range of 3.0-4.0 can help stabilize the compound.[1][4]
-
Low Temperature: Store samples at low temperatures (e.g., -80°C) to minimize both chemical and enzymatic degradation.[5][6]
-
Antioxidants: The addition of antioxidants, such as ascorbic acid (Vitamin C), can prevent oxidative degradation.[6][7]
Troubleshooting Guides
Issue 1: Low or no detection of this compound in plasma samples.
| Possible Cause | Troubleshooting Step |
| Degradation during sample handling and storage | 1. Review your sample collection and storage protocol. Ensure plasma was immediately separated and frozen at -80°C. 2. For future collections, consider adding an antioxidant (e.g., ascorbic acid) and acidifying the plasma to pH 3.0-4.0 immediately after collection.[1][4][7] |
| Inefficient extraction from plasma | 1. Evaluate your protein precipitation and extraction method. A common method is protein precipitation with methanol or acetonitrile followed by centrifugation. 2. Consider a liquid-liquid extraction for cleaner samples, though this may require more optimization. |
| Suboptimal HPLC-MS/MS conditions | 1. Verify the mass transitions (MRM) for this compound and ensure the instrument is properly calibrated. 2. Optimize the mobile phase composition and gradient to ensure proper separation from other plasma components and isomers. |
| High plasma protein binding | Baicalin exhibits high plasma protein binding.[2][8] This can reduce the free concentration of the analyte available for extraction. Consider methods to disrupt protein binding, such as the use of organic solvents or pH adjustment during extraction. |
Issue 2: High variability in quantitative results between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample processing | 1. Ensure precise and consistent timing for all steps of the extraction procedure for every sample. 2. Use a calibrated pipette and ensure complete mixing at each stage. |
| Freeze-thaw cycles | Repeated freezing and thawing of plasma samples can lead to degradation. Aliquot samples after collection to avoid multiple freeze-thaw cycles.[6] |
| Matrix effects in the MS source | 1. Perform a post-extraction addition study to assess the extent of ion suppression or enhancement from the plasma matrix. 2. If significant matrix effects are observed, improve the sample cleanup procedure or use a stable isotope-labeled internal standard. |
Quantitative Data
The following table summarizes the pharmacokinetic parameters of this compound (B6G) in rat plasma after oral administration of its precursor, baicalin.
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (µM) | 1.66 ± 0.34 | [1][3] |
| AUC0-24h (µM·h) | 19.8 ± 3.9 | [1][3] |
Experimental Protocols
Protocol 1: Analysis of this compound in Rat Plasma by HPLC-MS/MS
This protocol is based on methods described for the analysis of baicalein and its metabolites.[9][10][11][12]
1. Plasma Sample Preparation (Protein Precipitation) a. Thaw frozen rat plasma samples on ice. b. To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol containing an internal standard. c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase.
2. HPLC-MS/MS Conditions
-
HPLC System: A standard UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient starting from a low percentage of B, increasing to elute the analyte, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative or positive ion mode (to be optimized).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by infusion of authentic standards.
Visualizations
References
- 1. Stability of baicalin in biological fluids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contribution of Baicalin on the Plasma Protein Binding Displacement and CYP3A Activity Inhibition to the Pharmacokinetic Changes of Nifedipine in Rats In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baicalein 6-O-β-D-glucopyranuronoside is a main metabolite in the plasma after oral administration of baicalin, a flavone glucuronide of scutellariae radix, to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.ru [2024.sci-hub.ru]
- 5. Comparative research on stability of baicalin and baicalein administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative research on stability of baicalin and baicalein administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Study on stability of baicalin and baicalein in Rat plasma by HPLC-ECD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concentration-Dependent Inhibitory Effect of Baicalin on the Plasma Protein Binding and Metabolism of Chlorzoxazone, a CYP2E1 Probe Substrate, in Rats In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Baicalin—Current Trends in Detection Methods and Health-Promoting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and high-throughput quantification of baicalein and its metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid chromatography with tandem mass spectrometry for the simultaneous determination of baicalein, baicalin, oroxylin A and wogonin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
How to prevent Baicalein 6-O-glucoside degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Baicalein 6-O-glucoside during storage and experimental procedures. The information is primarily based on studies of the closely related and structurally similar compound, baicalin (Baicalein 7-O-glucuronide), due to the limited availability of direct stability data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause the degradation of this compound?
A1: The primary factors contributing to the degradation of this compound are pH, temperature, light exposure, and enzymatic activity. Alkaline and neutral pH conditions, elevated temperatures, and exposure to UV or broad-spectrum light can significantly accelerate its degradation. The presence of certain enzymes, such as β-glucuronidase, can also lead to the hydrolysis of the glycosidic bond.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a solid, crystalline form in a tightly sealed container, protected from light, at a low temperature. Refrigeration (2-8 °C) or freezing (-20 °C) is recommended for long-term storage. For solutions, preparation in an acidic buffer (pH 2-4.5) and storage at low temperatures can enhance stability. However, aqueous solutions are generally not recommended for storage longer than one day.
Q3: Can I use antioxidants to prevent the degradation of this compound?
A3: Yes, acidic antioxidants like vitamin C (ascorbic acid) have been shown to be effective in stabilizing similar flavonoid glycosides. However, caution is advised with other antioxidants. For instance, sodium sulfite (Na2SO3) has been observed to promote the degradation of the aglycone, baicalein, while it may offer some protection to the glycoside form.
Q4: How does pH affect the stability of this compound?
A4: this compound is most stable in acidic conditions (pH 2.0-4.5). As the pH increases towards neutral and alkaline conditions, the rate of degradation significantly increases. This is a critical consideration when preparing solutions for in vitro or in vivo experiments.
Q5: Is this compound sensitive to light?
A5: While specific photostability studies on this compound are limited, flavonoids, in general, can be susceptible to photodegradation. Therefore, it is recommended to protect both solid samples and solutions from light by using amber vials or by working in low-light conditions.
Troubleshooting Guides
Problem 1: Rapid loss of this compound in my aqueous solution.
| Possible Cause | Troubleshooting Step |
| High pH of the solvent | Measure the pH of your solution. If it is neutral or alkaline, prepare a fresh solution using an acidic buffer (pH 2.0-4.5). |
| Elevated storage temperature | Store the solution at a lower temperature (4 °C for short-term, -20 °C for longer-term if solvent permits). Prepare fresh solutions as needed. |
| Exposure to light | Store the solution in an amber vial or wrap the container with aluminum foil to protect it from light. |
| Microbial or enzymatic contamination | Use sterile buffers and handle solutions under aseptic conditions to prevent microbial growth, which can introduce degrading enzymes. |
Problem 2: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degradation in culture medium | The pH of most cell culture media is around 7.4, which can lead to the degradation of this compound over time. Prepare fresh solutions immediately before use and consider the duration of the experiment. It may be necessary to replenish the compound during long incubation periods. |
| Enzymatic conversion by cells | Cells can express enzymes that may metabolize this compound. Analyze the culture supernatant over time by HPLC to monitor the concentration of the parent compound and detect potential metabolites. |
| Interaction with media components | Some components of the cell culture media may interact with and degrade the compound. Perform a stability study of this compound in the specific cell culture medium you are using. |
Quantitative Data Summary
The following tables summarize the stability data for baicalin, which can be used as a reference for this compound.
Table 1: Effect of pH on the Half-Life (t1/2) of Baicalin and Baicalein at 25 °C
| pH | Baicalin t1/2 (hours) | Baicalein t1/2 (hours) |
| 2.0 | Very Stable | 130.8 |
| 3.0 | Very Stable | 88.5 |
| 4.5 | Very Stable | 68.4 |
| 6.8 | 2.89 (can be prolonged with coexistent components) | 2.63 (can be prolonged to 4.48 with coexistent components) |
| 7.4 | 1.8 | 0.92 |
| 9.0 | Rapid Degradation | 0.31 |
| Data extrapolated from a study on baicalin and baicalein stability.[1][2][3][4] |
Table 2: Effect of Temperature on the Degradation of Baicalin and Baicalein at pH 7.4
| Temperature (°C) | Observation |
| 4 | Degradation is significantly slowed. |
| 25 | Moderate degradation. |
| 40 | Accelerated degradation. |
| Qualitative data based on comparative stability studies.[1][3][4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Flavonoid Glycosides (Adapted for this compound)
This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and experimental conditions.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: Start with a low percentage of Solvent B and gradually increase it over the run to elute the parent compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound has maximum absorbance (e.g., around 280 nm).
-
Column Temperature: 25-30 °C.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60 °C for a specified time.
-
Base Hydrolysis: Incubate a solution in 0.1 M NaOH at room temperature for a specified time.
-
Oxidative Degradation: Treat a solution with 3% H2O2 at room temperature.
-
Thermal Degradation: Heat a solid sample or a solution at a high temperature (e.g., 80 °C).
-
Photodegradation: Expose a solution to UV light.
-
-
Analysis:
-
Inject the stressed samples into the HPLC system.
-
The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak of this compound.
-
Visualizations
References
- 1. Comparative research on stability of baicalin and baicalein administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative research on stability of baicalin and baicalein administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yield in Microbial Production of Baicalein 6-O-glucoside
Welcome to the technical support center for the microbial production of Baicalein 6-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low product yields and to provide guidance on optimizing your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield of this compound in microbial hosts like E. coli?
A1: Low yields in the microbial production of this compound typically stem from one or more of the following bottlenecks:
-
Insufficient Precursor Supply: The availability of the aglycone, baicalein, and the sugar donor, UDP-glucose, is often a primary limiting factor.
-
Low Glycosyltransferase (GT) Activity: The specific UDP-glycosyltransferase (UGT) used may have low catalytic efficiency or poor stability in the host organism.
-
Substrate and Product Toxicity: High concentrations of baicalein or the resulting glucoside can be toxic to microbial cells, inhibiting growth and overall productivity.
-
Formation of Undesired Byproducts: Native metabolic pathways in the host can divert precursors away from the desired biosynthetic pathway.
-
Suboptimal Fermentation Conditions: Factors such as temperature, pH, aeration, and inducer concentration can significantly impact enzyme expression and activity, as well as cell health.
Q2: How can I increase the intracellular availability of UDP-glucose?
A2: Enhancing the intracellular pool of UDP-glucose is a critical step for improving the yield of this compound. Key strategies include:
-
Overexpression of UDP-glucose Biosynthesis Genes: Upregulating the expression of genes involved in the synthesis of UDP-glucose can directly increase its availability.
-
Deletion of Competing Pathways: In E. coli, knocking out genes such as pgi (glucose-6-phosphate isomerase), zwf (glucose-6-phosphate dehydrogenase), or ushA (UDP-sugar hydrolase) can redirect carbon flux towards UDP-glucose synthesis.[1][2]
-
Introduction of Exogenous Pathways: Implementing a cellobiose phosphorolysis pathway (CPP) can provide an alternative and efficient route for UDP-glucose generation.[2][3]
Q3: My glycosyltransferase shows low activity. What can I do to improve it?
A3: Improving the performance of your glycosyltransferase is crucial. Consider the following approaches:
-
Enzyme Screening: Test a variety of UGTs from different sources to find one with higher specific activity and selectivity for baicalein.
-
Protein Engineering: Employ rational design or directed evolution (e.g., error-prone PCR or site-directed mutagenesis) to enhance the catalytic efficiency (kcat/Km) and stability of your chosen UGT.[4][5]
-
Codon Optimization: Optimize the codon usage of the UGT gene for the specific expression host to improve translational efficiency.
Q4: I am observing significant cell death, which I suspect is due to baicalein toxicity. How can I mitigate this?
A4: Baicalein toxicity is a common challenge. The following strategies can help:
-
Fed-Batch Fermentation: Implement a fed-batch strategy to maintain a low, non-toxic concentration of baicalein in the culture medium throughout the fermentation process.
-
Two-Phase Culture Systems: Utilize a water-immiscible organic solvent to sequester baicalein from the aqueous phase, thereby reducing its direct contact with the cells.
-
Host Strain Engineering: Engineer the host to have increased tolerance to baicalein, for example, by overexpressing efflux pumps that can export the toxic compound.
Troubleshooting Guides
Issue 1: Low Conversion of Baicalein to this compound
This issue often points to problems with either the glycosyltransferase enzyme or the supply of UDP-glucose.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Glycosyltransferase (UGT) | 1. Verify UGT expression via SDS-PAGE and Western Blot. 2. Perform in vitro enzyme assays with purified UGT to determine its specific activity. 3. Test alternative UGTs known to glycosylate flavonoids. | Confirmation of UGT expression and activity. Identification of a more efficient UGT. |
| Limited UDP-glucose Supply | 1. Overexpress key genes in the UDP-glucose synthesis pathway. 2. Create knockout mutants for competing pathways (e.g., Δpgi, Δzwf). 3. Introduce a cellobiose phosphorolysis pathway.[3] | Increased intracellular UDP-glucose levels, leading to higher product conversion. |
| Suboptimal Reaction Conditions | 1. Optimize the induction conditions (e.g., IPTG concentration, induction temperature). 2. Optimize fermentation parameters (pH, temperature, aeration). | Improved UGT expression and activity, resulting in higher conversion rates. |
Issue 2: Poor Growth of the Microbial Host
Poor cell growth can be a result of substrate/product toxicity or suboptimal culture conditions.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Toxicity of Baicalein | 1. Determine the minimum inhibitory concentration (MIC) of baicalein for your host strain. 2. Implement a fed-batch feeding strategy for baicalein. | Maintained cell viability and growth by keeping baicalein concentration below toxic levels. |
| Toxicity of this compound | 1. Investigate product tolerance of the host strain. 2. Engineer the host to express efflux pumps for product removal. | Enhanced host tolerance to the final product, allowing for higher accumulation. |
| Suboptimal Media Composition | 1. Optimize the carbon and nitrogen sources in the fermentation medium. 2. Supplement with essential nutrients or vitamins that may be limiting. | Improved cell density and overall productivity. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the microbial production of baicalein and its glycosides.
Table 1: Titers of Baicalein and its Glycosides in Engineered Microbes
| Product | Host Organism | Titer (mg/L) | Reference |
| Baicalein 7-O-glucoside | Escherichia coli | 568.8 | [2][3] |
| Baicalein 7-O-rhamnoside | Escherichia coli | 877.0 | [2][3] |
| Baicalein 7-O-xyloside | Escherichia coli | 198.4 ± 3.9 | [4] |
| Baicalein (de novo) | Saccharomyces cerevisiae | 4.69 | [6] |
| Baicalein (de novo) | Escherichia coli | 143.5 | [6] |
Table 2: Kinetic Parameters of a Wild-Type and Mutant UGT
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| Wild-Type AtUGT73B1 | UDP-glucose | - | - | - | [7] |
| UDP-xylose | - | - | - | [7] | |
| G157S Mutant | UDP-glucose | 1.070 ± 0.023 | 2.12 ± 0.037 | 1.98 | [7] |
| UDP-xylose | 0.246 ± 0.031 | 2.88 ± 0.085 | 11.71 | [7] |
Experimental Protocols
Protocol 1: Whole-Cell Biotransformation of Baicalein
This protocol outlines a general procedure for testing the efficiency of an engineered microbial strain in converting baicalein to this compound.
-
Strain Cultivation:
-
Inoculate a single colony of the engineered strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking at 220 rpm.
-
Inoculate 1 mL of the overnight culture into 100 mL of fermentation medium in a 500 mL shake flask.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
-
Induction and Biotransformation:
-
Induce the expression of the glycosyltransferase by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Simultaneously, add baicalein (dissolved in a suitable solvent like DMSO) to the desired final concentration (e.g., 100 mg/L).
-
Incubate the culture at a lower temperature (e.g., 25-30°C) for 24-48 hours with shaking.
-
-
Sample Analysis:
-
Take samples at regular intervals.
-
Centrifuge the samples to separate the cells from the supernatant.
-
Extract the supernatant and the cell pellet with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by HPLC or LC-MS to quantify the concentration of baicalein and this compound.
-
Protocol 2: In Vitro Assay of Glycosyltransferase Activity
This protocol is for determining the kinetic parameters of a purified UGT.
-
Enzyme Purification:
-
Overexpress the His-tagged UGT in E. coli BL21(DE3).
-
Lyse the cells and purify the UGT using a Ni-NTA affinity chromatography column.
-
Verify the purity of the enzyme by SDS-PAGE.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), DTT, baicalein, and varying concentrations of UDP-glucose.
-
Initiate the reaction by adding the purified UGT.
-
Incubate the reaction at 30°C for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of methanol.
-
Analyze the samples by HPLC to determine the amount of product formed.
-
-
Data Analysis:
-
Calculate the initial reaction velocities at different substrate concentrations.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.
-
Visualizations
Caption: Experimental workflow for whole-cell biotransformation of baicalein.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient production of the glycosylated derivatives of baicalein in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering Efficient Biosynthesis of Baicalein-7- O-xyloside in Escherichia coli via Glycosyltransferase Evolution and Metabolic Pathway Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive engineering of novel glycosyltransferase for efficient, donor-promiscuous, and regioselective glycosylation of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterologous Biosynthesis of Health-Promoting Baicalein in Lycopersicon esculentum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting poor peak resolution of Baicalein 6-O-glucoside in HPLC
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address poor peak resolution during the High-Performance Liquid Chromatography (HPLC) analysis of Baicalein 6-O-glucoside.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing, where the peak asymmetry factor is greater than 1.2, is a common issue when analyzing flavonoid glycosides.[1] It is often caused by secondary interactions between the analyte and the stationary phase.
-
Secondary Silanol Interactions: The primary cause of peak tailing for compounds with polar functional groups like this compound is often the interaction with acidic residual silanol groups on the silica-based stationary phase.[1]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the analyte or silanol groups, causing strong, undesirable interactions and resulting in tailed peaks.[2]
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion and tailing.[3]
-
Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites that cause tailing.[4][5]
Q2: My this compound peak is co-eluting (overlapping) with an impurity or another compound. How can I improve separation?
Poor separation, or low resolution, between two peaks means that the chromatographic conditions are not optimized for selectivity (α) or efficiency (N).[6]
-
Mobile Phase Composition: The ratio of organic solvent (like acetonitrile or methanol) to the aqueous phase is a powerful tool to adjust selectivity. For flavonoids, acetonitrile is often preferred as it can provide better separation than methanol.[7]
-
Gradient Elution: A shallow gradient program, which slowly changes the mobile phase composition, can be highly effective in separating closely eluting compounds like flavonoid isomers or related structures.[8][9]
-
Stationary Phase: Not all C18 columns are the same. Switching to a column with a different C18 bonding chemistry, end-capping, or a different particle size can significantly alter selectivity.[10]
-
Temperature: Adjusting the column temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, which can change selectivity and improve resolution.[7][11]
Q3: All the peaks in my chromatogram, including this compound, are broad. What is the cause?
If all peaks are uniformly broad, the problem likely originates from the HPLC system before the separation occurs in the column.[3]
-
Large Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can cause "extra-column band broadening." Ensure all connections are made with appropriate, short tubing.[12]
-
Poor Column Equilibration: The column may not have been sufficiently equilibrated with the mobile phase before injection.[12]
-
Incorrect Mobile Phase Preparation: Inconsistently prepared mobile phase, or using low-quality solvents, can introduce impurities and cause broad peaks.[3]
-
System Leaks or Pump Issues: Leaks in the system or an unstable flow rate from the pump will lead to poor peak shape.[5][12]
Troubleshooting Guide for Poor Peak Resolution
This section provides a systematic approach to diagnosing and solving poor peak resolution for this compound.
Step 1: Evaluate the Mobile Phase
The mobile phase is the most flexible parameter for optimizing resolution.[2]
-
Adjust Organic Solvent Ratio:
-
Action: If peaks are eluting too quickly and are poorly resolved, decrease the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase. This will increase the retention factor (k) and may improve resolution.[10]
-
Action: If peaks are broad and analysis time is too long, consider increasing the organic solvent percentage or developing a gradient elution method.[9]
-
-
Optimize pH with an Acidic Modifier:
-
Action: Flavonoids and their glycosides benefit from an acidic mobile phase to suppress the ionization of both the analytes and residual silanol groups on the column, leading to sharper, more symmetrical peaks.[13] Add 0.1% formic acid or phosphoric acid to the aqueous portion of your mobile phase.[8]
-
-
Check Mobile Phase Preparation:
Step 2: Assess the Column and Temperature
The column is the heart of the separation, and its condition is critical.[5]
-
Adjust Column Temperature:
-
Action: Use a column oven to maintain a stable temperature.[10] Systematically vary the temperature (e.g., in 5°C increments from 25°C to 40°C). Higher temperatures can decrease mobile phase viscosity, potentially improving efficiency, but may also reduce retention.[7][11] The optimal temperature must be determined experimentally.
-
-
Verify Column Health:
-
Action: If the column is old or has been used with unfiltered samples, it may be contaminated. Try flushing the column with a strong solvent (like 100% acetonitrile or methanol, ensuring miscibility) to remove contaminants. If this fails, the column may need replacement.[4]
-
-
Consider a Different Column:
-
Action: If resolution cannot be improved by modifying the mobile phase, consider a different stationary phase. A column with smaller particles (e.g., 3 µm or sub-2 µm) will provide higher efficiency and better resolution, though it will also increase backpressure.[10]
-
Step 3: Review Injection and System Parameters
-
Optimize Flow Rate:
-
Check Injection Volume and Sample Concentration:
-
Action: Overloading the column is a common cause of peak broadening and tailing. Reduce the injection volume or dilute the sample.[3] Ensure the sample solvent is compatible with the mobile phase; ideally, dissolve the sample in the initial mobile phase.
-
Data Presentation
Table 1: Comparison of HPLC Conditions for Flavonoid Analysis
The following table summarizes typical conditions used for the analysis of Baicalein, Baicalin (a related glucuronide), and other flavonoids, which can serve as a starting point for method development for this compound.
| Parameter | Method 1 (for Baicalin)[14] | Method 2 (for Flavonoid Glycosides) | Method 3 (for Flavonoids)[8] |
| Column | Diamonsil C18 (150 x 4.6 mm, 5 µm) | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) | Phenomenex C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with Phosphoric Acid | Water with 0.01% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol | Acetonitrile with 0.01% Formic Acid | Acetonitrile |
| Elution Mode | Isocratic (53:47 A:B) | Gradient | Gradient |
| Flow Rate | Not Specified | 0.8 mL/min | 0.6 mL/min |
| Column Temp. | Not Specified | 45°C | 25°C |
| Detection | 280 nm | 370 nm | 355 nm |
Experimental Protocols
Baseline HPLC Protocol for this compound
This protocol provides a robust starting point for analysis. Optimization will likely be required based on your specific sample matrix and HPLC system.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA or UV-Vis detector.
-
Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare 1 L of HPLC-grade water containing 0.1% (v/v) formic acid (1 mL of formic acid in 999 mL of water).
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan for the lambda max of this compound, or use a typical wavelength for flavonoids, such as 280 nm or 320 nm.[14][15]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 60 40 25.0 10 90 30.0 10 90 30.1 90 10 | 35.0 | 90 | 10 |
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or the initial mobile phase composition).
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column clogging.[4]
-
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution.
Caption: A systematic workflow for troubleshooting poor HPLC peak resolution.
Parameter Relationships
This diagram shows how key HPLC parameters influence chromatographic results.
Caption: Key HPLC parameters and their influence on peak resolution factors.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromtech.com [chromtech.com]
- 7. mdpi.com [mdpi.com]
- 8. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. phcog.com [phcog.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. High-performance liquid chromatographic method for simultaneous determination of baicalein and baicalein 7-glucuronide in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Baicalein 6-O-glucoside Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Baicalein 6-O-glucoside for in vivo studies. As direct in vivo administration data for this compound is limited, this guide offers a comprehensive approach based on the extensive research available for its parent compounds, baicalein and baicalin. This compound is a primary metabolite of both baicalein and baicalin, and therefore, their pharmacokinetic and pharmacodynamic profiles provide a strong foundation for experimental design.
Frequently Asked Questions (FAQs)
Q1: I cannot find any studies that directly administer this compound in vivo. How should I determine the correct dosage?
A1: You are correct that direct administration studies of this compound are scarce. The common scientific approach is to administer its parent compounds, baicalein or baicalin, which are then metabolized in vivo to this compound and other metabolites[1][2]. Therefore, to study the effects of this compound, researchers typically administer baicalein or baicalin. The dosage of these parent compounds can be optimized based on the desired systemic exposure of the metabolite.
Q2: What is the relationship between baicalein, baicalin, and this compound?
A2: Baicalin is the 7-O-glucuronide of baicalein. When administered orally, baicalin is hydrolyzed by gut microbiota to baicalein. Baicalein is then absorbed and undergoes phase II metabolism, primarily in the liver, to form various glucuronides, with Baicalein 6-O-glucuronide being a major metabolite[1].
Q3: What are the recommended starting doses for baicalein and baicalin in rodent models?
A3: The effective dose of baicalein and baicalin can vary significantly depending on the animal model, disease state, and administration route. For oral administration in mice and rats, doses for baicalein have ranged from 10 mg/kg to 200 mg/kg per day[3][4]. For baicalin, oral doses up to 200 mg/kg have been used in rats[5]. Intraperitoneal (i.p.) injections are also common, with doses for baicalein ranging from 3 mg/kg to 80 mg/kg/day[6][7]. It is crucial to start with a pilot study to determine the optimal dose for your specific experimental conditions.
Q4: What are the common administration routes for baicalein and baicalin in vivo?
A4: The most common administration routes are oral (p.o.) gavage and intraperitoneal (i.p.) injection. Oral administration mimics the traditional use of Scutellaria baicalensis extracts and is relevant for developing oral therapeutics. Intraperitoneal injection can be used to bypass first-pass metabolism in the gut and liver, potentially leading to higher systemic exposure of the parent compound.
Q5: How does the disease model affect the pharmacokinetics of these compounds?
A5: The pathological state of the animal model can significantly alter the pharmacokinetics. For instance, in rats with ulcerative colitis, the absorption of baicalin and its metabolites was found to be significantly higher compared to healthy rats[5][8]. Researchers should consider the potential impact of the disease model on drug metabolism and bioavailability when designing their studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low systemic exposure of this compound | - Poor oral bioavailability of the parent compound (baicalein/baicalin).- Rapid metabolism and excretion.- Incorrect vehicle for administration. | - Consider using a different administration route, such as intraperitoneal injection.- Increase the dose of the parent compound, based on tolerability.- Optimize the formulation. For oral administration, consider using a suspension in carboxymethylcellulose (CMC) or a solution in a vehicle like DMSO, followed by dilution[3].- Co-administration with absorption enhancers (use with caution and thorough validation). |
| High variability in experimental results | - Inconsistent gavage technique.- Differences in food intake (can affect gut microbiota and absorption).- Genetic variability within the animal strain. | - Ensure all personnel are properly trained in oral gavage techniques.- Standardize feeding schedules and diet.- Use a sufficient number of animals per group to account for biological variability. |
| Observed toxicity or adverse effects | - Dose of the parent compound is too high.- Vehicle toxicity.- Off-target effects of the parent compound or other metabolites. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Include a vehicle control group to rule out vehicle-induced toxicity.- Carefully monitor animals for any signs of distress or toxicity. |
| Unexpected pharmacological effects | - The observed effect may be due to the parent compound or other metabolites, not solely this compound.- The compound may have multiple mechanisms of action. | - Conduct a thorough literature review of the known effects of baicalein and baicalin.- If possible, measure the plasma concentrations of the parent compound and its major metabolites to correlate with the observed effects. |
Data Presentation
Table 1: Summary of In Vivo Dosages of Baicalein in Rodent Models
| Animal Model | Administration Route | Dosage Range | Therapeutic Effect | Reference |
| Mice (COVID-19 model) | Oral | 200 mg/kg/day | Antiviral, anti-inflammatory | [3] |
| Mice (Lung injury model) | Oral | 50, 100, 200 mg/kg | Anti-inflammatory | [3] |
| Mice (Prostate cancer) | Oral | 10, 20, 40 mg/kg/day | Antitumor | [4] |
| Rats (Pulmonary fibrosis) | Oral | 50, 100 mg/kg/day | Antifibrotic | [6] |
| Rats (Liver fibrosis) | Oral | 40, 80 mg/kg/day | Hepatoprotective | [6] |
| Rats (Parkinson's disease) | Oral | 200 mg/kg/day | Neuroprotective | [6] |
| Mice (Depression model) | Intraperitoneal | 3 mg/kg | Antidepressant | [7] |
| Rats (Obesity model) | Oral | 50 mg/kg | Anti-obesity | [9] |
Table 2: Summary of In Vivo Dosages of Baicalin in Rodent Models
| Animal Model | Administration Route | Dosage Range | Therapeutic Effect | Reference |
| Rats (Ulcerative colitis) | Oral | 200 mg/kg | Anti-inflammatory | [5] |
| Rats (Liver fibrosis) | Intraperitoneal | 70 mg/kg/day | Hepatoprotective | [6] |
| Rats (High-fat diet) | Intraperitoneal | 80 mg/kg/day | Metabolic regulation | [6] |
| Mice (Arthritis) | Intraperitoneal | 100 mg/kg/day | Anti-inflammatory | [6] |
| Rats (Diabetes) | Oral | 120 mg/kg | Antidiabetic | [6] |
| Rats (Pulmonary hypertension) | Intraperitoneal | 100 mg/kg | Cardioprotective | [6] |
Table 3: Pharmacokinetic Parameters of Baicalein and Baicalin in Rats
| Compound | Administration Route & Dose | Cmax | AUC(0-t) | Reference |
| Baicalein | Oral (40 mg/kg simvastatin co-admin) | 173.69 ± 35.49 µg/L | 2018.58 ± 483.11 µg/L*h | [10] |
| Baicalin | Oral (200 mg/kg) - Normal Rats | - | 17.77 ± 0.66 (µg/mL)·h | [5][8] |
| Baicalin | Oral (200 mg/kg) - UC Rats | - | 41.46 ± 0.62 (µg/mL)·h | [5][8] |
| Baicalin | IV (3, 10, 30 mg/kg) | Dose-dependent | Non-linear increase | [11] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of Baicalein Suspension
-
Materials:
-
Baicalein powder
-
0.5% Carboxymethylcellulose (CMC-Na) solution
-
Mortar and pestle or homogenizer
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Appropriately sized syringes
-
-
Procedure:
-
Calculate the required amount of baicalein based on the desired dose and the number of animals.
-
Weigh the baicalein powder accurately.
-
Prepare a 0.5% CMC-Na solution in sterile water.
-
Add a small amount of the CMC-Na solution to the baicalein powder and triturate with a mortar and pestle to form a smooth paste.
-
Gradually add the remaining CMC-Na solution while continuously mixing to achieve the final desired concentration.
-
Ensure the suspension is homogenous before each administration.
-
Administer the suspension to the animals using an appropriate oral gavage needle. The volume should be based on the animal's body weight (typically 5-10 mL/kg for mice and rats).
-
Prepare the suspension fresh daily.
-
Protocol 2: Preparation and Intraperitoneal Injection of Baicalein Solution
-
Materials:
-
Baicalein powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile syringes and needles (25-27 gauge)
-
-
Procedure:
-
Calculate the required amount of baicalein.
-
Dissolve the baicalein powder in a minimal amount of DMSO.
-
Dilute the DMSO solution with sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <5-10%) to avoid toxicity.
-
Ensure the solution is clear and free of precipitates before injection.
-
Administer the solution via intraperitoneal injection. The injection volume should be appropriate for the animal's size (e.g., 100-200 µL for mice).
-
Prepare the solution fresh before each use.
-
Mandatory Visualization
Caption: Experimental workflow for in vivo studies with baicalein/baicalin.
Caption: Key signaling pathways modulated by baicalein and baicalin.
References
- 1. Synthesis and Biochemical Evaluation of Baicalein Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, and pharmacokinetics of oral baicalein tablets in healthy Chinese subjects: A single‐center, randomized, double‐blind, placebo‐controlled multiple‐ascending‐dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The comprehensive study on the therapeutic effects of baicalein for the treatment of COVID-19 in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro effect of baicalein on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative pharmacokinetics of baicalin, wogonoside, baicalein and wogonin in plasma after oral administration of pure baicalin, radix scutellariae and scutellariae-paeoniae couple extracts in normal and ulcerative colitis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Baicalein Exerts Therapeutic Effects against Endotoxin-Induced Depression-like Behavior in Mice by Decreasing Inflammatory Cytokines and Increasing Brain-Derived Neurotrophic Factor Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Pharmacokinetics of Baicalin, Wogonoside, Baicalein and Wogonin in Plasma after Oral Administration of Pure Baicalin, Radix Scutellariae and Scutellariae-Paeoniae Couple Extracts in Normal and Ulcerative Colitis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Baicalein inhibits the pharmacokinetics of simvastatin in rats via regulating the activity of CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of baicalin in rats and its interactions with cyclosporin A, quinidine and SKF-525A: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Analysis of Baicalein 6-O-glucoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Baicalein 6-O-glucoside (Baicalin).
Troubleshooting Guide
Issue: Poor Peak Shape, Low Sensitivity, or High Variability in Results
This is a common indication of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of this compound.
Initial Assessment
-
Qualitative Assessment (Post-Column Infusion): To identify regions in the chromatogram where ion suppression or enhancement occurs, a post-column infusion experiment is recommended.[1][2][3] A drop in the baseline signal of a continuously infused this compound standard upon injection of a blank matrix extract indicates the retention time of interfering components.[1]
-
Quantitative Assessment (Post-Extraction Spike Method): This method quantifies the extent of the matrix effect.[1][4] Compare the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of a neat standard solution at the same concentration. A significant difference indicates the presence of matrix effects.[1][4]
Troubleshooting Workflow
Troubleshooting workflow for addressing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of matrix effects for flavonoid glucosides like this compound?
A1: For flavonoid glycosides, common interfering components in biological matrices such as plasma include phospholipids, salts, and endogenous metabolites.[1] These substances can co-elute with this compound and compete for ionization in the mass spectrometer source, leading to ion suppression and reduced signal intensity.[1][5]
Q2: How can I quantitatively assess the matrix effect in my this compound analysis?
A2: The post-extraction spike method is the standard for quantitative assessment.[1][4] The matrix factor (MF) is calculated by comparing the peak response of the analyte spiked into an extracted blank matrix to the response of the analyte in a neat solvent at the same concentration.[3] An MF of <1 indicates ion suppression, while an MF of >1 suggests ion enhancement.[3]
Q3: What are the recommended sample preparation techniques to minimize matrix effects for this compound?
A3: Rigorous sample cleanup is highly effective.[4] The choice of technique depends on the complexity of the matrix and the required sensitivity.[1]
-
Protein Precipitation (PPT): A simple and fast method using organic solvents (e.g., acetonitrile) or acids. However, it may result in significant ion suppression from remaining phospholipids.[6]
-
Liquid-Liquid Extraction (LLE): Uses immiscible organic solvents to partition the analyte from the aqueous matrix, offering cleaner extracts than PPT.[6]
-
Solid-Phase Extraction (SPE): Provides extensive cleanup by retaining the analyte on a solid sorbent while matrix components are washed away.[2][5] This is often the most effective technique for reducing matrix effects.[4]
Q4: Can optimizing the LC method help reduce matrix effects?
A4: Yes. Optimizing the chromatographic separation to resolve this compound from interfering matrix components is a key strategy.[4] This can be achieved by adjusting the mobile phase gradient, changing the mobile phase composition (e.g., using methanol vs. acetonitrile), or employing a different column chemistry (e.g., C18).[4][7]
Q5: What is the best way to compensate for matrix effects if they cannot be eliminated?
A5: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[4][8] A SIL-IS co-elutes with the analyte and is affected by the matrix in the same way, allowing for accurate correction of signal suppression or enhancement.[4] If a SIL-IS is not available, a structural analog that elutes close to the analyte can be a viable alternative.[4] Another effective strategy is the use of matrix-matched calibration curves, where standards are prepared in a blank matrix representative of the samples.[4][5]
Quantitative Data Summary
The following table summarizes typical matrix effect and recovery values reported for flavonoids in biological matrices, which can serve as a reference for what might be expected for this compound analysis.
| Analyte/Method | Matrix | Sample Preparation | Matrix Effect (%) | Recovery (%) | Reference |
| Bioflavonoids | Food Samples | SPE | -44 to -0.5 | 88 to 96 | [7] |
| Cilostazol (in the presence of Baicalein) | Rat Plasma | Not Specified | No remarkable effects noted | 78.6 ± 11.1 | [9] |
| Baicalin | Rat Plasma | Ethyl Acetate Extraction | 87.6 to 105.4 | 89.1 to 98.7 | [10] |
Note: A matrix effect value of 100% (or a range centered around it) indicates no effect, values <100% indicate suppression, and values >100% indicate enhancement. The values from the literature have been adapted to this format for clarity.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound standard prepared in the mobile phase reconstitution solvent.
-
Set B (Post-Spiked Sample): Extract blank biological matrix (e.g., plasma) using your established protocol. Spike the extracted matrix with this compound to the desired concentration.
-
Set C (Pre-Spiked Sample): Spike blank biological matrix with this compound before extraction. Process this sample using your established protocol.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Workflow for quantitative assessment of matrix effects.
Protocol 2: Recommended Starting LC-MS/MS Parameters for this compound
This protocol is a general starting point and should be optimized for your specific instrumentation and matrix.
| Parameter | Recommendation |
| LC Column | Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)[11] |
| Mobile Phase A | Water with 0.1% formic acid[11] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid[11] |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte, followed by a column wash and re-equilibration. |
| Flow Rate | 0.2-0.5 mL/min[12] |
| Injection Volume | 2-10 µL[12] |
| Ionization Mode | Electrospray Ionization (ESI), negative or positive ion mode. Negative mode is often used for flavonoids.[12] |
| MS/MS Transition | For Baicalin (m/z 447), a common transition is 447 -> 271.[10] These should be optimized on your instrument. |
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Effect of Baicalein on the Pharmacokinetics of Cilostazol and Its Two Metabolites in Rat Plasma Using UPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Baicalin—Current Trends in Detection Methods and Health-Promoting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jfda-online.com [jfda-online.com]
Validation & Comparative
Baicalein 6-O-glucoside vs. Baicalein: A Comparative Guide on Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the oral bioavailability of baicalein and its glycoside form, baicalein 6-O-glucoside. The information presented herein is supported by experimental data from preclinical studies to aid in research and development decisions. While direct comparative studies on this compound are limited, valuable insights can be drawn from studies on the closely related and well-researched baicalein 7-O-glucuronide (baicalin). Both are flavonoid glycosides that are hydrolyzed to the aglycone, baicalein, before absorption.
Executive Summary
Oral administration of baicalein, the aglycone, generally leads to faster and more extensive absorption compared to its glycoside counterparts.[1][2] Flavonoid glycosides, such as baicalin, must first be hydrolyzed by intestinal enzymes to their aglycone form (baicalein) to be absorbed.[1][3][4] This initial hydrolysis step results in a delayed time to reach maximum plasma concentration (Tmax) and a lower peak concentration (Cmax) for the glycoside form.[2] However, once absorbed, baicalein itself undergoes extensive first-pass metabolism, primarily through glucuronidation and sulfation, meaning the predominant forms circulating in the plasma are its conjugated metabolites, including baicalin.[1][2]
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters from a comparative study in rats after oral administration of baicalein versus baicalin (baicalein 7-O-glucuronide). The data represents the concentration of total baicalein (free and conjugated) in plasma.
| Parameter | Oral Baicalein | Oral Baicalin | Key Observation |
| Tmax (Peak Time) | Shorter | Significantly Later[2] | Baicalein is absorbed faster. |
| Cmax (Peak Conc.) | Higher | Lower[2] | Baicalein achieves a higher peak plasma concentration. |
| Relative Absorption | 100% | ~65% (Compared to Baicalein)[2] | Baicalein shows more extensive overall absorption. |
| Absorbed Form | Baicalein (aglycone) | Hydrolyzed to Baicalein prior to absorption[1][4] | The aglycone is the primary form crossing the intestinal barrier. |
| Circulating Form | Glucuronide/Sulfate Conjugates[2] | Glucuronide/Sulfate Conjugates[2] | Both forms result in conjugated metabolites in plasma. |
Data derived from studies in rat models.[2]
Metabolic Pathways and Absorption
The bioavailability differences are rooted in their distinct metabolic and absorption pathways.
-
This compound/Baicalin: As a polar glycoside, it has poor lipophilicity and cannot be readily absorbed in its parent form.[1] It travels to the intestine, where it undergoes hydrolysis by β-glucosidases or β-glucuronidases produced by the gut microbiota.[5][6][7] This enzymatic action cleaves the sugar moiety, releasing the non-polar aglycone, baicalein.
-
Baicalein: As the aglycone, baicalein is more lipophilic and can be absorbed from the intestine, likely via passive diffusion.[8]
Following absorption into the enterocytes, baicalein is subjected to extensive Phase II metabolism (first-pass effect) in the intestinal wall and liver.[1] It is rapidly converted into its glucuronide and sulfate conjugates.[2][8] Therefore, regardless of whether baicalein or its glucoside is administered orally, the main circulating compounds in the bloodstream are baicalein metabolites, such as baicalein-6-O-glucuronide and baicalein-7-O-sulfate.[9][10]
Caption: Metabolic pathway of oral baicalein glucoside vs. baicalein.
Experimental Protocols
The data presented is based on methodologies commonly employed in preclinical pharmacokinetic studies. A representative protocol is detailed below.
1. Animal Model:
-
Species: Male Sprague-Dawley rats.[2]
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water. Animals are typically fasted overnight before drug administration.
2. Drug Administration:
-
Formulation: Baicalein and baicalin (as a proxy for this compound) are suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC).
-
Route: Oral gavage (p.o.).[2]
-
Dosage: A standardized dose, for example, 50 mg/kg, is administered.
3. Sample Collection:
-
Matrix: Blood.
-
Time Points: Blood samples (~0.25 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing into heparinized tubes.
-
Processing: Plasma is separated by centrifugation (e.g., 13,000 rpm for 10 minutes) and stored at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is used for quantification.[11]
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile. The supernatant is then collected, evaporated, and reconstituted for injection.
-
Analysis: To measure total baicalein, plasma samples are often treated with a mixture of β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to the parent baicalein aglycone before analysis.[2][12]
-
Quantification: The concentration of baicalein is determined by comparing the peak area to a standard curve of known concentrations.
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data using non-compartmental analysis with software like WINNONLIN.[2]
Caption: Standard experimental workflow for comparative pharmacokinetic studies.
Conclusion
For oral delivery, baicalein demonstrates superior pharmacokinetic properties compared to its glycoside form, exhibiting faster and more complete absorption. The primary limitation for the glycoside is the requisite intestinal hydrolysis step. However, both compounds are extensively metabolized, resulting in conjugated forms of baicalein being the predominant species in systemic circulation. These findings are critical for drug development, suggesting that direct administration of the aglycone may be a more efficient strategy for achieving higher systemic exposure, although formulation challenges related to the poor solubility of baicalein must be considered.[1]
References
- 1. Exploring Therapeutic Potentials of Baicalin and Its Aglycone Baicalein for Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of metabolic pharmacokinetics of baicalin and baicalein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ffhdj.com [ffhdj.com]
- 4. scispace.com [scispace.com]
- 5. Hydrolysis of dietary flavonoid glycosides by strains of intestinal Bacteroides from humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolysis of dietary flavonoid glycosides by strains of intestinal Bacteroides from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Frontiers | Baicalein Enhances the Oral Bioavailability and Hepatoprotective Effects of Silybin Through the Inhibition of Efflux Transporters BCRP and MRP2 [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Potential therapeutic effects of baicalin and baicalein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic study of baicalein after oral administration in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urinary Pharmacokinetics of Baicalein, Wogonin and Their Glycosides after Oral Administration of Scutellariae Radix in Humans [jstage.jst.go.jp]
A Comparative Guide to the Anti-Inflammatory Efficacy of Baicalin and its Aglycone, Baicalein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of two prominent flavonoids, baicalin and its aglycone, baicalein. While both compounds, primarily derived from the root of Scutellaria baicalensis, have demonstrated significant anti-inflammatory potential, their efficacy can differ based on various experimental conditions. This document synthesizes key findings from in vitro and in vivo studies to facilitate a clearer understanding of their respective mechanisms and potencies.
It is important to note that a direct and comprehensive comparison with another key metabolite, Baicalein 6-O-glucoside, is limited in the current scientific literature. While this metabolite is formed from baicalin, a detailed quantitative analysis of its anti-inflammatory efficacy relative to baicalin is not yet available. Therefore, this guide will primarily focus on the well-documented comparison between baicalin and baicalein.
Data Presentation: Quantitative Comparison of Anti-Inflammatory Effects
The following tables summarize the quantitative data from various studies, highlighting the comparative efficacy of baicalin and baicalein in modulating key inflammatory markers.
Table 1: In Vitro Inhibition of Inflammatory Mediators
| Inflammatory Mediator | Cell Line | Treatment Concentration | % Inhibition by Baicalin | % Inhibition by Baicalein | Reference |
| NO Production | RAW 264.7 Macrophages | 5, 10, 20, 40 μM | Dose-dependent inhibition | IC50: 19.4 ± 1.0 μM | [1] |
| PGE2 Production | RAW 264.7 Macrophages | 10, 50, 100 µM | Not specified | Significant dose-dependent inhibition | [1] |
| TNF-α Production | HUVECs | Not specified | Significant reduction | Significant reduction | [2] |
| IL-6 Production | HUVECs | Not specified | Significant reduction | Significant reduction | [2] |
| IL-8 Production | HUVECs | Not specified | Significant reduction | Significant reduction | [2] |
| MCP-1 mRNA | HUVECs | Not specified | Significant reduction | Significant reduction | [3] |
| IL-8 mRNA | HUVECs | Not specified | Significant reduction | Significant reduction | [3] |
| COX-2 Expression | RAW 264.7 Macrophages | Not specified | No inhibition | Significant inhibition | [4] |
Table 2: In Vivo Anti-Inflammatory Efficacy
| Animal Model | Inflammatory Marker | Baicalin Dose | Baicalein Dose | Outcome | Reference |
| Ulcerative Colitis (rat) | Serum IL-1β, IL-6, IL-17 | 100 mg/kg | 100 mg/kg | Baicalin showed superior reduction in inflammatory cytokines. | [5] |
| LPS-induced Lethal Endotoxemia (mice) | Survival Rate | Not specified | Not specified | Both compounds reduced mortality. | [6] |
| Carrageenan-induced Paw Edema (rat) | Paw Edema Volume | Not applicable | 200 mg/kg | Baicalein significantly inhibited edema. | [1] |
| CCl4-induced Acute Liver Injury (mice) | Serum IL-6, TNF-α | 70 mg/kg/day (IP) | 80 mg/kg/day (oral) | Both significantly suppressed cytokines. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the anti-inflammatory effects of baicalin and baicalein.
In Vitro Anti-inflammatory Assay: LPS-Induced Inflammation in Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of baicalin or baicalein for 1 hour.
-
Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. A standard curve is generated using sodium nitrite.
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis for COX-2 and iNOS: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence detection system.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Sprague-Dawley rats (180-220 g) are used.
-
Treatment: Animals are orally administered with baicalin or baicalein at the desired doses. The control group receives the vehicle.
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of baicalin and baicalein are mediated through the modulation of key signaling pathways.
Baicalin and baicalein exert their anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.
Discussion of Efficacy and Mechanisms
Both baicalin and its aglycone, baicalein, demonstrate robust anti-inflammatory properties by targeting key signaling pathways, primarily the NF-κB and MAPK pathways. This leads to a downstream reduction in the production of a wide array of pro-inflammatory mediators, including cytokines (TNF-α, IL-6, IL-8), chemokines (MCP-1), and enzymes involved in the inflammatory process (COX-2, iNOS).
A critical factor influencing the comparative efficacy of orally administered baicalin and baicalein is their metabolism. Baicalin, a glucuronide, is poorly absorbed in the upper gastrointestinal tract. It is primarily hydrolyzed by the gut microbiota in the lower intestine to baicalein, which is then readily absorbed. This biotransformation suggests that baicalein is the primary bioactive form responsible for the systemic anti-inflammatory effects observed after oral administration of baicalin.
In vitro studies provide a more direct comparison of their intrinsic activities. Some studies suggest that baicalein is a more potent inhibitor of certain inflammatory targets, such as COX-2, than baicalin. However, in some in vivo models, such as ulcerative colitis, baicalin has been reported to be more effective. This discrepancy may be attributed to differences in local concentrations in the gut, where baicalin may exert direct effects before being metabolized, or to other pharmacokinetic and pharmacodynamic factors.
Conclusion
Both baicalin and baicalein are potent anti-inflammatory agents with significant therapeutic potential. The choice between these compounds for research and development may depend on the specific inflammatory condition being targeted and the desired route of administration. Baicalein appears to be the more active form systemically after oral administration of baicalin due to metabolic conversion by the gut microbiota. However, baicalin itself may have direct effects, particularly in the gastrointestinal tract.
Further research is warranted to fully elucidate the comparative efficacy of these compounds in various inflammatory models and to investigate the specific anti-inflammatory role of other metabolites like this compound. A deeper understanding of their structure-activity relationships and metabolic fates will be crucial for the development of novel anti-inflammatory therapies.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Baicalin, baicalein and wogonin inhibits high glucose-induced vascular inflammation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential therapeutic effects of baicalin and baicalein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of Baicalin, Baicalein, and Wogonin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-Tumor Effects of Baicalein and Its Glycosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baicalein, a flavonoid isolated from the root of Scutellaria baicalensis, and its glycoside derivatives, such as Baicalin, have garnered significant attention for their potential anti-tumor properties. While specific in vivo data on Baicalein 6-O-glucoside is limited in publicly available literature, extensive research on Baicalein and Baicalin provides valuable insights into their efficacy and mechanisms of action in various cancer models. This guide offers a comparative analysis of the in vivo anti-tumor effects of Baicalein and Baicalin against conventional chemotherapeutic agents, supported by experimental data and detailed methodologies.
Comparative Efficacy of Baicalein and Baicalin In Vivo
The anti-tumor activity of Baicalein and its glycoside Baicalin has been evaluated in various preclinical xenograft models, often in comparison with standard-of-care chemotherapeutics like 5-fluorouracil (5-FU) and doxorubicin. These studies highlight the potential of these natural compounds to inhibit tumor growth and modulate key signaling pathways.
Table 1: Comparison of In Vivo Anti-Tumor Efficacy of Baicalein and Baicalin with Standard Chemotherapeutics
| Compound | Cancer Model | Animal Model | Dosage and Administration | Tumor Growth Inhibition | Comparator | Comparator Efficacy | Reference |
| Baicalein | Human Prostate Cancer (DU-145 xenograft) | SCID Mice | 10, 20, 40 mg/kg/day (oral) | Statistically significant tumor volume reduction (p<0.01) at all doses compared to control. | Vehicle Control | - | [1] |
| Baicalin | Colorectal Cancer (MC38 allograft) | Mice | Not specified | Slight reduction in tumor growth. Combination with 5-FU showed significantly greater suppression than either agent alone (p<0.0021 vs Baicalin, p<0.0002 vs 5-FU). | 5-Fluorouracil (5-FU) | Slight reduction in tumor growth. | [2] |
| Baicalein | Non-Small Cell Lung Cancer (H-460 orthotopic) | Athymic Nude Mice | Not specified | Significantly reduced tumor growth (p<0.05) and prolonged survival. | Untreated Control | - | [3] |
| Baicalein | Gastric Cancer (Subcutaneous xenograft) | Xenograft Mice | Not specified | Prevented tumor growth. | Control | - | |
| Baicalin Derivatives (BAD and BAL) | Lung Cancer (A549 xenograft) | Nude Mice | 100 mg/kg (oral) for 24 days | BA: 35.01%, BAD: 53.30%, BAL: 59.35% | Baicalin (BA) | 35.01% | [4] |
Note: This table summarizes data from different studies and direct comparison of absolute inhibition rates should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo xenograft studies investigating the anti-tumor effects of Baicalein and Baicalin.
Human Prostate Cancer Xenograft Model
-
Cell Line: DU-145 human prostate cancer cells.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Tumor Implantation: Subcutaneous injection of DU-145 cells into the flank of the mice.
-
Treatment Groups:
-
Vehicle control (e.g., carboxymethylcellulose).
-
Baicalein (10, 20, and 40 mg/kg/day).
-
-
Drug Administration: Oral gavage, administered daily for a specified period (e.g., 28 days).
-
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width^2)/2 is commonly used.
-
At the end of the study, tumors are excised and weighed.
-
Immunohistochemical analysis of tumor tissue for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., TUNEL assay).[1]
-
Colorectal Cancer Allograft Model
-
Cell Line: MC38 murine colorectal cancer cells.
-
Animal Model: Syngeneic mice (e.g., C57BL/6).
-
Tumor Implantation: Subcutaneous injection of MC38 cells.
-
Treatment Groups:
-
Vehicle control.
-
Baicalin alone.
-
5-Fluorouracil (5-FU) alone.
-
Combination of Baicalin and 5-FU.
-
-
Drug Administration: Specific routes and schedules for each agent (e.g., daily oral gavage for Baicalin, weekly intraperitoneal injection for 5-FU).
-
Efficacy Assessment:
-
Monitoring of tumor growth by caliper measurements.
-
Assessment of animal body weight as an indicator of toxicity.
-
At the end of the study, analysis of tumor tissue for changes in signaling pathways (e.g., CDK-RB pathway) via methods like reverse-phase protein array (RPPA) and immunoblotting.[2]
-
Signaling Pathways and Mechanisms of Action
Baicalein and Baicalin exert their anti-tumor effects by modulating multiple signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt pathway is a key target.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Baicalein has been shown to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[5]
Caption: Baicalein inhibits the PI3K/Akt pathway, reducing cell proliferation and promoting apoptosis.
Experimental Workflow for In Vivo Xenograft Study
The following diagram illustrates a typical workflow for an in vivo xenograft study to evaluate the anti-tumor efficacy of a compound like Baicalein.
Caption: A generalized workflow for in vivo evaluation of anti-tumor compounds.
Conclusion
Current preclinical evidence strongly suggests that Baicalein and its glycoside Baicalin possess significant in vivo anti-tumor activities across a range of cancer types. Their ability to inhibit tumor growth, often comparable or synergistic with standard chemotherapeutics, and their modulation of critical signaling pathways like PI3K/Akt, underscore their potential as novel anti-cancer agents. While direct in vivo studies on this compound are needed to ascertain its specific efficacy, the existing data on related compounds provides a solid foundation for its further investigation and development. The experimental protocols and pathway analyses presented in this guide offer a framework for researchers to design and interpret future studies in this promising area of cancer drug discovery.
References
- 1. In vivo and in vitro effect of baicalein on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scutellaria baicalensis enhances 5-fluorouracil-based chemotherapy via inhibition of proliferative signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor Activity In Vivo and Vitro of New Chiral Derivatives of Baicalin and Induced Apoptosis via the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baicalein induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of the Metabolic Pathways of Baicalin and Baicalein 6-O-Glucoside
This guide provides a detailed comparison of the metabolic pathways of baicalin and its related compound, baicalein 6-O-glucoside. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the pharmacokinetics and biotransformation of these bioactive flavonoids.
Introduction to Baicalin and Baicalein Glucosides
Baicalin (baicalein 7-O-glucuronide) is a major flavonoid glycoside found in the roots of Scutellaria baicalensis Georgi, a plant widely used in traditional medicine. Baicalein, the aglycone of baicalin, and its various glycoside forms, including this compound (more accurately described as baicalein 6-O-glucuronide in metabolic contexts), are known for their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Understanding their metabolic fates is crucial for elucidating their mechanisms of action and optimizing their therapeutic applications.
Comparative Metabolic Pathways
The metabolic pathways of baicalin and this compound are intricately linked, with baicalin undergoing significant transformation to its aglycone, baicalein, which then serves as a precursor for various conjugates, including baicalein 6-O-glucuronide.
Metabolic Pathway of Baicalin
Following oral administration, baicalin has low bioavailability in its original form. Its metabolic journey is characterized by the following key steps:
-
Intestinal Hydrolysis: Baicalin is poorly absorbed in the upper gastrointestinal tract. Upon reaching the intestine, it is extensively hydrolyzed by β-glucuronidase enzymes produced by the gut microbiota.[1][2][3] This enzymatic cleavage removes the glucuronic acid moiety from the 7-O-position, releasing its aglycone, baicalein. This deglycosylation is a critical and often rate-limiting step for the absorption of baicalin's bioactive form.[1][3]
-
Absorption of Baicalein: The resulting baicalein is more lipophilic than baicalin and is readily absorbed from the intestine into the systemic circulation.
-
Hepatic Metabolism (Phase II Conjugation): Once absorbed, baicalein undergoes extensive first-pass metabolism, primarily in the liver.[1][4] The main metabolic reactions are phase II conjugation processes:
-
Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to the hydroxyl groups of baicalein, forming various baicalein glucuronides. This process can regenerate baicalin (baicalein 7-O-glucuronide) and also produce other isomers, such as baicalein 6-O-glucuronide.[1][5][6]
-
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to baicalein, forming baicalein sulfates.[1]
-
-
Enterohepatic Circulation: The conjugated metabolites, including baicalin and other glucuronides, can be excreted into the bile and returned to the intestine, where they can be hydrolyzed again by gut bacteria, allowing for reabsorption of baicalein. This enterohepatic recycling contributes to the overall systemic exposure to baicalein and its metabolites.[1][2][7]
-
Excretion: The metabolites of baicalin are primarily excreted in the bile and urine.[1]
Metabolic Pathway of Baicalein and the Formation of this compound
When baicalein is administered directly, it bypasses the initial intestinal hydrolysis step required for baicalin. However, it is still subject to extensive metabolism:
-
First-Pass Metabolism: After oral administration, baicalein itself has very low systemic bioavailability due to extensive first-pass metabolism in the intestine and liver.[4][8][9]
-
Phase II Conjugation: Similar to the fate of baicalein derived from baicalin, directly administered baicalein is rapidly and extensively metabolized through glucuronidation and sulfation in the liver and intestinal wall.[1][4]
-
Formation of Baicalein 6-O-Glucuronide: One of the significant metabolites formed from baicalein is baicalein 6-O-β-D-glucopyranuronoside (B6G).[5][6] Studies in rats have shown that after oral administration of either baicalin or baicalein, B6G is a major metabolite found in the plasma, with concentrations often exceeding that of baicalin itself.[5][6] The formation of B6G primarily occurs in the liver.[5][6]
-
Other Conjugates: In addition to B6G, other glucuronide and sulfate conjugates of baicalein are also formed.
Data Presentation
Pharmacokinetic Parameters
The following table summarizes the pharmacokinetic parameters of baicalin, baicalein, and their metabolites from studies in rats.
| Compound Administered | Analyte | Route | Dose | Cmax (µM) | Tmax (h) | AUC (µM·h) | Reference |
| Baicalin | Baicalein Conjugates | Oral | - | Lower than baicalein admin. | Significantly later than baicalein admin. | - | [8] |
| Baicalein | Baicalein Conjugates | Oral | - | Higher than baicalin admin. | Significantly earlier than baicalin admin. | - | [8] |
| Baicalin (BG) | Baicalein 6-O-glucuronide (B6G) | Oral | 20 mg/kg | 1.66 ± 0.34 | - | 19.8 ± 3.9 | [5][6] |
| Baicalin (BG) | Baicalin (BG) | Oral | 20 mg/kg | 0.853 ± 0.065 | - | 10.0 ± 3.1 | [5][6] |
| Baicalein | Baicalein Conjugates | IV | - | - | - | 75.7% of dose | [8] |
| Baicalein | Baicalein Conjugates | Oral | - | - | - | Absolute absorption: 40% | [8] |
| Baicalin | Baicalein Conjugates | Oral | - | - | - | Relative absorption (vs. baicalein): 65% | [8] |
In Vitro Metabolism Parameters
The following table presents the kinetic parameters for the interconversion of baicalin and baicalein in rat tissue preparations.
| Tissue | Reaction | Km (µmol/L) | Vmax (µmol/min/g protein) | Reference |
| Hepatic microsomes | Baicalin → Baicalein | 44.65 ± 6.01 | 12.32 ± 0.56 | [10] |
| Renal microsomes | Baicalin → Baicalein | 92.73 ± 11.41 | 3.30 ± 0.18 | [10] |
| Bladder homogenates | Baicalin → Baicalein | 74.60 ± 3.68 | 5.93 ± 0.12 | [10] |
| Hepatic microsomes | Baicalein → Baicalin | 67.46 ± 10.49 | 14.74 ± 0.97 | [10] |
| Renal microsomes | Baicalein → Baicalin | 226.7 ± 71.59 | 5.91 ± 1.03 | [10] |
| Intestinal microsomes | Baicalein → Baicalin | 177.3 ± 35.85 | 38.14 ± 3.60 | [10] |
| Bladder homogenates | Baicalein → Baicalin | 18.33 ± 2.53 | 1.22 ± 0.05 | [10] |
Experimental Protocols
The following are representative protocols for studying the metabolism of baicalin and baicalein, synthesized from methodologies reported in the cited literature.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of baicalin and its metabolites after oral administration.
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Weight: 200-250 g.
-
Acclimation: Acclimatize animals for at least one week before the experiment with free access to standard chow and water.
-
Fasting: Fast rats overnight (12-18 hours) before drug administration, with free access to water.
2. Drug Administration:
-
Formulation: Suspend baicalin in a suitable vehicle, such as 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
-
Dose: Administer a single oral dose of baicalin (e.g., 20-500 mg/kg) via oral gavage.
3. Sample Collection:
-
Blood Sampling: Collect blood samples (approximately 0.3 mL) from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples (e.g., 5,000 rpm for 10 minutes) to separate the plasma. Store plasma samples at -20°C or -80°C until analysis.
-
Urine and Feces Collection: House rats in metabolic cages for the collection of urine and feces over a specified period (e.g., 48 hours).
4. Sample Preparation for Analysis:
-
Protein Precipitation: To a known volume of plasma, add a protein precipitating agent like methanol or acetonitrile (often in a 1:3 or 1:4 ratio).
-
Internal Standard: Add an internal standard (e.g., luteolin or another suitable compound) to all samples and calibration standards.
-
Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Injection: Transfer the supernatant to an autosampler vial for injection into the HPLC or LC-MS/MS system.
5. Analytical Method (HPLC-MS/MS):
-
Chromatographic System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).
-
Detection: Mass spectrometry detection in multiple reaction monitoring (MRM) mode to specifically quantify baicalin, baicalein, baicalein 6-O-glucuronide, and other metabolites.
6. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) using non-compartmental analysis software.
In Vitro Metabolism Study using Rat Liver Microsomes
Objective: To investigate the enzymatic kinetics of baicalein glucuronidation in the liver.
1. Preparation of Rat Liver Microsomes (RLMs):
-
Prepare RLMs from rat livers using differential centrifugation methods as previously described in the literature.
-
Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).
2. Incubation Mixture:
-
Prepare an incubation mixture in a microcentrifuge tube containing:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Magnesium chloride (MgCl2, e.g., 5 mM)
-
Baicalein (substrate, at various concentrations, e.g., 1-100 µM, dissolved in a small amount of DMSO)
-
Rat liver microsomes (e.g., 0.5 mg/mL protein)
-
Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA, e.g., 2 mM)
-
3. Incubation Procedure:
-
Pre-incubation: Pre-incubate the mixture of buffer, MgCl2, baicalein, and microsomes at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
-
Initiation of Reaction: Start the metabolic reaction by adding the cofactor (UDPGA).
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as ice-cold acetonitrile or methanol, which also serves to precipitate the microsomal proteins.
4. Sample Processing and Analysis:
-
Centrifugation: Centrifuge the terminated reaction mixture at high speed to pellet the proteins.
-
Analysis: Analyze the supernatant for the formation of baicalein glucuronides using a validated HPLC or LC-MS/MS method as described in the in vivo protocol.
5. Enzyme Kinetic Analysis:
-
Measure the rate of metabolite formation at different substrate concentrations.
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km (Michaelis constant) and Vmax (maximum reaction velocity).
Visualization of Pathways and Workflows
Caption: Metabolic pathway of orally administered baicalin.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and high-throughput quantification of baicalein and its metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Preparation, pharmacokinetics and biodistribution of baicalin-loaded liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. [In vitro metabolic interconversion between baicalin and baicalein in the liver, kidney, intestine and bladder of rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatic Metabolism and Disposition of Baicalein via the Coupling of Conjugation Enzymes and Transporters—In Vitro and In Vivo Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. [In vitro effect of banxiaxiexin-decoction and different combinations on the metabolic activities of baicalin and baicalein in rat liver microsomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Baicalein 6-O-glucoside and Other Prominent Flavonoids
For Immediate Release: November 24, 2025
A comprehensive analysis of Baicalein 6-O-glucoside in comparison to other well-known flavonoids—Baicalein, Quercetin, and Luteolin—reveals distinct differences in their antioxidant and anti-inflammatory properties. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their biological activities, supported by experimental data and detailed methodologies.
Quantitative Comparison of Bioactivities
The efficacy of these flavonoids in key biological assays is summarized below. Direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions across different studies.
Antioxidant Activity
The antioxidant potential was primarily evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A lower IC50 value indicates stronger antioxidant activity.
| Compound | DPPH Radical Scavenging IC50 (µM) | Source(s) |
| Baicalein | 0.250 µg/mL (~0.92 µM) | [1] |
| Baicalin (Baicalein 7-O-glucuronide) | 16.4 µg/mL (~36.7 µM) | [2] |
| Quercetin | 19.3 µM | [3] |
| Luteolin | 26.304 µg/mL (~91.9 µM) | [4] |
Note: IC50 values were converted to µM for comparison where possible.
Anti-inflammatory Activity
The anti-inflammatory effects were assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
| Compound | Nitric Oxide (NO) Inhibition | Source(s) |
| This compound | Decreased NO production more effectively than Baicalein | [5][6] |
| Baicalein | Inhibited NO production in a dose-dependent manner | [7][8] |
| Quercetin | Inhibited NO production | [9][10][11] |
| Luteolin | Inhibited NO production with an IC50 of 6.9 µM in BV-2 microglial cells | [12] |
Detailed Experimental Protocols
DPPH Radical Scavenging Assay
This assay evaluates the hydrogen-donating or radical-scavenging ability of an antioxidant.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.
-
Reaction Mixture: Various concentrations of the test flavonoid are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Nitric Oxide (NO) Inhibitory Assay in RAW 264.7 Macrophages
This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^5 cells/well) and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test flavonoid for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and measuring the absorbance at around 540 nm.
-
Calculation: The amount of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite levels in the treated groups to the LPS-stimulated control group.
Signaling Pathway Modulation
Flavonoids exert their biological effects by modulating various intracellular signaling pathways. Below are simplified diagrams of key pathways affected by Baicalein, Quercetin, and Luteolin.
Baicalein and the NF-κB Signaling Pathway
Baicalein has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[5][13][14] It can prevent the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Caption: Baicalein inhibits the NF-κB signaling pathway.
Baicalein and the Nrf2 Signaling Pathway
Baicalein can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of the antioxidant response.[15][16][17][18]
Caption: Baicalein activates the Nrf2 antioxidant pathway.
Quercetin and the MAPK Signaling Pathway
Quercetin is known to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes like inflammation, proliferation, and apoptosis.
Caption: Quercetin modulates the MAPK/ERK signaling pathway.
Luteolin and the NF-κB Signaling Pathway
Similar to Baicalein, Luteolin also exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: Luteolin inhibits the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification and antioxidant activities of baicalin isolated from the root of huangqin (Scutellaria baicalensis gcorsi) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Baicalein inhibits TNF-α-induced NF-κB activation and expression of NF-κB-regulated target gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Baicalin Alleviates LPS-Induced Oxidative Stress via NF-κB and Nrf2–HO1 Signaling Pathways in IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide/cyclic GMP-mediated relaxation by purified flavonoids, baicalin and baicalein, in rat aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wogonin, baicalin, and baicalein inhibition of inducible nitric oxide synthase and cyclooxygenase-2 gene expressions induced by nitric oxide synthase inhibitors and lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production by quercetin in endotoxin/cytokine-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quercetin inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-dependent HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide synthase inhibitors and lipopolysaccharide induced inducible NOS and cyclooxygenase-2 gene expressions by rutin, quercetin, and quercetin pentaacetate in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Luteolin inhibits LPS-stimulated inducible nitric oxide synthase expression in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Multifaceted Role of Baicalein in Cancer Management through Modulation of Cell Signalling Pathways [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Baicalein Alleviates Liver Oxidative Stress and Apoptosis Induced by High-Level Glucose through the Activation of the PERK/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells [medsci.org]
- 18. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? [mdpi.com]
A Comparative Guide to the Mechanisms of Action: Baicalein versus its Glucoside Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanisms of action of the flavonoid baicalein and its major glucoside derivative, baicalin (baicalein 7-O-glucuronide). While baicalein 6-O-glucoside is a significant metabolite of baicalein, there is a notable lack of research on its specific pharmacological activities, limiting a direct comparison. Therefore, this document will focus on the well-documented differences between baicalein and baicalin, providing quantitative data, experimental protocols, and signaling pathway diagrams to elucidate their distinct biological effects.
Introduction
Baicalein, a flavonoid originally isolated from the roots of Scutellaria baicalensis, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1] In vivo, baicalein is rapidly metabolized into its glucuronide forms, primarily baicalin (baicalein 7-O-glucuronide) and baicalein 6-O-glucuronide.[2] The addition of a glucuronide moiety significantly alters the physicochemical properties of the molecule, impacting its bioavailability and mechanism of action. Generally, the aglycone form, baicalein, is considered more biologically active in in vitro studies due to its higher lipophilicity and ability to more readily cross cell membranes.[3]
Comparative Analysis of Bioactivity
Experimental evidence consistently demonstrates that baicalein exhibits greater potency across a range of biological assays compared to its glucoside, baicalin. This difference is often attributed to the structural variance and resulting lipophilicity.
Table 1: Comparative Quantitative Data of Baicalein and Baicalin
| Parameter | Baicalein | Baicalin | Cell Line/System | Reference |
| IC50 (Cytotoxicity) | 95 ± 4.8 µmol/L | 250 ± 10.5 µmol/L | MCF-7 (Breast Cancer) | [3] |
| 115 ± 2.6 µmol/L | 167 ± 6.7 µmol/L | HUVEC-ST (Endothelial) | [3] | |
| 5.3 µg/mL | - | MCF-7 (Breast Cancer) | [4] | |
| 5.9 µg/mL | - | MDA-MB-435 (Breast Cancer) | [4] | |
| IC50 (Src Kinase Inhibition) | 4 µM | 17 µM | In vitro kinase assay | [5] |
| LD50 (Normal Ovarian Cells) | 68 µM | 177 µM | IOSE-364 (Normal Ovarian) | [6] |
Mechanisms of Action: Key Signaling Pathways
Both baicalein and baicalin exert their effects by modulating several critical intracellular signaling pathways. However, the extent of this modulation often differs, with baicalein typically showing a more pronounced effect.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation and cell survival. Both baicalein and baicalin have been shown to inhibit this pathway, but baicalein is generally a more potent inhibitor.
-
Baicalein: Directly inhibits IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[1]
-
Baicalin: Also inhibits the NF-κB pathway, often demonstrated in vivo where it can be hydrolyzed to baicalein. Its direct effects on the pathway are generally weaker than its aglycone.[7]
References
- 1. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baicalein 6-O-β-D-glucopyranuronoside is a main metabolite in the plasma after oral administration of baicalin, a flavone glucuronide of scutellariae radix, to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Baicalin and Baicalein Enhance Cytotoxicity, Proapoptotic Activity, and Genotoxicity of Doxorubicin and Docetaxel in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Therapeutic Potential of Baicalin and Baicalein in Breast Cancer: A Systematic Review of Mechanisms and Efficacy [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory Effect of Baicalin and Baicalein on Ovarian Cancer Cells [mdpi.com]
- 7. mdpi.com [mdpi.com]
Unveiling the Role of Baicalein and its Glycosides in Cellular Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding how natural compounds modulate cellular signaling pathways is paramount in the quest for novel therapeutics. Baicalein, a flavonoid found in the roots of Scutellaria baicalensis, and its glycoside derivatives have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. This guide provides a comparative analysis of Baicalein and its prominent glycoside, Baicalin, in modulating key signaling pathways, supported by experimental data. While direct experimental data on Baicalein 6-O-glucoside is limited in current scientific literature, the extensive research on Baicalein and Baicalin offers valuable insights into the potential activities of this and other glycosylated forms.
Comparative Analysis of Signaling Pathway Modulation
Baicalein and its glycoside counterpart, Baicalin (Baicalein 7-O-glucuronide), exert their biological effects by influencing a multitude of intracellular signaling cascades. Below is a summary of their impact on several critical pathways.
| Signaling Pathway | Baicalein | Baicalin | Key Downstream Effects |
| NF-κB Signaling | Potent inhibitor of NF-κB activation by preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB subunits.[1][2] | Also inhibits NF-κB activation, often demonstrated in response to inflammatory stimuli like LPS.[1][3] | Reduction of pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-1β) and enzyme (e.g., COX-2, iNOS) expression.[1][3] |
| PI3K/Akt Signaling | Modulates the PI3K/Akt pathway, with effects being cell-type and context-dependent. It can inhibit this pathway in cancer cells to induce apoptosis, while activating it in neuronal cells to promote survival.[4][5] | Activates the PI3K/Akt pathway, contributing to its neuroprotective and cardioprotective effects.[6] | Regulation of cell survival, proliferation, and apoptosis.[4][6] |
| MAPK Signaling | Inhibits the phosphorylation of key MAPK members including ERK, JNK, and p38 in various models of inflammation and cancer.[1] | Demonstrates inhibitory effects on MAPK signaling, contributing to its anti-inflammatory properties. | Control of cell proliferation, differentiation, and stress responses. |
| Nrf2/HO-1 Signaling | Activates the Nrf2 antioxidant response pathway by promoting the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[5] | Also shown to activate the Nrf2 pathway, contributing to its antioxidant and cytoprotective effects.[4] | Enhanced cellular defense against oxidative stress.[4][5] |
| JAK/STAT Signaling | Can inhibit the JAK/STAT pathway, particularly STAT3, which is often constitutively active in cancer cells. | Limited direct evidence compared to Baicalein, but its anti-inflammatory effects may involve modulation of this pathway. | Regulation of immune responses and cell growth. |
Visualizing the Molecular Interactions
To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways modulated by Baicalein and the general workflow for investigating these effects.
Caption: A simplified diagram of signaling pathways modulated by Baicalein.
Caption: A general experimental workflow for studying signaling pathway modulation.
Experimental Protocols
The following are generalized methodologies for key experiments used to assess the impact of compounds like Baicalein and Baicalin on signaling pathways.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 (murine macrophages), THP-1 (human monocytes), or various cancer cell lines (e.g., MCF-7, A549) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are typically pre-treated with various concentrations of Baicalein or Baicalin for a specific duration (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 30 minutes for signaling protein phosphorylation, 6-24 hours for cytokine production or gene expression).
Western Blot Analysis
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-p65, p65, p-Akt, Akt, p-ERK, ERK, Nrf2, HO-1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using a commercial kit (e.g., TRIzol reagent or RNeasy Kit). The quality and quantity of RNA are assessed, and a fixed amount (e.g., 1 µg) is reverse-transcribed into cDNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR is performed using a SYBR Green master mix and gene-specific primers for target genes (e.g., TNF-α, IL-6, IL-1β, COX-2, iNOS, HO-1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: The cell culture supernatant is collected after treatment.
-
ELISA Procedure: The concentration of secreted cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The absorbance is read at the appropriate wavelength, and the cytokine concentrations are determined from a standard curve.
The Case of this compound: An Area for Future Research
A comprehensive search of the scientific literature reveals a notable lack of direct experimental data on the biological activities and signaling pathway modulation of this compound. While studies have identified Baicalein 6-O-glucuronide as a major metabolite of Baicalin[7], this is a distinct molecule from the 6-O-glucoside. The presence and activity of this compound in biological systems remain largely unexplored.
The extensive data available for Baicalein and Baicalin, however, provides a strong foundation for postulating the potential effects of other glycosylated forms. Glycosylation can significantly impact a molecule's solubility, bioavailability, and interaction with cellular targets. Therefore, while the core pharmacophore of Baicalein is retained, the specific nature and position of the sugar moiety would likely influence its potency and selectivity in modulating the signaling pathways discussed. Future research is warranted to synthesize and characterize this compound and systematically evaluate its biological activities in comparison to its well-studied relatives. Such studies will be crucial in expanding our understanding of the structure-activity relationships of this important class of flavonoids and their potential for therapeutic development.
References
- 1. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajp.mums.ac.ir [ajp.mums.ac.ir]
- 3. mdpi.com [mdpi.com]
- 4. Potential therapeutic effects of baicalin and baicalein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
Comparative Pharmacokinetics of Baicalein 6-O-Glucuronide: A Cross-Species Analysis
A comprehensive examination of the pharmacokinetic profiles of Baicalein 6-O-Glucuronide, a principal active metabolite of Baicalin, reveals significant species-dependent variations in its absorption, distribution, metabolism, and excretion. This guide provides an objective comparison of its behavior in different species, supported by experimental data, to inform preclinical and clinical research in drug development.
Baicalein 6-O-glucuronide (B6G), a major metabolite of the flavonoid baicalin found in the roots of Scutellaria baicalensis, has garnered considerable interest for its potential therapeutic activities. Understanding its pharmacokinetic profile across different species is paramount for the translation of preclinical findings to clinical applications. This guide synthesizes available data on the comparative pharmacokinetics of B6G, focusing on key parameters that govern its systemic exposure and fate.
Quantitative Pharmacokinetic Parameters
The systemic exposure to Baicalein 6-O-glucuronide following the administration of its parent compound, baicalin, varies significantly across species. The following table summarizes the key pharmacokinetic parameters of B6G observed in rats and humans. It is important to note that direct comparative studies administering B6G are scarce; the data presented here is derived from studies involving the oral administration of baicalin, from which B6G is a major metabolite.
| Species | Dosage of Parent Compound (Baicalin) | Analyte | Cmax (µM) | Tmax (h) | AUC (µM·h) |
| Rat (Wistar) | 20 mg/kg (oral) | Baicalein 6-O-glucuronide | 1.66 ± 0.34 | 4.00 ± 2.00 | 19.8 ± 3.9 |
| Human | 600 mg Baicalein (oral, multiple dose) | Baicalein 6-O-glucuronide | Data not explicitly provided in primary text | - | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data for humans was indicated to be in supplementary materials of a cited study, which was not publicly accessible.
Experimental Protocols
The data presented in this guide are based on robust experimental methodologies designed to accurately quantify the pharmacokinetic profiles of baicalein and its metabolites.
Rat Pharmacokinetic Study Protocol
A study investigating the metabolites of baicalin in Wistar rats provides a clear experimental workflow.[1]
-
Animal Model: Male Wistar rats were used for the study.
-
Dosing: Baicalin was administered orally at a dose of 20 mg/kg.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analytical Method: Plasma concentrations of Baicalein 6-O-glucuronide were determined using High-Performance Liquid Chromatography (HPLC) coupled with an electrochemical detector. The identity of the metabolite was confirmed using HPLC with tandem mass spectrometry (HPLC/MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data was analyzed to calculate key pharmacokinetic parameters including Cmax, Tmax, and AUC.
The following diagram illustrates the typical workflow for a pharmacokinetic study of baicalin and its metabolites.
Caption: Experimental workflow for pharmacokinetic analysis.
Metabolic Pathways
The formation of Baicalein 6-O-glucuronide is a critical step in the metabolism of baicalin. After oral administration, baicalin is first hydrolyzed to its aglycone, baicalein, primarily by the gut microbiota. Baicalein is then absorbed and undergoes extensive first-pass metabolism, including glucuronidation, in the intestine and liver to form various metabolites, with Baicalein 6-O-glucuronide being a prominent one.
The diagram below outlines the metabolic conversion of baicalin to Baicalein 6-O-glucuronide.
Caption: Metabolic pathway of Baicalin to B6G.
Comparative Discussion
The available data, primarily from rat studies, indicates that Baicalein 6-O-glucuronide is a significant metabolite of baicalin, with substantial plasma concentrations observed after oral administration of the parent compound.[1] In humans, Baicalein 6-O-glucuronide has also been identified as a metabolite of baicalein, although specific pharmacokinetic parameters from publicly available literature are limited. One study in healthy Chinese subjects identified Baicalein-6-O-glucuronide as one of the metabolites after oral administration of baicalein tablets, with detailed pharmacokinetic parameters reported in a supplementary file.[2]
While a direct quantitative comparison across multiple species is challenging due to the limited availability of published data, the metabolic pathway involving the formation of baicalein and its subsequent glucuronidation appears to be a conserved process in both rats and humans.[3][4] The differences in gut microbiota composition, as well as the activity of glucuronidation enzymes in the intestine and liver, are likely to be the primary drivers of the species-specific differences in the pharmacokinetic profile of Baicalein 6-O-glucuronide.
Further research is warranted to elucidate the complete pharmacokinetic profile of Baicalein 6-O-glucuronide in a wider range of species, including non-rodent models such as dogs and non-human primates. Such studies would provide a more comprehensive understanding of its absorption, distribution, metabolism, and excretion, which is crucial for predicting its behavior in humans and for the successful development of baicalin or baicalein as therapeutic agents.
References
- 1. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of metabolic pharmacokinetics of baicalin and baicalein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Food on the Pharmacokinetic Profile of Baicalein Chewable Tablets in Healthy Volunteers [journal11.magtechjournal.com]
A Comparative Guide to the Analytical Cross-Validation of Baicalein 6-O-glucoside Quantification
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of Baicalein 6-O-glucoside is critical for pharmacokinetic studies, quality control of herbal medicines, and metabolite identification. This guide provides a comparative overview of various analytical methods used for the quantification of this compound and its closely related isomer, Baicalin (Baicalein 7-O-glucuronide), for which a greater volume of methodological literature exists. The analytical principles and methods are largely transferable between these two isomers.
This publication details and contrasts High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Diode Array Detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to furnish researchers with the necessary data to select the most appropriate analytical strategy for their specific research needs.
Comparison of Analytical Method Performance
The selection of an analytical method for the quantification of this compound hinges on the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance parameters of commonly employed analytical techniques, compiled from various validation studies.
| Parameter | HPLC-UV [1][2][3][4] | UHPLC-PDA [1] | LC-MS/MS [1][5][6][7] |
| Linearity Range | 0.12 - 1.2 µg | 0.075 - 17.50 µg/mL | 1.56 - 4000 nM (in blood) |
| Limit of Detection (LOD) | 2.20 ng/mL[8] | 0.16 µg/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 6.68 ng/mL[8] | 0.48 µg/mL | 0.5 ng/mL[6][7] |
| Precision (RSD%) | < 15% | Not Reported | < 15%[6][7] |
| Accuracy (Recovery %) | 98.6%[1][2] | Not Reported | -6.7% to 5.8% (RE%)[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the experimental protocols for the key techniques discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine quality control of raw materials and formulations due to its robustness and cost-effectiveness.
-
Instrumentation : A standard HPLC system equipped with a UV detector is sufficient.[9]
-
Column : A Diamonsil C18 column (150 x 4.6 mm, 5 µm) is a common choice.[4]
-
Mobile Phase : A mixture of methanol, water, and phosphoric acid (47:53:0.2, v/v/v) is often used in an isocratic elution.[1][2]
-
Flow Rate : A typical flow rate is 1.0 mL/min.[9]
-
Sample Preparation : Samples are typically extracted with methanol and filtered prior to injection.[4]
Ultra-High-Performance Liquid Chromatography with Photodiode Array Detection (UHPLC-PDA)
UHPLC offers faster analysis times and higher resolution compared to conventional HPLC, making it suitable for analyzing complex mixtures.
-
Instrumentation : A UHPLC system with a Photodiode Array (PDA) detector.
-
Column : A Waters ACQUITY UHPLC BEH C18 column is frequently used.[1]
-
Mobile Phase : A gradient elution with 0.01% aqueous formic acid and methanol is employed.[1]
-
Detection : The PDA detector is typically set at a wavelength of 275 nm.[1]
-
Linearity : For Baicalin, a linear range of 0.075–17.50 μg/mL has been reported.[1]
-
Limits of Detection and Quantification : LOD and LOQ for Baicalin have been reported as 0.16 μg/mL and 0.48 μg/mL, respectively.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical studies due to its high sensitivity and selectivity, allowing for quantification in complex biological matrices like plasma and tissue.
-
Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column : A Hypersil Gold-C18 analytical column (2.1×150 mm, 5 μm) has been successfully used.[6]
-
Mobile Phase : A gradient elution with 0.1% formic acid in water and acetonitrile is common.[6]
-
Ionization : Electrospray ionization (ESI) in the positive ion mode is typically used.[6]
-
Detection : Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection.[1][6]
-
Sample Preparation : For plasma samples, a liquid-liquid extraction with acetone after acidification with HCl is a common procedure.[6]
-
Lower Limit of Quantification (LLOQ) : A study identified an isoform of Baicalin, likely Baicalein-6-O-glucuronide, and reported an LLOQ of 0.1875 nmol/ml in plasma.[5] For Baicalin, LLOQs as low as 0.5 ng/ml have been achieved.[6][7]
Workflow and Pathway Diagrams
Visualizing the experimental and logical workflows is essential for understanding the process of analytical method cross-validation.
Caption: General workflow for the cross-validation of analytical methods.
The following diagram illustrates the logical relationship in selecting an appropriate analytical method based on research needs.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. Baicalin—Current Trends in Detection Methods and Health-Promoting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a SPE-LC/MS/MS method for simultaneous quantification of baicalein, wogonin, oroxylin A and their glucuronides baicalin, wogonoside and oroxyloside in rats and its application to brain uptake and plasma pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of baicalin, wogonoside, baicalein, wogonin, oroxylin A and chrysin of Radix scutellariae extract in rat plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. Validation of a HPLC method for flavonoid biomarkers in skullcap (Scutellaria) and its use to illustrate wide variability in the quality of commercial tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Natural Baicalein 6-O-glucoside for Therapeutic Research
Introduction
Baicalein, a flavonoid primarily isolated from the roots of Scutellaria baicalensis, has garnered significant attention in the pharmaceutical and cosmetic industries for its wide array of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] Its glycoside form, Baicalein 6-O-glucoside, often exhibits improved solubility and bioavailability, making it a compound of high interest for therapeutic applications.[3] As with many natural products, this compound can be obtained either through direct extraction and purification from plant sources or via chemical/enzymatic synthesis.[4][5]
This guide provides an objective comparison between synthetic and natural this compound, focusing on purity, biological activity, and the experimental methodologies required for their assessment. The information is intended for researchers, scientists, and drug development professionals to aid in selecting the appropriate compound for their specific research needs.
Data Presentation: A Comparative Overview
The primary distinction between natural and synthetic compounds lies in their purity and impurity profiles. Synthetic routes offer the advantage of producing a single, highly purified compound, whereas natural extracts often contain a mixture of structurally related flavonoids.[6] This complexity can, in some cases, lead to synergistic therapeutic effects, but it can also introduce variability.[7]
Table 1: Physicochemical and Purity Comparison
| Parameter | Natural this compound | Synthetic this compound | Method of Analysis |
| Purity | Typically 85-98% after purification | >99% achievable | HPLC[8] |
| Key Impurities | Other flavonoids (e.g., Baicalin, Wogonoside), plant matrix components | Starting materials, reaction by-products, residual solvents | HPLC, GC-MS |
| Identification | Comparison with reference standard | Spectroscopic analysis (NMR, MS) | NMR, Mass Spectrometry[9][10] |
| Consistency | Batch-to-batch variation possible due to environmental factors | High batch-to-batch consistency | HPLC Fingerprinting |
Table 2: Comparative Biological Activity (Representative Data)
| Assay | Natural this compound (IC₅₀/EC₅₀) | Synthetic this compound (IC₅₀/EC₅₀) | Key Signaling Pathway |
| Antioxidant (DPPH Assay) | 15 µM | 12 µM | Nrf2/HO-1[11][12] |
| Anti-inflammatory (NO Inhibition) | 25 µM | 22 µM | NF-κB[1] |
| Cytotoxicity (MCF-7 Cells) | 18 µM | 17 µM | PI3K/Akt, Caspase Activation[13][14] |
Note: The data in Table 2 are representative values intended for illustrative purposes. Actual values may vary based on specific experimental conditions.
Mandatory Visualizations
Chemical Structures
Caption: Chemical structures of Baicalein and its 6-O-glucoside derivative.
Experimental Workflow
Caption: Workflow for preparation and comparative analysis.
Nrf2/HO-1 Signaling Pathway
Caption: Baicalein activates the Nrf2/HO-1 antioxidant pathway.[11][12]
Experimental Protocols
Extraction and Isolation of Natural this compound
This protocol describes a general method for extracting flavonoids from Scutellaria baicalensis.
-
Plant Material Preparation: Dried roots of S. baicalensis are ground into a fine powder (80-mesh).[15]
-
Extraction: The powder is subjected to ultrasonic-assisted extraction (UAE) with 70% ethanol at a solid-to-liquid ratio of 1:20 (g/mL) for 60 minutes at 60°C.[15] The process is repeated twice.
-
Filtration and Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Purification: The crude extract is purified using column chromatography, such as high-speed counter-current chromatography (HSCCC) or preparative HPLC, to isolate this compound.[16] Fractions are collected and monitored by analytical HPLC.
-
Final Product: Fractions containing the pure compound are combined, and the solvent is evaporated to yield purified natural this compound.
Synthesis of this compound (Enzymatic Method)
This protocol outlines a biocatalytic approach for glycosylation.
-
Reaction Setup: Baicalein is dissolved in a suitable buffer system.[4]
-
Enzyme and Donor: A specific UDP-glycosyltransferase (UGT) enzyme and a sugar donor (e.g., UDP-glucose) are added to the solution.[3][17] Engineered E. coli strains can be used for whole-cell biocatalysis.[4]
-
Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30-37°C) and pH for a specified period (e.g., 24-48 hours) with gentle agitation.
-
Reaction Quenching and Extraction: The reaction is stopped, and the product is extracted from the aqueous phase using an organic solvent like ethyl acetate.
-
Purification: The synthesized product is purified using silica gel chromatography or preparative HPLC to yield high-purity synthetic this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
This method is used for quantifying purity and concentration.[8][18]
-
System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[8]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[8][19]
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.[18]
-
Gradient Program: A typical gradient might run from 5% B to 70% B over 40 minutes.[8]
-
Flow Rate: 1.0 mL/min.[19]
-
Detection: UV detection at a wavelength of 280 nm or 360 nm.[8]
-
Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration in the sample is determined by comparing its peak area to the standard curve.[20]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for confirming the chemical structure of the isolated or synthesized compound.[3][9][21]
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in a deuterated solvent, such as DMSO-d₆.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Experiments: ¹H NMR and ¹³C NMR spectra are acquired. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be performed to confirm the attachment position of the glucoside moiety.
-
Analysis: The chemical shifts (δ) and coupling constants (J) of the resulting spectra are compared with literature values for this compound to confirm its identity.[3]
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
This assay measures the ability of the compound to inhibit inflammation in vitro.[6]
-
Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and cultured until they reach 80% confluency.
-
Treatment: Cells are pre-treated with various concentrations of synthetic or natural this compound for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells (except for the negative control) and incubating for 24 hours.
-
Measurement: The amount of nitric oxide produced is quantified by measuring the nitrite concentration in the culture supernatant using the Griess reagent.
-
Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated cells. The IC₅₀ value is determined from the dose-response curve.
Conclusion
The choice between synthetic and natural this compound depends critically on the intended application.
-
Synthetic this compound offers high purity, consistency, and a well-defined impurity profile, making it the ideal choice for pharmacological studies, mechanism-of-action elucidation, and as a reference standard in analytical chemistry.
-
Natural this compound , while potentially less pure, may offer unique therapeutic benefits due to the synergistic effects of co-extracted compounds.[7] However, researchers must account for potential batch-to-batch variability and thoroughly characterize the extract's composition.
Ultimately, both forms are valuable. Therapeutic equivalence can only be claimed if the natural product is purified to a degree that it is chemically and biologically indistinguishable from its synthetic counterpart. For extracts, the concept of equivalence is more complex and must be assessed on a case-by-case basis through rigorous comparative studies.
References
- 1. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights into the biological functions of baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Comparative Study of Synthetic vs. Natural Antioxidants in Inflammatory Diseases | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. asianpubs.org [asianpubs.org]
- 11. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Multifaceted Role of Baicalein in Cancer Management through Modulation of Cell Signalling Pathways [mdpi.com]
- 14. ajp.mums.ac.ir [ajp.mums.ac.ir]
- 15. mdpi.com [mdpi.com]
- 16. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 19. phcog.com [phcog.com]
- 20. phytopharmajournal.com [phytopharmajournal.com]
- 21. Baicalin(21967-41-9) 1H NMR spectrum [chemicalbook.com]
Safety Operating Guide
Proper Disposal of Baicalein 6-O-glucoside: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat Baicalein 6-O-glucoside as a hazardous chemical and dispose of it in accordance with local, state, and federal regulations. The following guide provides a detailed operational plan for the safe handling and disposal of this compound, based on available safety data for the closely related compound, Baicalein.
I. Hazard Identification and Risk Assessment
Summary of Potential Hazards (based on Baicalein):
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362+P364 |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
II. Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment should be worn when handling this compound:
-
Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.
-
Eye/Face Protection: Use safety goggles with side protection.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
Respiratory Protection: If dusts are generated, use a respirator with an appropriate filter.
III. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Before handling any waste, ensure you are wearing the appropriate PPE as outlined in Section II.
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
Keep solid waste (e.g., contaminated filter paper, weighing boats) separate from liquid waste (e.g., solutions containing the compound).
3. Use of Designated Hazardous Waste Container:
-
Place all this compound waste into a clearly marked, dedicated hazardous waste container.
-
The container must be compatible with the chemical and have a secure, tight-fitting lid.
4. Proper Labeling:
-
Label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound"
-
CAS Number (if available): 28279-72-3
-
Accumulation start date
-
An indication of the hazards (e.g., "Irritant," "Harmful if Swallowed")
-
5. Secure Storage:
-
Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Storage should be in accordance with institutional and local regulations.
6. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
IV. Spill Management Protocol
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Caption: Step-by-step spill response plan for this compound.
1. Evacuation and Notification:
-
If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Inform your supervisor and the designated laboratory safety officer.
2. Personal Protective Equipment:
-
Before attempting to clean the spill, ensure you are wearing the appropriate PPE.
3. Containment:
-
Prevent the spill from spreading by using absorbent pads or other suitable containment materials.
-
Do not allow the chemical to enter drains or waterways.
4. Cleanup:
-
For solid spills: Carefully sweep or scoop the material to avoid generating dust.
-
For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid.
5. Waste Collection:
-
Place all contaminated materials, including absorbent pads, gloves, and any contaminated clothing, into the designated hazardous waste container.
6. Decontamination:
-
Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water, or as recommended by your institution's safety protocols).
7. Disposal:
-
Dispose of all cleanup materials as hazardous waste, following the protocol outlined in Section III.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and disposal procedures.
Personal protective equipment for handling Baicalein 6-O-glucoside
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling Baicalein 6-O-glucoside, based on the hazard assessments of related compounds which indicate potential for skin, eye, and respiratory irritation.[2][3]
| Protection Type | Specific Equipment | Purpose |
| Eye/Face Protection | Safety goggles with side protection | To prevent eye contact with dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To avoid skin contact and irritation.[4][5] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[6] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood) | To minimize inhalation of dust.[3][4] |
Operational Plan for Handling and Disposal
Handling Procedures:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.[4]
-
Engineering Controls: Handle the compound in a well-ventilated area. The use of a local exhaust system or a chemical fume hood is recommended to control exposure to dust.[3]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer: When weighing or transferring the powder, do so carefully to avoid generating dust. Use appropriate tools (e.g., spatulas) for handling.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
After Handling: Thoroughly wash hands with soap and water after handling is complete.[3][4] Clean all equipment and the work area to remove any residual contamination.[4]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and dark place.[4]
Disposal Plan:
-
Waste Collection: Collect all waste material, including any contaminated PPE, in a designated and properly labeled hazardous waste container.
-
Disposal Regulations: Dispose of the chemical waste in accordance with all local, regional, and national regulations.[1] Do not dispose of it with household garbage or allow it to enter the sewage system.[1]
-
Container Disposal: Handle uncleaned, empty containers in the same manner as the product itself.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. iwashimayakuhin.co.jp [iwashimayakuhin.co.jp]
- 5. astechireland.ie [astechireland.ie]
- 6. Personal Protective Equipment (PPE) | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
